2-(4-Acetylphenoxy)-2-phenylacetic acid
Description
BenchChem offers high-quality 2-(4-Acetylphenoxy)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Acetylphenoxy)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetylphenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)12-7-9-14(10-8-12)20-15(16(18)19)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHMYIRXJTQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377356 | |
| Record name | 2-(4-acetylphenoxy)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-44-0 | |
| Record name | α-(4-Acetylphenoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-acetylphenoxy)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Introduction: The Significance of Aryloxyacetic Acid Scaffolds in Modern Chemistry
Aryloxyacetic acids and their derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1] The inherent structural features of this class of compounds, namely the ether linkage and the carboxylic acid moiety, confer a range of physicochemical properties that are amenable to therapeutic and industrial applications. Phenoxyacetic acid derivatives have been reported to exhibit a wide spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The versatility of the aryloxyacetic acid backbone allows for the introduction of various substituents on the aromatic ring, enabling the fine-tuning of their biological and material properties.
This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 2-(4-Acetylphenoxy)-2-phenylacetic acid. The introduction of an acetyl group at the para-position of the phenoxy ring is of particular interest as it provides a handle for further chemical modifications, potentially leading to the development of novel compounds with unique activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed protocol and in-depth analysis of the characterization of this target molecule.
Synthetic Strategy: A Two-Step Approach to 2-(4-Acetylphenoxy)-2-phenylacetic acid
The synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid can be efficiently achieved through a two-step process. The cornerstone of this synthetic route is the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers.[4][5][6][7] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Acetylphenoxy)-2-phenylacetate
The initial step involves the nucleophilic substitution reaction between the phenoxide ion of 4-hydroxyacetophenone and an appropriate alkyl halide, in this case, ethyl 2-bromo-2-phenylacetate. The phenolic proton of 4-hydroxyacetophenone is acidic enough to be deprotonated by a moderately strong base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromo-2-phenylacetate to form the ether linkage.
Causality of Experimental Choices:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction as it is strong enough to deprotonate the phenol without causing unwanted side reactions, such as hydrolysis of the ester.
-
Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this Sₙ2 reaction as it can solvate the cation of the base, leaving the nucleophilic phenoxide more reactive.
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
Step 2: Hydrolysis of Ethyl 2-(4-Acetylphenoxy)-2-phenylacetate
The second step is the hydrolysis of the ester intermediate to the final carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide or potassium hydroxide, is often preferred as it is generally a cleaner reaction with fewer side products. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Self-Validating System:
The progress of both synthetic steps can be conveniently monitored by Thin Layer Chromatography (TLC) to ensure the completion of the reaction before proceeding to the next step or work-up. The disappearance of the starting materials and the appearance of the product spot are indicative of the reaction's progress.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-Acetylphenoxy)-2-phenylacetate
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
To this mixture, add ethyl 2-bromo-2-phenylacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid
-
Dissolve the purified ethyl 2-(4-acetylphenoxy)-2-phenylacetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 2-(4-Acetylphenoxy)-2-phenylacetic acid
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.
-
¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
-
A singlet for the methyl protons of the acetyl group (~2.5 ppm).
-
A singlet for the methine proton (CH) adjacent to the ether oxygen and the phenyl ring (~5.5-6.0 ppm).
-
A series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the two phenyl rings.
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
-
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
A signal for the methyl carbon of the acetyl group (~26 ppm).
-
A signal for the methine carbon (~80 ppm).
-
Multiple signals in the aromatic region (115-160 ppm).
-
A signal for the carbonyl carbon of the acetyl group (~197 ppm).
-
A signal for the carboxylic acid carbon (~173 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Acetylphenoxy)-2-phenylacetic acid is expected to show the following characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the acetyl group around 1680 cm⁻¹.[2]
-
A C=O stretch from the carboxylic acid around 1710 cm⁻¹.
-
C-O stretching vibrations for the ether and carboxylic acid in the 1000-1300 cm⁻¹ region.
-
C-H stretching and bending vibrations for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(4-Acetylphenoxy)-2-phenylacetic acid, the molecular ion peak [M]⁺ or [M-H]⁻ would be observed, confirming the molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).[8]
Data Presentation
| Technique | Expected Data/Observations | Interpretation |
| ¹H NMR | Predicted chemical shifts for all proton environments. | Confirms the connectivity and electronic environment of protons. |
| ¹³C NMR | Predicted chemical shifts for all carbon environments. | Confirms the carbon framework of the molecule. |
| IR Spectroscopy | Characteristic absorption bands for O-H, C=O (acetyl and acid), and C-O functional groups. | Confirms the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak and characteristic fragment ions. | Confirms the molecular weight and provides structural clues. |
Visualizations
Synthesis Workflow
Caption: A two-step synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Characterization Workflow
Caption: Workflow for the structural characterization of the target compound.
Conclusion and Future Perspectives
This technical guide has outlined a reliable and efficient method for the synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid, along with a comprehensive strategy for its characterization. The presented protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The detailed explanation of the rationale behind the experimental choices and the predicted characterization data provides a solid foundation for researchers working on this or related molecules.
The presence of the acetyl group opens up numerous possibilities for further derivatization. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to form more complex structures. These modifications could lead to the discovery of new compounds with enhanced biological activities or novel material properties. Future work could focus on exploring these derivatization pathways and evaluating the biological profiles of the resulting compounds.
References
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Understand iR Spectroscopy Features of Acetophenone. (n.d.). StudyRaid. Retrieved January 17, 2026, from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2020). Jetir.org. [Link]
-
Williamson Ether Synthesis. (2012, November 14). MiraCosta College. [Link]
-
Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of alpha-bromo-4-hydroxyacetophenone. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press, UK. [Link]
-
The Study of Infrared Spectra of Acetophenone Molecule. (2017). ResearchGate. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. francis-press.com [francis-press.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"Chemical properties of 2-(4-Acetylphenoxy)-2-phenylacetic acid"
An In-depth Technical Guide to the Chemical Properties of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Acetylphenoxy)-2-phenylacetic acid (CAS No. 885949-44-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with theoretical insights to deliver a thorough understanding of this compound. The guide covers its chemical structure, a proposed synthetic pathway, predicted physicochemical characteristics, and expected spectroscopic features. While experimental data for this specific molecule is limited in public literature, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis, ensuring a self-validating and authoritative resource.
Introduction and Chemical Identity
2-(4-Acetylphenoxy)-2-phenylacetic acid is a bifunctional organic molecule incorporating a phenylacetic acid moiety and a para-substituted acetophenone. This unique combination of a carboxylic acid, an ether linkage, and a ketone functional group makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of a chiral center at the alpha-carbon of the acetic acid suggests that its stereoisomers could exhibit distinct biological activities.
Chemical Structure:
Caption: Chemical structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 885949-44-0 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₄O₄ | [1][2][3] |
| Molecular Weight | 270.28 g/mol | [2][3] |
| IUPAC Name | 2-(4-acetylphenoxy)-2-phenylacetic acid | N/A |
| SMILES | CC(=O)C1=CC=C(OC(C(O)=O)C2=CC=CC=C2)C=C1 | [2][3] |
| InChI Key | BMEHMYIRXJTQGE-UHFFFAOYSA-N | N/A |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway:
The most logical approach involves the nucleophilic substitution of a halogenated phenylacetic acid derivative with 4-hydroxyacetophenone.
Caption: Proposed synthesis workflow for 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Nucleophilic Substitution: Add a solution of 2-bromo-2-phenylacetic acid (1.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed to completion within 4-8 hours.
-
Work-up and Isolation: After cooling to room temperature, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylic acid and precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: A strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, forming the nucleophilic phenoxide. A polar aprotic solvent is chosen to solvate the cation of the base without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.
-
Reaction Temperature: Heating is employed to overcome the activation energy of the reaction, increasing the rate of substitution. The temperature is kept moderate to prevent potential side reactions.
-
Acidic Work-up: The addition of acid is crucial to neutralize any remaining base and to protonate the carboxylate salt formed during the reaction, ensuring the final product is the neutral carboxylic acid, which is typically less soluble in water and can be isolated by filtration.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Data
| Property | Value (Experimental) | Value (Predicted) | Source |
| Melting Point (°C) | 96-99 | - | [1] |
| pKa | - | ~3.5 - 4.5 | N/A |
| logP | - | 3.09 | [5] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | 63.6 Ų | [5] |
| Hydrogen Bond Donors | 1 | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | 3 | [5] |
| Rotatable Bonds | 5 | 5 | [5] |
| Solubility | - | Predicted to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |
Discussion of Predicted Properties:
-
pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent phenyl and phenoxy groups. It is expected to be a moderately strong organic acid, with a pKa value in the typical range for phenylacetic acid derivatives.
-
logP: The predicted logP value of 3.09 suggests that the compound is lipophilic, which may favor its ability to cross cell membranes but could also lead to lower aqueous solubility.
-
Solubility: The presence of the polar carboxylic acid group provides some capacity for hydrogen bonding with water, but the overall large, nonpolar structure, as indicated by the logP value, suggests that its solubility in aqueous media will be limited.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for 2-(4-Acetylphenoxy)-2-phenylacetic acid are not publicly available, its key spectral features can be predicted based on its functional groups and data from analogous structures.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 7.0-8.0 ppm. The protons on the phenyl ring of the phenylacetic acid moiety will likely appear as a multiplet. The protons on the 4-acetylphenoxy ring will show a characteristic AA'BB' splitting pattern due to the para-substitution.
-
Methine Proton (-CH-): A singlet is expected for the proton on the alpha-carbon, likely in the region of δ 5.0-5.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the acetyl group will appear in the upfield region, around δ 2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, which is exchangeable with D₂O, is expected in the downfield region, typically δ 10-12 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region: the carboxylic acid carbonyl around δ 170-180 ppm and the ketone carbonyl of the acetyl group further downfield, around δ 195-205 ppm.
-
Aromatic Carbons: A complex set of signals in the range of δ 115-160 ppm.
-
Methine Carbon (-CH-): A signal for the alpha-carbon is expected around δ 75-85 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear in the upfield region, around δ 25-30 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=O Stretch (Ketone): Another strong absorption band, typically around 1675-1685 cm⁻¹, corresponding to the aryl ketone.
-
C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.
-
C=C Stretch (Aromatic): Several weaker bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak at m/z = 270.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.
Stability and Reactivity
-
Stability: 2-(4-Acetylphenoxy)-2-phenylacetic acid is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
-
Reactivity: The compound possesses three primary reactive sites: the carboxylic acid, the ketone, and the alpha-proton.
-
The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction.
-
The ketone can be reduced to a secondary alcohol or undergo nucleophilic addition reactions.
-
The alpha-proton is acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.
-
Potential Applications
Given its structural features, 2-(4-Acetylphenoxy)-2-phenylacetic acid holds potential in several areas of research and development:
-
Pharmaceutical Intermediate: As a derivative of phenylacetic acid, it could serve as a scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active molecules.
-
Chiral Resolution: The racemic mixture can be resolved into its enantiomers, which could be valuable as chiral building blocks or for stereospecific drug design.
-
Polymer Chemistry: The carboxylic acid functionality allows for its incorporation into polyester or polyamide chains, potentially imparting unique properties due to the bulky aromatic side group.
Conclusion
2-(4-Acetylphenoxy)-2-phenylacetic acid is a compound with significant potential for applications in synthetic and medicinal chemistry. While comprehensive experimental data is currently sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
References
-
Applichem. 2-(4-ACETYLPHENOXY)-2-PHENYLACETIC ACID. [Link]
-
Arctom Scientific. 2-(4-Acetylphenoxy)-2-phenylacetic acid. [Link]
Sources
A Comprehensive Spectroscopic and Analytical Guide to 2-(4-Acetylphenoxy)-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-(4-Acetylphenoxy)-2-phenylacetic acid, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the molecule's structural characteristics as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are based on established principles and data from structurally analogous compounds, providing a robust framework for experimental work.
Molecular Structure and Overview
2-(4-Acetylphenoxy)-2-phenylacetic acid is a carboxylic acid featuring a phenoxy ether linkage, a phenyl group, and an acetyl substituent. This unique combination of functional groups results in a distinct spectroscopic fingerprint, crucial for its identification and characterization in various research and development settings.
Molecular Structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Caption: 2D representation of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-Acetylphenoxy)-2-phenylacetic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
Expected Chemical Shifts (in CDCl₃, relative to TMS):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically downfield and may be broad due to hydrogen bonding. |
| Phenyl Ring (attached to CH) | 7.2 - 7.5 | Multiplet | 5H | Protons on the monosubstituted phenyl ring. |
| Phenoxy Ring (ortho to acetyl) | 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the electron-withdrawing acetyl group. |
| Phenoxy Ring (meta to acetyl) | 6.9 - 7.1 | Doublet | 2H | Aromatic protons meta to the acetyl group and ortho to the ether linkage. |
| Methine (-CH) | 5.0 - 5.5 | Singlet | 1H | The proton on the carbon bearing the phenyl and phenoxy groups. |
| Acetyl (-COCH₃) | 2.5 - 2.7 | Singlet | 3H | The three equivalent protons of the methyl ketone. |
Experimental Protocol - ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though chemical shifts will vary.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Expected Chemical Shifts (in CDCl₃, relative to TMS):
| Carbon | Expected Chemical Shift (ppm) | Assignment |
| Carboxylic Acid (C=O) | 170 - 175 | The carbonyl carbon of the carboxylic acid. |
| Acetyl (C=O) | 195 - 200 | The carbonyl carbon of the acetyl group. |
| Quaternary Carbon (Phenoxy) | 160 - 165 | The aromatic carbon of the phenoxy ring attached to the ether oxygen. |
| Quaternary Carbon (Phenyl) | 135 - 140 | The aromatic carbon of the phenyl ring attached to the methine carbon. |
| Aromatic CH (Phenoxy, ortho to acetyl) | 130 - 135 | Aromatic carbons ortho to the acetyl group. |
| Aromatic CH (Phenyl) | 125 - 130 | Aromatic carbons of the phenyl ring. |
| Aromatic CH (Phenoxy, meta to acetyl) | 115 - 120 | Aromatic carbons meta to the acetyl group. |
| Methine (CH) | 75 - 85 | The carbon atom bonded to the phenyl and phenoxy groups. |
| Acetyl (CH₃) | 25 - 30 | The methyl carbon of the acetyl group. |
Experimental Protocol - ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Technique: Proton-decoupled for singlet peaks.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis and structural validation of a chemical compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500 - 3300 | Broad | Carboxylic Acid | O-H stretch |
| 1700 - 1725 | Strong | Carboxylic Acid | C=O stretch |
| 1675 - 1690 | Strong | Ketone (Acetyl) | C=O stretch |
| 1580 - 1600 | Medium | Aromatic Ring | C=C stretch |
| 1200 - 1300 | Strong | Ether | C-O stretch |
| 1100 - 1200 | Strong | Carboxylic Acid | C-O stretch |
The presence of a broad O-H stretch and two distinct C=O stretches for the carboxylic acid and the acetyl ketone are key diagnostic features in the IR spectrum.[1]
Experimental Protocol - IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Processing: The instrument software will automatically process the interferogram to produce the final spectrum. A background scan should be taken before analyzing the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass-to-Charge Ratios (m/z):
-
Molecular Ion (M⁺): The molecular weight of 2-(4-Acetylphenoxy)-2-phenylacetic acid (C₁₆H₁₄O₄) is approximately 270.28 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined.
-
Key Fragments:
-
[M - COOH]⁺: Loss of the carboxylic acid group (m/z ~225).
-
[M - C₈H₇O₂]⁺: Cleavage of the ether bond, resulting in the phenoxyacetyl fragment.
-
[C₆H₅CO]⁺: Benzoyl cation (m/z 105).
-
[CH₃CO]⁺: Acetyl cation (m/z 43).
-
Experimental Protocol - Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).
-
Acquisition Parameters:
-
Ionization mode: Positive or negative, depending on the desired adducts.
-
Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide, derived from the analysis of structurally related compounds and established principles, provides a comprehensive and reliable framework for the characterization of 2-(4-Acetylphenoxy)-2-phenylacetic acid.[2][3] By following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR, IR, and MS data to confirm the structure and purity of this compound, facilitating its application in further scientific endeavors.
References
-
Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative. Oriental Journal of Chemistry. Available at: [Link]
-
Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1086–1097. Available at: [Link]
-
PubChem. (R)-2-acetoxy-2-phenylacetic acid. Available at: [Link]
-
Shi, T. X., Wang, Y.-F., Wang, L.-H., & Yan, X.-H. (2023). Synthesis, Structural Characterization, Hirschfeld Surface Analysis and Photocatalytic CO2 Reduction of Yb(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands. ResearchGate. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available at: [Link]
-
Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Problemy Kryminalistyki. Available at: [Link]
-
PubChem. Phenoxyacetic Acid. Available at: [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167. Available at: [Link]
-
Biological Magnetic Resonance Bank. Phenylacetic Acid at BMRB. Available at: [Link]
-
Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). ResearchGate. Available at: [Link]
-
PubChem. 2-Methoxyphenylacetic acid. Available at: [Link]
-
NIST WebBook. Acetic acid, (2-methylphenoxy)-. Available at: [Link]
-
MassBank. PHENYLACETIC ACID; EI-B; MS. Available at: [Link]
-
SpectraBase. Phenylacetic acid - Optional[13C NMR] - Spectrum. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 3. Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Experimental Evaluation of Dabrafenib (GSK2118436), a Selective BRAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabrafenib (GSK2118436) is a potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly effective against BRAF V600 mutations. These mutations are pivotal drivers in the pathogenesis of various malignancies, most notably metastatic melanoma. This technical guide provides a comprehensive overview of the experimental data and methodologies central to the characterization of Dabrafenib. We will delve into its mechanism of action within the MAPK signaling pathway, detail key in vitro and in vivo experimental protocols for its evaluation, and present salient data that underscore its therapeutic potential and clinical relevance. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of targeted cancer therapies.
Introduction: The Rationale for Targeting BRAF
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in key signaling components, is a hallmark of many human cancers. One of the most frequently mutated genes in this cascade is BRAF, with the V600E substitution being the most common oncogenic alteration. This mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and tumor progression.
Dabrafenib was developed as a specific inhibitor of mutated BRAF, offering a targeted therapeutic approach for patients with BRAF V600-mutant tumors. Its clinical efficacy, particularly in metastatic melanoma, has been significant.[1][2] This guide will explore the experimental framework used to establish the pharmacological profile of Dabrafenib.
Mechanism of Action: Inhibition of the MAPK Pathway
Dabrafenib functions by selectively binding to the ATP-binding domain of BRAF V600 mutant kinases, thereby inhibiting their activity.[3] This action prevents the downstream phosphorylation and activation of MEK and ERK, key effectors in the MAPK pathway. The net result is a suppression of the aberrant signaling that drives tumor cell proliferation.
Below is a diagram illustrating the mechanism of action of Dabrafenib within the MAPK signaling pathway.
Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling cascade.
In Vitro Evaluation of Dabrafenib
Kinase Inhibition Assays
The initial characterization of a kinase inhibitor involves determining its potency and selectivity against the target enzyme.
Experimental Protocol: BRAF Kinase Inhibition Assay
-
Reagents: Recombinant human BRAF V600E, MEK1 (substrate), ATP, and Dabrafenib.
-
Procedure: a. Dabrafenib is serially diluted to create a concentration gradient. b. The enzymatic reaction is initiated by combining BRAF V600E, MEK1, and ATP in the presence of varying concentrations of Dabrafenib. c. The reaction is incubated at 37°C for a defined period (e.g., 60 minutes). d. The reaction is terminated, and the amount of phosphorylated MEK1 is quantified using a suitable detection method (e.g., ELISA, Western blot).
-
Data Analysis: The concentration of Dabrafenib that inhibits 50% of the kinase activity (IC50) is calculated.
Table 1: In Vitro Inhibitory Activity of Dabrafenib [3]
| Target | IC50 (nM) |
| BRAF V600E | 0.5 |
| BRAF V600K | 0.6 |
| BRAF V600D | 1.9 |
| Wild-type BRAF | 3.2 |
| c-RAF | 4.8 |
Cellular Proliferation Assays
To assess the biological effect of Dabrafenib on cancer cells, proliferation assays are conducted on cell lines harboring BRAF mutations.
Experimental Protocol: Cell Proliferation Assay (e.g., MTS Assay)
-
Cell Lines: BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) and colorectal carcinoma cells (e.g., Colo205).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. Cells are treated with a range of Dabrafenib concentrations. c. After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., MTS) is added. d. The absorbance is measured to determine the number of viable cells.
-
Data Analysis: The IC50 value for cell proliferation is determined.
Table 2: Anti-proliferative Activity of Dabrafenib in BRAF V600E Mutant Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) |
| SK-MEL-28 | Melanoma | 3 |
| A375P F11 | Melanoma | 8 |
| Colo205 | Colorectal Carcinoma | 7 |
Below is a diagram illustrating the general workflow for in vitro evaluation of Dabrafenib.
Caption: A generalized workflow for the in vitro characterization of Dabrafenib.
In Vivo Evaluation and Pharmacodynamics
The antitumor activity of Dabrafenib is evaluated in preclinical animal models.
Xenograft Tumor Models
Experimental Protocol: In Vivo Efficacy in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., CD1 nu/nu) are subcutaneously implanted with human melanoma cells harboring the BRAF V600E mutation (e.g., A375P F11).
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and Dabrafenib treatment groups. Dabrafenib is typically administered orally once or twice daily.[1][3]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised for pharmacodynamic analysis.
Pharmacodynamic Analysis
To confirm that the observed antitumor activity is due to the intended mechanism of action, pharmacodynamic studies are performed to measure the inhibition of the MAPK pathway in tumor tissue.
Experimental Protocol: pERK Immunohistochemistry
-
Tissue Collection: Tumor samples are collected from xenograft models at various time points after Dabrafenib administration.
-
Procedure: a. Tumor tissues are fixed, embedded in paraffin, and sectioned. b. Sections are stained with an antibody specific for phosphorylated ERK (pERK). c. The intensity and extent of pERK staining are quantified.
-
Data Analysis: A reduction in pERK levels in the Dabrafenib-treated group compared to the vehicle control indicates target engagement and pathway inhibition.[1]
Clinical Evaluation and Resistance Mechanisms
Clinical Trials
Clinical trials in patients with BRAF V600-mutant metastatic melanoma have demonstrated significant response rates with Dabrafenib treatment.[2][4][5] These studies are crucial for determining the recommended phase II dose (RP2D), which for Dabrafenib was established at 150 mg twice daily.[5]
Acquired Resistance
A significant challenge in targeted therapy is the development of acquired resistance. In the case of Dabrafenib, resistance can emerge through various mechanisms, including mutations in other components of the MAPK pathway, such as NRAS or MEK1.[2] Understanding these resistance mechanisms is critical for developing next-generation therapies and combination strategies.
Conclusion
Dabrafenib stands as a prime example of successful targeted therapy in oncology. Its development was underpinned by a rigorous experimental framework, from initial kinase inhibition assays to comprehensive in vivo and clinical evaluations. This guide has outlined the core experimental methodologies that were instrumental in characterizing the pharmacological profile of Dabrafenib. The continued investigation into mechanisms of resistance and the development of combination therapies will be pivotal in further improving outcomes for patients with BRAF-mutant cancers.
References
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. Available at: [Link]
-
A Study of GSK2118436 in BRAF Mutant Metastatic Melanoma to the Brain. ClinicalTrials.gov. Available at: [Link]
-
Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 (Dabrafenib), Mediated by NRAS or MEK Mutations. AACR Journals. Available at: [Link]
-
Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). PubMed. Available at: [Link]
-
2-(4-ACETYLPHENOXY)-2-PHENYLACETIC ACID | 885949-44-0. Appchem. Available at: [Link]
-
Speciality Chemicals Product List. Ottokemi. Available at: [Link]
Sources
The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Derivatives
Abstract
The phenoxyacetic acid scaffold, a deceptively simple aromatic ether, represents a cornerstone in the development of modern agrochemicals and pharmaceuticals. Its discovery in the late 19th century and the subsequent elucidation of the profound biological activity of its derivatives have paved the way for revolutionary advancements in weed control and therapeutic medicine. This in-depth technical guide provides a comprehensive historical and scientific exploration of phenoxyacetic acid and its derivatives. We will delve into the initial discovery and synthesis, trace the development of its most impactful derivatives—including the iconic herbicides 2,4-D and MCPA, the acid-stable antibiotic Penicillin V, and the potent diuretic Ethacrynic Acid—and elucidate the fundamental structure-activity relationships and mechanisms of action that govern their diverse biological effects. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed and authoritative resource on this pivotal class of chemical compounds.
The Dawn of a Scaffold: The Discovery and Synthesis of Phenoxyacetic Acid
The journey of phenoxyacetic acid began in 1880 with its first reported synthesis.[1][2] This seminal work, a classic example of the Williamson ether synthesis, laid the chemical foundation for all subsequent discoveries in this field. The synthesis involves the reaction of sodium phenolate with sodium chloroacetate in an aqueous solution.[1]
The phenolate anion, a potent nucleophile, attacks the electrophilic methylene carbon of chloroacetate, displacing the chloride ion and forming the characteristic ether linkage of phenoxyacetic acid.[1] This straightforward and efficient reaction remains a fundamental method for the preparation of the core phenoxyacetic acid structure.
Foundational Synthesis of Phenoxyacetic Acid
The following protocol outlines the classical Williamson ether synthesis for the preparation of phenoxyacetic acid.
Experimental Protocol: Synthesis of Phenoxyacetic Acid
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenolate.
-
Slowly add an aqueous solution of chloroacetic acid to the reaction mixture.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the phenoxyacetic acid.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an appropriate organic solvent to yield pure phenoxyacetic acid.
The Agricultural Revolution: Phenoxyacetic Acid Herbicides
While phenoxyacetic acid itself possesses limited herbicidal activity, the discovery of its chlorinated derivatives, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), in the early 1940s revolutionized agriculture.[2][3][4] This discovery was a remarkable case of simultaneous and independent invention by research groups in both the United Kingdom and the United States during World War II.[2][3]
These compounds were found to be potent and selective herbicides, effectively controlling broadleaf weeds in cereal crops without harming the crops themselves.[4][5] This selectivity provided a powerful new tool for farmers, leading to significant increases in crop yields.[6]
Mechanism of Action: Synthetic Auxins
Phenoxyacetic acid herbicides act as synthetic auxins, mimicking the action of the natural plant growth hormone, indole-3-acetic acid (IAA).[5][7][8] They are absorbed by the leaves and roots and translocated throughout the plant.[5] At the molecular level, these synthetic auxins bind to auxin receptors, leading to an uncontrolled and disorganized growth response in susceptible broadleaf plants.[7][8] This hormonal imbalance disrupts normal physiological processes, causing twisting of stems and leaves, and ultimately, plant death.[9]
Diagram: Mechanism of Action of Phenoxyacetic Acid Herbicides
Caption: Key stages in the total synthesis of Penicillin V.
Ethacrynic Acid: A Potent Loop Diuretic
Ethacrynic acid is a phenoxyacetic acid derivative that functions as a potent loop diuretic. [1][10]It is used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. [1]A key advantage of ethacrynic acid is that it is not a sulfonamide, making it a suitable alternative for patients with sulfa allergies. [1] Mechanism of Action:
Ethacrynic acid exerts its diuretic effect by inhibiting the Na-K-Cl symporter in the thick ascending limb of the loop of Henle in the kidneys. [1][2][10]This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of water and electrolytes. [11] Synthesis of Ethacrynic Acid:
The synthesis of ethacrynic acid involves the acylation of 2,3-dichlorophenoxyacetic acid with butyryl chloride, followed by a Mannich reaction and subsequent thermal degradation. [3]
Emerging Therapeutic Applications
Recent research has uncovered a wealth of other potential therapeutic applications for phenoxyacetic acid derivatives, highlighting the ongoing importance of this versatile scaffold.
-
Anti-inflammatory Agents: Certain phenoxyacetic acid derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. [12][13]This suggests their potential as a new class of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects. [13]
-
Antiepileptic Agents: Novel phenoxyacetic acid derivatives have demonstrated significant anticonvulsant activity in preclinical models of epilepsy. [6][7]Mechanistic studies suggest that these compounds may exert their effects by reducing oxidative stress, suppressing neuroinflammatory cytokines like TNF-α and IL-6, and attenuating excitotoxic glutamate accumulation in the brain. [7] Quantitative Data on Anti-inflammatory and Antiepileptic Activity of Selected Derivatives
| Compound ID | Target | Activity (IC₅₀/EC₅₀) | Reference |
| Compound 6a | COX-2 | 0.03 µM | [13] |
| Compound 6c | COX-2 | 0.03 µM | [13] |
| Compound 7b (Antiepileptic) | Seizure Protection (PTZ model) | 100% protection | [7] |
| Compound 7b (Anti-inflammatory) | TNF-α reduction | 64.88% | [12] |
| Compound 7b (Anti-inflammatory) | PGE₂ reduction | 57.07% | [12] |
Conclusion
From its humble beginnings as a laboratory curiosity in the late 19th century, phenoxyacetic acid has evolved into a molecular scaffold of immense scientific and economic importance. The discovery of its herbicidal and pharmaceutical derivatives has had a profound and lasting impact on modern society, from ensuring global food security to providing life-saving medicines. The continued exploration of the structure-activity relationships and mechanisms of action of new phenoxyacetic acid derivatives promises to unlock further therapeutic and agrochemical innovations, cementing the legacy of this remarkable class of compounds for years to come.
References
-
Wikipedia. (n.d.). Ethacrynic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). History of penicillin. Retrieved from [Link]
- Hantson, P. (2019). The clinical pharmacology of ethacrynic acid. Acta Clinica Belgica, 74(6), 406-411.
-
PharmaCompass. (n.d.). Ethacrynic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
- Troyer, J. R. (2001). In the beginning: the multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297.
- Elgohary, M. K., Elkotamy, M. S., Alkabbani, M. A., Almehizia, A. A., Naglah, A. M., Alqarni, M. H., ... & Abdel-Aziz, H. A. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances, (46), 39161-39179.
- Nufarm. (n.d.). MCPA. Retrieved from a PDF document on the Nufarm website.
- Nufarm. (n.d.). Phenoxy Reference Guide. Retrieved from a PDF document on the Nufarm website.
- Ziwar, J. B. (n.d.).
- Peterson, G. E. (2001). In the beginning: The multiple discovery of the first hormone herbicides.
- Elgohary, M. K., Elkotamy, M. S., Alkabbani, M. A., Almehizia, A. A., Naglah, A. M., Alqarni, M. H., ... & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305.
- Dow AgroSciences. (n.d.). The Production of Phenoxy Herbicides.
-
Britannica. (n.d.). Penicillin. Retrieved from [Link]
- Bennett, J. W., & Chung, K. T. (2001). The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. Advances in Applied Microbiology, 49, 163-184.
- Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
- Visser, J., van der Ham, L. G. J., & de Haan, A. B. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid.
- Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 81(12), 3089-3094.
- Google Patents. (n.d.). CN101941903B - Method for producing 2-methyl-4-MCPA.
- Ramadan, S. M., El-Sayed, M. A. A., El-Adl, K., & Abdel-Aziz, H. A. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727.
- Consensus. (2024, August 15).
- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed control methods handbook: tools and techniques for use in natural areas.
-
SynArchive. (n.d.). Synthesis of Penicillin V by John C. Sheehan (1957). Retrieved from [Link]
- The Nature Conservancy. (n.d.). 2,4-D. Invasive.org.
- YouTube. (2023, March 12). Ethacrynic Acid | Synthesis | SAR | properties and therapeutics uses.
- van Acker, S. A., van den Berg, D. J., Tromp, M. N., van der Vijgh, W. J., & Bast, A. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294.
- Zvejniece, L., Vavers, E., Stelfa, G., Svalbe, B., & Dambrova, M. (2022). Effects of Phenosanic Acid in Rat Seizure Models. Pharmaceuticals, 15(3), 332.
- Romoli, M., Mazzocchetti, P., & Calabresi, P. (2019). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 17(10), 926-946.
- The Nature Conservancy. (n.d.). 2,4-D. Invasive.org.
- YouTube. (2025, September 30).
- ChemicalBook. (2020, October 20). Ethacrynic acid - Drug Discovery, History, Mechanism of action etc.
- FDA. (n.d.). EDECRIN (ethacrynic acid)
- Ertl, P., & Rohde, B. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088-6092.
- Yang, G. F., & Li, Y. (2006). Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. Current pharmaceutical design, 12(16), 2071-2084.
- Sherif, Y. E., Gabr, S. A., Elmorsy, E. A., & Alghadir, A. H. (2014). Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent cyclooxygenase-2 inhibitors. Der Pharma Chemica, 6(1), 77-84.
Sources
- 1. Etacrynic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]
- 3. Ethacrynic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. deq.mt.gov [deq.mt.gov]
- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. MCPA - Wikipedia [en.wikipedia.org]
- 10. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethacrynic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Novel Phenylacetic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) and its derivatives represent a versatile class of compounds with a rich history in chemistry and pharmacology. Initially recognized for their roles as plant auxins and building blocks in chemical synthesis, recent advancements have unveiled a broad spectrum of promising biological activities.[1] This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of novel PAA compounds. As a senior application scientist, the aim is to furnish researchers and drug development professionals with a comprehensive resource that not only outlines the current state of the field but also provides practical, field-proven insights into the experimental design and validation of these promising therapeutic agents. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that drive the design of next-generation PAA-based therapeutics.
I. Anticancer Activity: Inducing Apoptosis in Malignant Cells
A significant body of research has highlighted the potential of phenylacetic acid derivatives as potent anticancer agents.[2][3] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, with a primary mechanism of action being the induction of programmed cell death, or apoptosis.[4]
A. Mechanism of Action: Orchestrating Cell Death
Novel phenylacetic acid derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] A key aspect of their pro-apoptotic activity lies in the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial outer membrane permeabilization.[5][6]
Specifically, certain PAA derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.[4][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane integrity, leading to the release of cytochrome c into the cytoplasm.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[9]
Simultaneously, some PAA compounds can stimulate the extrinsic pathway by upregulating the expression of Fas ligand (FasL).[4] The binding of FasL to its receptor (Fas) on the cell surface initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of the initiator caspase-8.[10]
Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which are the executioners of apoptosis.[8] These caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[4]
B. Quantitative Assessment of Anticancer Activity
The efficacy of novel phenylacetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 4.76 | [11] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [2] |
| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [4] |
| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [4] |
| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [4] |
| Phenylacetamide Derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [4] |
C. Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenylacetic acid derivative and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the phenylacetic acid derivative.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the phenylacetic acid derivative, harvest, and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
II. Antimicrobial Activity: Disrupting Bacterial Integrity
Phenylacetic acid and its derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria.[12] Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death.[13]
A. Mechanism of Action: Compromising the Bacterial Barrier
The amphipathic nature of many phenylacetic acid derivatives allows them to interact with and insert into the bacterial cell membrane.[14] This insertion disrupts the lipid bilayer, leading to increased membrane permeability.[15] The consequences of this membrane disruption are multifaceted:
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, nucleic acids, and proteins from the cytoplasm.[13]
-
Disruption of Electron Transport Chain: The altered membrane potential can interfere with the electron transport chain, leading to a decrease in ATP synthesis.
-
Inhibition of Key Enzymes: PAA has been shown to inhibit the activity of key metabolic enzymes like malate dehydrogenase (MDH) and succinate dehydrogenase (SDH) involved in the tricarboxylic acid (TCA) cycle.[13]
-
Generation of Reactive Oxygen Species (ROS): The disruption of cellular processes can lead to an increase in the production of ROS, causing oxidative stress and damage to cellular components.[12]
B. Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of phenylacetic acid derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenylacetic Acid | Agrobacterium tumefaciens T-37 | 803.8 | [12] |
| 2-[4-(4-chlorobenzamido)phenyl]benzothiazole | S. aureus (drug-resistant) | 6.25 | [16] |
| 2-[4-(4-nitrophenylacetamido)phenyl]benzothiazole | P. aeruginosa (drug-resistant) | 6.25 | [16] |
| 5-benzamido-2-phenylbenzoxazole | P. aeruginosa | > Tetracycline & Streptomycin | [17] |
| Cystobactamid Derivative CN-DM-861 | Enterobacterales (most) | 0.25 - 4 | [18] |
| Chelocardin Derivative CDCHD | Enterobacterales | 0.25 - 16 | [18] |
III. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Certain phenylacetic acid derivatives, most notably diclofenac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[17] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[19]
A. Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Inflammation is often mediated by prostaglandins, which are produced from arachidonic acid by the action of COX enzymes.[9] There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[20]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[20]
Many phenylacetic acid-based NSAIDs are non-selective and inhibit both COX-1 and COX-2.[19] However, there is a significant research effort to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[21][22] By blocking the active site of COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins.[23] This leads to a reduction in the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.[24]
B. Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of phenylacetic acid derivatives is often evaluated by their IC50 values for the inhibition of COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter for assessing the potential for reduced gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenoxy Acetic Acid Derivative 5d | - | 0.06 ± 0.01 | - | [21] |
| Phenoxy Acetic Acid Derivative 5c | - | - | 111.53 | [21] |
| Phenoxy Acetic Acid Derivative 5f | - | - | 133.34 | [21] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 15.7 - 26.6 | 0.29 | 67.2 | [22] |
| N'-(2-phenoxyacetyl)isonicotinohydrazide derivative | - | 0.095 | 99.11 | [1] |
| Diclofenac | - | 5.1 | - | [17] |
IV. Synthesis of Novel Phenylacetic Acid Derivatives
The versatility of the phenylacetic acid scaffold allows for a wide range of chemical modifications to optimize biological activity and pharmacokinetic properties. The synthesis of N-phenylacetamide and phenylacetic acid ester derivatives are common strategies to generate novel compounds.
A. General Protocol for the Synthesis of N-Phenylacetamide Derivatives
This protocol describes a general method for the amide coupling of a phenylacetic acid with an aniline derivative.
Workflow:
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the substituted phenylacetic acid in an appropriate solvent (e.g., DMF or DCM). Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) and stir for 30 minutes at room temperature. Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl2).
-
Amine Addition: To the activated carboxylic acid, add the desired substituted aniline.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
B. General Protocol for the Synthesis of Phenylacetic Acid Ester Derivatives
This protocol outlines the Fischer esterification of a phenylacetic acid with an alcohol.
Workflow:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylacetic acid in an excess of the desired alcohol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography.
V. Conclusion and Future Directions
The diverse biological activities of novel phenylacetic acid compounds underscore their significant potential in drug discovery and development. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them an attractive scaffold for further investigation. Future research should focus on elucidating more detailed molecular mechanisms of action, particularly in the context of antimicrobial activity, to identify specific bacterial targets. Furthermore, the exploration of structure-activity relationships through combinatorial synthesis and high-throughput screening will be crucial for the rational design of next-generation PAA derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation of this versatile class of compounds holds great promise for the development of novel therapeutics to address a range of unmet medical needs.
VI. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and microbiological activity of some novel 5-benzamido- and 5-phenylacetamido-substituted 2-phenylbenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 19. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
In Silico Prediction of 2-(4-Acetylphenoxy)-2-phenylacetic acid Properties: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, the early assessment of a compound's pharmacological and pharmacokinetic profile is paramount to de-risking development and accelerating the journey from hit to lead.[1][2] This technical guide provides an in-depth, in silico evaluation of 2-(4-Acetylphenoxy)-2-phenylacetic acid, a novel small molecule. We will navigate a comprehensive workflow for the prediction of its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for leveraging computational tools to generate actionable insights and guide experimental design. The methodologies presented herein are grounded in established principles of computational chemistry and quantitative structure-activity relationships (QSAR), ensuring a robust and scientifically valid approach.[3][4]
Introduction: The Imperative of Early-Stage In Silico Assessment
The attrition rate of drug candidates in clinical trials remains a significant challenge for the pharmaceutical industry, with a substantial portion of failures attributed to unfavorable ADMET properties.[2] Computational, or in silico, methods have emerged as indispensable tools in early-stage drug discovery, offering a rapid and cost-effective means to evaluate the "drug-likeness" of a compound before significant resources are invested in its synthesis and biological testing.[1][5] By constructing mathematical models that correlate a molecule's structure with its physicochemical and biological properties, we can prioritize candidates with a higher probability of success.[3][4]
This guide focuses on 2-(4-Acetylphenoxy)-2-phenylacetic acid, a compound with a phenylacetic acid scaffold, a moiety known to be present in various biologically active molecules. Our objective is to construct a comprehensive in silico profile of this molecule, providing a predictive foundation for its potential as a therapeutic agent.
Molecular Structure and Initial Characterization
The foundational step in any in silico analysis is the accurate representation of the molecule of interest. The structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid was obtained and its canonical SMILES (Simplified Molecular Input Line Entry System) string was generated for input into various predictive platforms.
Canonical SMILES: CC(=O)c1ccc(cc1)OC(c2ccccc2)C(=O)O
Workflow for In Silico Property Prediction
Our predictive workflow is designed to provide a holistic view of the molecule's potential. It encompasses the evaluation of fundamental physicochemical properties, a comprehensive ADMET assessment, and a prediction of its likely biological activities. This multi-faceted approach ensures a thorough understanding of the compound's strengths and potential liabilities.
Figure 1: A schematic of the comprehensive in silico workflow for the characterization of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Physicochemical Properties and Drug-Likeness Assessment
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior.[6] We utilized the SwissADME web server, a free and robust tool, to predict these properties.[7]
Experimental Protocol: Physicochemical and Drug-Likeness Prediction with SwissADME
-
Navigate to the SwissADME web server.
-
Input the SMILES string of 2-(4-Acetylphenoxy)-2-phenylacetic acid into the query field.
-
Initiate the prediction by clicking the "Run" button.[8]
-
Analyze the results , focusing on the physicochemical properties, lipophilicity, water solubility, and drug-likeness sections.
Predicted Physicochemical Properties
| Property | Predicted Value | Optimal Range for Oral Drugs |
| Molecular Weight | 284.29 g/mol | < 500 g/mol |
| LogP (iLOGP) | 2.89 | < 5 |
| Water Solubility (ESOL) | LogS = -3.58 | -4 to -6 (Moderately Soluble) |
| Number of Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Number of Hydrogen Bond Donors | 1 | ≤ 5 |
| Molar Refractivity | 78.05 | 40 - 130 |
| Topological Polar Surface Area (TPSA) | 63.60 Ų | < 140 Ų |
Drug-Likeness Evaluation
A key aspect of early-stage assessment is evaluating a compound's adherence to established "drug-likeness" rules, which are empirical guidelines derived from the analysis of successful oral drugs.
-
Lipinski's Rule of Five: This rule is a cornerstone of drug design, predicting the likelihood of a compound being orally bioavailable.[9][10][11] Our target molecule, 2-(4-Acetylphenoxy)-2-phenylacetic acid, exhibits zero violations of Lipinski's rule, suggesting a high probability of good oral absorption.
-
Medicinal Chemistry Friendliness: The SwissADME server also screens for problematic fragments that may lead to promiscuous binding or toxicity. Our analysis revealed zero PAINS (Pan-Assay Interference Compounds) or Brenk alerts , indicating a favorable medicinal chemistry profile.
ADMET Profile Prediction
A comprehensive understanding of a compound's ADMET profile is critical for predicting its fate in the body and identifying potential safety liabilities.[1][5] We employed a dual-tool approach, using both pkCSM and ProTox-II web servers to obtain a more robust prediction.
Experimental Protocol: ADMET Prediction with pkCSM and ProTox-II
-
Navigate to the pkCSM and ProTox-II web servers. [12]
-
Input the SMILES string of 2-(4-Acetylphenoxy)-2-phenylacetic acid into the respective query fields.
-
Run the predictions on both platforms.[13]
-
Compile and compare the results for absorption, distribution, metabolism, excretion, and toxicity parameters.
Predicted ADMET Properties
| Parameter | pkCSM Prediction | ProTox-II Prediction | Interpretation |
| Absorption | |||
| Human Intestinal Absorption | 93.5% | - | High absorption |
| Caco-2 Permeability (logPapp) | 0.59 | - | High permeability |
| Distribution | |||
| VDss (human) | -0.103 log L/kg | - | Low distribution into tissues |
| BBB Permeability (logBB) | -0.636 | - | Unlikely to cross the blood-brain barrier |
| CNS Permeability (logPS) | -1.748 | - | Unlikely to penetrate the central nervous system |
| Metabolism | |||
| CYP2D6 Substrate | No | - | Not a substrate of CYP2D6 |
| CYP3A4 Substrate | Yes | - | Likely metabolized by CYP3A4 |
| CYP1A2 Inhibitor | No | - | Unlikely to inhibit CYP1A2 |
| CYP2C19 Inhibitor | No | - | Unlikely to inhibit CYP2C19 |
| CYP2C9 Inhibitor | Yes | - | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | - | Unlikely to inhibit CYP2D6 |
| CYP3A4 Inhibitor | No | - | Unlikely to inhibit CYP3A4 |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.35 | - | Moderate clearance rate |
| Toxicity | |||
| AMES Toxicity | No | Mutagenicity: Inactive | Non-mutagenic |
| Hepatotoxicity | No | Hepatotoxicity: Inactive | Low risk of liver toxicity |
| Carcinogenicity | - | Carcinogenicity: Inactive | Non-carcinogenic |
| Oral Rat Acute Toxicity (LD50) | 2.59 mol/kg | 750 mg/kg (Class 4) | Slightly toxic |
The ADMET predictions suggest that 2-(4-Acetylphenoxy)-2-phenylacetic acid has a favorable absorption profile and is unlikely to be overtly toxic. However, its potential inhibition of CYP2C9 warrants further investigation, as this could lead to drug-drug interactions.
Biological Activity Spectrum Prediction
To explore the potential therapeutic applications of 2-(4-Acetylphenoxy)-2-phenylacetic acid, we predicted its biological activity spectrum using the PASS (Prediction of Activity Spectra for Substances) Online web server.[14][15] PASS predicts a wide range of biological activities based on the structural formula of a compound.[16]
Experimental Protocol: Biological Activity Prediction with PASS Online
-
Navigate to the PASS Online web server.
-
Input the SMILES string of the target molecule.
-
Initiate the prediction.
-
Analyze the results , focusing on activities where the probability "to be active" (Pa) is greater than the probability "to be inactive" (Pi).
Predicted Biological Activities (Pa > 0.5)
| Predicted Activity | Pa |
| Anti-inflammatory | 0.654 |
| Analgesic | 0.589 |
| Antipyretic | 0.521 |
| Cyclooxygenase-2 (COX-2) Inhibitor | 0.515 |
The PASS prediction strongly suggests that 2-(4-Acetylphenoxy)-2-phenylacetic acid is likely to possess anti-inflammatory and analgesic properties, potentially through the inhibition of COX-2. This aligns with the known activities of many phenylacetic acid derivatives.
Integrated Analysis and Future Directions
The in silico analysis of 2-(4-Acetylphenoxy)-2-phenylacetic acid has generated a promising preliminary profile. The molecule exhibits excellent drug-like properties, a favorable ADMET profile with a manageable risk of CYP inhibition, and a predicted biological activity that is consistent with its chemical class.
Figure 2: A summary of the key in silico predictions for 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Based on these findings, the following future directions are recommended:
-
Chemical Synthesis and In Vitro Validation: The compound should be synthesized and its physicochemical properties (e.g., solubility, logP) experimentally determined to validate the in silico predictions.
-
Biological Assays: In vitro assays for COX-1 and COX-2 inhibition should be conducted to confirm the predicted anti-inflammatory activity and to assess its selectivity.
-
CYP Inhibition Assays: An in vitro CYP inhibition panel, with a focus on CYP2C9, is crucial to quantify the risk of drug-drug interactions.
-
Further In Silico Studies: A molecular docking study of 2-(4-Acetylphenoxy)-2-phenylacetic acid into the active site of COX-2 could provide insights into its binding mode and guide the design of more potent analogs.
Conclusion
This technical guide has demonstrated a comprehensive and scientifically rigorous in silico workflow for the characterization of a novel small molecule. The application of freely available computational tools has allowed for the generation of a detailed predictive profile for 2-(4-Acetylphenoxy)-2-phenylacetic acid, encompassing its physicochemical properties, ADMET profile, and potential biological activities. The results suggest that this compound is a promising candidate for further investigation as a potential anti-inflammatory and analgesic agent. This guide serves as a testament to the power of in silico methods in modern drug discovery, enabling the rapid and efficient evaluation of new chemical entities and facilitating data-driven decision-making.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
-
Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics [Video]. YouTube. [Link]
-
Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
-
Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Bioaccess. [Link]
-
Biosig Lab. (n.d.). Help - How to use pkCSM. Biosig Lab. [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
Bioinformatics Dot Com. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]
-
Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
Quantitative structure–activity relationship. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gramatica, P. (2020). Principles of QSAR Modeling: Comments and Suggestions From Personal Experience. International Journal of Quantitative Structure-Property Relationships, 5(3), 61-87. [Link]
-
Gramatica, P. (2020). Principles of QSAR Modeling: Comments and Suggestions From Personal Experience. Semantic Scholar. [Link]
-
Udemy. (n.d.). QSAR Modeling: Principles and Practice. Udemy. [Link]
-
Fiveable. (n.d.). ADMET prediction. Fiveable. [Link]
-
PymolBiomoleculesTutorials. (2021, April 4). ADME properties, Biological activity prediction in PASS ONLINE way2drug, OSIRIS and Molinspiration [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Predictive ADMET studies, the challenges and the opportunities [Request PDF]. ResearchGate. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Virtual Computational Chemistry Laboratory. [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Deep Origin. [Link]
-
Scribd. (n.d.). PASS Online: Predicting Activity Spectra [PDF]. Scribd. [Link]
-
CRK Phy. (2020, April 16). Predict biological activity (Target prediction) of your compound [Video]. YouTube. [Link]
-
International Journal of Advanced Research in Biological Sciences. (n.d.). Drug Discovery and ADMET process: A Review. IJARBS. [Link]
-
SciSpace. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace. [Link]
-
International Journal of Scientific Development and Research. (2024, March). ADMET Predictor - An overview of prediction and evaluation of ADMET properties of drug and chemicals. IJSDR. [Link]
-
YouTube. (n.d.). SwissADME. YouTube. [Link]
-
Way2Drug. (2012, June 8). PASS - Prediction of Activity Spectra for Substances [Video]. YouTube. [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]
-
ResearchGate. (2025, August 5). Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. ResearchGate. [Link]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. SwissADME. [Link]
-
Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]
-
ResearchGate. (2018, May 2). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link]
-
Chemistry studio. (2024, April 13). pkCSM tutorial ||How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis [Video]. YouTube. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. [Link]
-
Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024, August 29). Insilico toxicity prediction by using ProTox-II computational tools. APJPT. [Link]
-
Biosig Lab. (n.d.). pkCSM. Biosig Lab. [Link]
-
Scribd. (n.d.). E6 Toxicity Prediction Using Protox Ii Handout [PDF]. Scribd. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]
-
AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]
-
ResearchGate. (n.d.). Software for the prediction of physicochemical properties [Download Table]. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(4-Acetylphenyl)acetic acid. PubChem. [Link]
-
Semantic Scholar. (n.d.). ProTox-II: a webserver for the prediction of toxicity of chemicals. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures [Request PDF]. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid. PubChem. [Link]
-
PubChem. (n.d.). 2-Phenoxy-2-phenylacetic acid. PubChem. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. ijarbs.com [ijarbs.com]
- 3. neovarsity.org [neovarsity.org]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. SwissADME [swissadme.ch]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility and Stability of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides an in-depth technical framework for characterizing 2-(4-Acetylphenoxy)-2-phenylacetic acid, a compound structurally related to fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. We present a cohesive analysis of the theoretical principles and practical, field-proven experimental protocols essential for determining its solubility in various pharmaceutically relevant solvents and for assessing its stability under stress conditions. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust data package, enabling informed decisions in pre-formulation and formulation development.
Introduction: The Pivotal Role of Pre-formulation Studies
In pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate the strategic path toward a safe, effective, and stable dosage form. Solubility and stability are not mere data points; they are the foundational pillars upon which formulation science is built.
-
Solubility directly influences the bioavailability of an orally administered drug. A compound must dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[1] Poor aqueous solubility is a leading cause of failure for many new chemical entities.
-
Stability determines the drug's shelf-life and ensures that the patient receives the intended dose without exposure to potentially harmful degradation products.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing.[3][4][5][6]
This guide focuses on 2-(4-Acetylphenoxy)-2-phenylacetic acid (hereafter referred to as APAA). As a carboxylic acid-containing molecule, its properties are expected to be significantly influenced by pH and the polarity of its environment.[7] Understanding these dependencies is paramount for its development.
Physicochemical Characterization of 2-(4-Acetylphenoxy)-2-phenylacetic acid (APAA)
A thorough understanding of the molecule's structure is the first step in predicting its behavior.
Structure:
-
Carboxylic Acid Group: This functional group is the primary driver of pH-dependent solubility. It can donate a proton, forming a negatively charged carboxylate ion that is significantly more water-soluble than the neutral form.[7][8]
-
Phenyl and Acetylphenoxy Moieties: These bulky, aromatic groups contribute to the molecule's lipophilicity, which tends to decrease aqueous solubility.[9]
-
Ether Linkage: Generally stable, but can be susceptible to cleavage under harsh acidic or basic conditions during forced degradation studies.
Based on its structure, APAA can be classified as a weak acid. Its solubility and stability profile will be a delicate balance between its acidic ionizing center and its lipophilic backbone.
| Property | Predicted Value / Characteristic | Implication for Development |
| Molecular Formula | C₁₇H₁₄O₄ | Influences molecular weight and crystalline packing. |
| Molecular Weight | 298.29 g/mol | Moderate molecular weight, typical for small molecule drugs. |
| Predicted pKa | ~3-4 | Weakly acidic. Solubility will be very low in acidic pH (e.g., stomach) and increase significantly in neutral to basic pH (e.g., intestine).[1] |
| Predicted logP | ~3.5 - 4.0 | Indicates high lipophilicity and likely poor aqueous solubility of the unionized form. Suggests classification as a BCS Class II compound (low solubility, high permeability).[1] |
Part I: Comprehensive Solubility Profiling
The goal of solubility profiling is to quantify the dissolution of APAA in various media, providing a roadmap for formulation design.
For a weak acid like APAA, the relationship between pH, pKa, and the ratio of ionized (A⁻) to unionized (HA) species is described by the Henderson-Hasselbalch equation.[10][11][12][13]
pH = pKa + log([A⁻]/[HA])
The total aqueous solubility (S_T) at a given pH is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form. This can be expressed as:
S_T = S₀ * (1 + 10^(pH - pKa))
This equation is a powerful predictive tool, illustrating that as the pH increases above the pKa, the total solubility increases exponentially.[10][11]
The gold-standard method for determining equilibrium solubility is the shake-flask method, as it measures the thermodynamic limit of dissolution.[14][15][16][17][18]
Objective: To determine the saturation solubility of APAA in various solvents at a constant temperature (typically 25°C or 37°C).
Protocol:
-
Preparation: Add an excess amount of solid APAA (e.g., 10-20 mg, ensuring undissolved solid remains) to a series of clear glass vials.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.
-
Rationale: Using a precise volume is critical for accurate final concentration calculations. Excess solid ensures that equilibrium saturation is achieved.[14]
-
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber for 24-48 hours.
-
Scientist's Note: A 24-48 hour period is necessary to ensure true thermodynamic equilibrium is reached. Shorter times may lead to an underestimation of solubility, while longer times are rarely needed unless the compound has very slow dissolution kinetics.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to separate the saturated solution from the excess solid.
-
Rationale: Proper phase separation is crucial. Failure to remove all particulate matter will lead to a gross overestimation of solubility.
-
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze the concentration of APAA using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20]
-
pH Measurement: For aqueous buffered solutions, the final pH of the saturated solution must be measured and reported.[14][15]
The choice of solvents should be strategic, reflecting the environments the API will encounter during manufacturing, formulation, and physiological transit.
| Solvent System | Rationale |
| Purified Water | Establishes baseline intrinsic solubility (S₀). |
| pH 1.2 Buffer (0.1 N HCl) | Simulates gastric fluid; critical for predicting behavior in the stomach.[15] |
| pH 4.5 Acetate Buffer | Represents the transition pH range in the upper small intestine. |
| pH 6.8 Phosphate Buffer | Simulates intestinal fluid, a primary site for drug absorption.[1] |
| Ethanol | A common co-solvent used in liquid formulations to enhance solubility. |
| Propylene Glycol (PG) | A widely used solubilizer and vehicle in oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile co-solvent for liquid and semi-solid formulations. |
| Solvent | Final pH | Solubility (mg/mL) | Solubility (µg/mL) |
| Purified Water | ~3.5 | < 0.001 | < 1 |
| 0.1 N HCl | 1.2 | < 0.001 | < 1 |
| pH 4.5 Acetate Buffer | 4.5 | 0.015 | 15 |
| pH 6.8 Phosphate Buffer | 6.8 | 1.15 | 1150 |
| Ethanol | N/A | 25.2 | 25200 |
| Propylene Glycol | N/A | 18.5 | 18500 |
| PEG 400 | N/A | 35.8 | 35800 |
Interpretation: The illustrative data confirms the expected behavior of a weak acid. The solubility of APAA is negligible at low pH but increases dramatically as the pH exceeds its pKa.[1] The compound demonstrates good solubility in common organic co-solvents, suggesting that liquid or semi-solid formulations using these excipients are viable strategies.
Part II: Rigorous Stability Assessment
Stability testing is a mandatory component of drug development, designed to understand how the quality of the API changes over time under various environmental factors.[5][6] The primary tool for this is the forced degradation study.
Forced degradation studies deliberately expose the API to harsh conditions to accelerate decomposition.[21][22][23][24] Their purpose is threefold:
-
To identify likely degradation products.[22]
-
To elucidate potential degradation pathways.[22]
-
To demonstrate the specificity of the analytical method, proving it is "stability-indicating."[22]
A target degradation of 5-20% is generally considered optimal to ensure that primary degradation products are formed without overly complex secondary reactions.[23]
A validated, stability-indicating HPLC method is a prerequisite for these studies. The method must be able to separate the intact APAA peak from all potential degradation products and from any artifacts of the stress agent.[20]
General Procedure:
-
Prepare solutions of APAA (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by HPLC.
-
A control sample, protected from stress, should be analyzed at each time point.
Specific Stress Conditions:
-
Acidic Hydrolysis:
-
Procedure: Mix the APAA stock solution with an equal volume of 0.2 N HCl. After exposure, neutralize with an equivalent amount of NaOH before analysis.
-
Rationale: Simulates acidic environments and targets acid-labile groups. The carboxylic acid itself is stable, but the ether linkage could be a target.
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[23]
-
Procedure: Mix the APAA stock solution with an equal volume of 6% H₂O₂.
-
Rationale: Tests susceptibility to oxidation. Aromatic rings and benzylic positions can be susceptible to oxidative attack.
-
-
Thermal Degradation:
-
Condition: Solid API and solution stored at 80°C.
-
Procedure: Store vials of solid APAA and solution in a calibrated oven.
-
Rationale: Assesses the intrinsic thermal stability of the molecule.
-
-
Photostability:
-
Condition: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[25][26][27][28][29]
-
Procedure: Use a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Rationale: Many aromatic compounds are photosensitive. This is a mandatory regulatory requirement.[25][26]
-
| Stress Condition | Time (hours) | % Assay of APAA Remaining | Observations |
| Control | 24 | 99.8 | No significant degradation. |
| 0.1 N HCl, 60°C | 24 | 98.5 | Very stable to acid hydrolysis. |
| 0.1 N NaOH, 60°C | 24 | 85.2 | Moderate degradation observed. One major degradant peak at RRT 0.85. |
| 3% H₂O₂, RT | 24 | 91.7 | Minor degradation. Two small degradant peaks observed. |
| Thermal (Solution), 80°C | 24 | 99.1 | Thermally stable in solution. |
| Photostability (ICH Q1B) | - | 96.3 | Slight degradation, indicating some photosensitivity. |
Interpretation: The illustrative results suggest APAA is largely stable, with its primary liability being degradation under basic (alkaline) conditions. This is a critical finding, as it indicates that high-pH liquid formulations may not be suitable, and care must be taken during manufacturing processes that involve basic solutions. The moderate photosensitivity suggests that the final drug product may require light-protective packaging.[29]
Integrated Discussion and Strategic Formulation Path
The solubility and stability data, when viewed together, provide a clear path forward for the pre-formulation development of APAA.
-
BCS Class II Characteristics: The low aqueous solubility at gastric pH and high lipophilicity strongly suggest APAA is a BCS Class II compound.[1] This means that the rate-limiting step for absorption will be its dissolution rate.
-
pH-Dependent Absorption: The molecule will likely have poor dissolution and absorption in the stomach, with the majority of absorption occurring in the higher pH environment of the small intestine.
-
Formulation Strategy - Enabling Technologies: To overcome the solubility challenge, formulation strategies should focus on enhancing the dissolution rate. Viable approaches include:
-
Micronization: Increasing the surface area of the API powder.
-
Salt Formation: Creating a more soluble salt form of the carboxylic acid. However, the stability of the salt in the solid state and its potential to convert back to the less soluble free acid in the stomach must be evaluated.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline API in a polymer matrix to create a high-energy, more soluble amorphous form.
-
Lipid-Based Formulations: Dissolving APAA in oils and surfactants, leveraging its good solubility in organic excipients.
-
The stability data indicates that processing conditions should avoid high pH and that the final product should be protected from light.[29]
Conclusion
This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of 2-(4-Acetylphenoxy)-2-phenylacetic acid. By integrating theoretical principles with robust, validated experimental protocols, researchers can generate the critical data needed to understand the molecule's behavior. The findings from these studies are not merely checkboxes on a development plan; they are the essential insights that guide the rational design of a drug delivery system, transforming a promising molecule into a viable therapeutic product.
Visualizations
Caption: Workflow for solubility and stability assessment of APAA.
Caption: Relationship between pH, ionization state, and solubility of APAA.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. SIELC Technologies. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Quality Guidelines. ICH. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010). Journal of Pharmaceutical Sciences. [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. [Link]
-
Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. (2007). Therapeutic Drug Monitoring. [Link]
-
Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. (2009). Biomedical Chromatography. [Link]
-
Fenofibrate and Fenofibric Acid Analysis by Capillary Electrophoresis. (2004). Electrophoresis. [Link]
-
THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013). USP-NF. [Link]
-
<1236> Solubility Measurements. USP-NF. [Link]
-
Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. [Link]
-
Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2015). ResearchGate. [Link]
-
The solubility of fenofibric acid in oils, surfactants, and cosurfactants (n=3). ResearchGate. [Link]
-
Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. (2021). Pharmaceutics. [Link]
-
Fenofibric acid. Solubility of Things. [Link]
-
How to Use Henderson Hasselbalch Equation for Pharmacology. (2017). YouTube. [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ResearchGate. [Link]
-
USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]
-
Technical Note: Solubility Measurements. AAPS PharmSciTech. [Link]
-
CHEMICAL STABILITY OF DRUGS. (2022). RSquareL. [Link]
-
Overview of metabolic pathways of carboxylic-acid-containing drugs... (2024). ResearchGate. [Link]
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). Chemical Research in Toxicology. [Link]
-
2-Phenoxy-2-phenylacetic acid. PubChem. [Link]
-
2-Phenoxyphenylacetic acid. PubChem. [Link]
-
Stability studies of drugs. (2016). Slideshare. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). ChemMedChem. [Link]
-
2-(4-Methoxyphenoxy)-2-phenylacetic acid. PubChem. [Link]
Sources
- 1. turkjps.org [turkjps.org]
- 2. rsquarel.org [rsquarel.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. uspnf.com [uspnf.com]
- 16. uspnf.com [uspnf.com]
- 17. biorelevant.com [biorelevant.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 24. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. jordilabs.com [jordilabs.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 29. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Use of 2-(4-Acetylphenoxy)-2-phenylacetic acid in organic synthesis"
An Application Note on the Synthesis and Utility of 2-(4-Acetylphenoxy)-2-phenylacetic Acid in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and potential applications of 2-(4-Acetylphenoxy)-2-phenylacetic acid, a functionalized aromatic carboxylic acid. While direct literature on this specific molecule is sparse, this guide extrapolates from established synthetic methodologies and the known utility of analogous phenoxyacetic and phenylacetic acid derivatives to present a robust framework for its use. We detail a proposed synthetic pathway via a Williamson ether synthesis, outline extensive protocols, and explore its potential as a versatile building block in medicinal chemistry and drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage novel molecular scaffolds.
Introduction: Rationale and Potential
Phenylacetic acid and its derivatives are cornerstone structural motifs in a multitude of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and plant growth regulators[1][2]. The strategic functionalization of the phenyl ring and the α-carbon allows for the fine-tuning of a molecule's physicochemical and biological properties[1]. The target molecule, 2-(4-Acetylphenoxy)-2-phenylacetic acid, presents a unique combination of features:
-
A Chiral Center: The α-carbon is a stereocenter, offering the potential for developing enantiomerically pure compounds, a critical aspect in modern drug design.
-
A Phenoxyacetic Acid Core: This scaffold is present in numerous drug classes, including antibacterial, antifungal, anti-inflammatory, and antihypertensive agents[3].
-
Reactive Handles: The molecule possesses two key functional groups for further elaboration: a carboxylic acid and a ketone. The carboxylic acid allows for reactions like esterification and amidation, while the acetyl group can be modified through various ketone chemistries[4].
Given these attributes, 2-(4-Acetylphenoxy)-2-phenylacetic acid is a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications.
Proposed Synthetic Route
A robust and logical synthetic approach to 2-(4-Acetylphenoxy)-2-phenylacetic acid is a two-step process involving the α-bromination of phenylacetic acid followed by a Williamson ether synthesis with 4-hydroxyacetophenone.
Caption: Proposed two-step synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Step 1: Synthesis of α-Bromo Phenylacetic Acid
The first step involves the synthesis of the key alkylating agent, an α-halo-phenylacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic and effective method for the α-bromination of carboxylic acids. This reaction proceeds by converting the carboxylic acid into an acyl bromide, which then enolizes and undergoes bromination at the α-position[5][6].
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide[7][8][9]. In this proposed synthesis, the phenoxide is generated by deprotonating 4-hydroxyacetophenone with a suitable base. This phenoxide then acts as a nucleophile, displacing the bromide from 2-bromo-2-phenylacetic acid to form the desired ether linkage[10]. The use of a strong base like sodium hydroxide or potassium hydroxide is sufficient to deprotonate the phenolic hydroxyl group[7][10].
Detailed Experimental Protocols
Disclaimer: These protocols are proposed based on established chemical principles and analogous reactions. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: Synthesis of 2-Bromo-2-phenylacetic Acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Phenylacetic acid
-
Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place phenylacetic acid. Add a catalytic amount of red phosphorus or PBr₃.
-
Bromination: From the dropping funnel, add bromine dropwise to the flask. The reaction is exothermic and will evolve HBr gas, which should be neutralized with a trap.
-
Reaction: Gently heat the mixture to maintain a steady reflux until the red color of bromine disappears.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add water to quench the excess PBr₃ and hydrolyze the acyl bromide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromo-2-phenylacetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of ether and petroleum ether.
Protocol 2: Synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic Acid
Materials:
-
4-Hydroxyacetophenone[11]
-
2-Bromo-2-phenylacetic acid (from Protocol 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (6M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Formation of Phenoxide: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in an aqueous solution of NaOH (2.0 eq). Stir until a clear solution of the sodium phenoxide is formed.
-
Nucleophilic Substitution: To this solution, add a solution of 2-bromo-2-phenylacetic acid (1.0 eq) in a minimal amount of water or a water-miscible solvent, dropwise at room temperature.
-
Reaction: Heat the reaction mixture in a water bath at 90-100°C for 1-2 hours[10]. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer to a beaker and acidify by slowly adding 6M HCl with stirring until the pH is acidic (pH ~2), which will precipitate the crude product[7][10].
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Data Presentation: Starting Material Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Hydroxyacetophenone | 99-93-4 | C₈H₈O₂ | 136.15 | 109-111 |
| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | 136.15 | 76-78 |
| 2-Bromo-2-phenylacetic acid | 4870-65-9 | C₈H₇BrO₂ | 215.04 | 85-88 |
Potential Applications in Synthesis and Drug Discovery
The true value of 2-(4-Acetylphenoxy)-2-phenylacetic acid lies in its potential as a versatile synthetic intermediate. The presence of distinct and reactive functional groups allows for selective modifications to generate a library of derivatives for biological screening.
Caption: Potential derivatization pathways for 2-(4-Acetylphenoxy)-2-phenylacetic acid.
-
As a Scaffold for Anti-inflammatory Agents: Phenylacetic acid derivatives are well-known NSAIDs (e.g., Diclofenac)[2]. The core structure of the title compound can be elaborated to synthesize novel analogues for screening as anti-inflammatory agents.
-
Development of Antimicrobial Compounds: Phenoxyacetic acid moieties are central to many compounds with antibacterial and antifungal properties[3]. The title compound can serve as a starting point for creating new antimicrobial candidates.
-
Chiral Synthesis: As a racemic mixture, it can be resolved into its constituent enantiomers, which can then be used in stereoselective synthesis to produce enantiomerically pure final compounds, a crucial step in developing modern pharmaceuticals[12].
-
Intermediate for Complex Molecules: The dual functionality allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of more complex heterocyclic systems or polyfunctional molecules. For example, the ketone can be used to form hydrazones which can then be cyclized, while the carboxylic acid can be coupled to other fragments.
Conclusion
While 2-(4-Acetylphenoxy)-2-phenylacetic acid is not a commercially cataloged compound, its synthesis is readily achievable through well-established and high-yielding synthetic transformations. Its unique structural features—a chiral center, a phenoxyacetic acid core, and two distinct reactive functional groups—make it an exceptionally promising building block for organic synthesis. This application note provides the foundational knowledge and detailed protocols necessary for researchers to synthesize this compound and explore its vast potential in the rational design and discovery of new chemical entities for pharmaceutical and agrochemical applications.
References
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. Available from: [Link]
-
Exploring the Versatility of 4-Hydroxyacetophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn. Available from: [Link]
-
The reaction catalyzed by 4-hydroxyacetophenone monooxygenase to convert 4-hydroxyacetophenone into 4-phenyl acetate. ResearchGate. Available from: [Link]
-
Synthesis of 4-hydroxyacetophenone (Scheme-12). ResearchGate. Available from: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]
-
4 Hydroxy Acetophenone. Scribd. Available from: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available from: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]
-
Phenylacetic acid. Wikipedia. Available from: [Link]
-
Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. Available from: [Link]
-
Key Phenylacetic Acid Derivatives for Your Organic Synthesis Projects. Autech Industry Co.,Limited. Available from: [Link]
-
Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine. Chu Lab @ Tsinghua University. Available from: [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
-
Synthesis of 2-alkoxy-2-phenylacetamido-carboxylic acids. Journal of the Chemical Society C: Organic. Available from: [Link]
-
2-(4-Acetylphenoxy)acetic acid. Oakwood Chemical. Available from: [Link]
-
Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available from: [Link]
-
The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available from: [Link]
-
2-[4-(Acetylsulfamoyl)phenoxy]acetic acid. PubChem. Available from: [Link]
-
Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. ResearchGate. Available from: [Link]
-
Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. Available from: [Link]
-
Alpha Halogenation of Carboxylic Acids. Chemistry Steps. Available from: [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-(4-Acetylphenoxy)-2-phenylacetic Acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: Unlocking New Chemical Space
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. These foundational units dictate the accessible chemical space and ultimately the functional potential of novel complex molecules.[1] 2-(4-Acetylphenoxy)-2-phenylacetic acid emerges as a bifunctional building block with significant potential for constructing diverse molecular architectures. Its unique structure, incorporating a diaryl ether linkage, a reactive ketone, and a carboxylic acid handle, offers orthogonal reactivity for a variety of chemical transformations.
This guide provides a comprehensive overview of 2-(4-Acetylphenoxy)-2-phenylacetic acid, including a proposed synthetic protocol, its key physicochemical properties, and detailed application notes for its use in the synthesis of complex molecular scaffolds. The protocols and insights provided herein are designed for researchers, medicinal chemists, and professionals in drug development seeking to leverage this promising building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 885949-44-0 | [2][3][4][5] |
| Molecular Formula | C₁₆H₁₄O₄ | [2][3] |
| Molecular Weight | 270.28 g/mol | [2][3] |
| Melting Point | 96-99 °C | [6] |
| Appearance | Off-white to white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from structure |
Proposed Synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic Acid
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target molecule.
Detailed Protocol: Synthesis of Methyl 2-(4-acetylphenoxy)-2-phenylacetate (Intermediate)
Causality: This step employs a copper-catalyzed Ullmann condensation. Copper(I) iodide is a common and effective catalyst for this transformation. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling. Potassium carbonate is a suitable base to deprotonate the phenol, and DMSO is a polar aprotic solvent that can dissolve the reactants and withstand the reaction temperature.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.36 g, 10 mmol), methyl 2-bromo-2-phenylacetate (2.29 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), L-proline (0.23 g, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 50 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(4-acetylphenoxy)-2-phenylacetate.
Detailed Protocol: Hydrolysis to 2-(4-Acetylphenoxy)-2-phenylacetic Acid (Final Product)
Causality: This step involves the saponification of the methyl ester to the corresponding carboxylic acid. Lithium hydroxide is a strong base that effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions. A mixture of THF and water ensures the solubility of both the ester and the hydroxide salt.
Protocol:
-
Dissolve the purified methyl 2-(4-acetylphenoxy)-2-phenylacetate (from the previous step) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).
-
Add lithium hydroxide monohydrate (0.84 g, 20 mmol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Applications in Complex Molecule Synthesis
The unique trifunctional nature of 2-(4-Acetylphenoxy)-2-phenylacetic acid opens up a multitude of possibilities for the synthesis of complex molecules, particularly in the realm of medicinal chemistry.
Synthesis of Novel Heterocyclic Scaffolds
The acetyl group serves as a versatile handle for the construction of various heterocyclic systems, which are privileged structures in many biologically active compounds.
Example: Synthesis of a Pyrazole Derivative
Caption: Condensation reaction to form a pyrazole ring.
Protocol: Synthesis of 2-(4-(5-methyl-1H-pyrazol-3-yl)phenoxy)-2-phenylacetic acid
-
In a 100 mL round-bottom flask, dissolve 2-(4-Acetylphenoxy)-2-phenylacetic acid (2.70 g, 10 mmol) in 40 mL of ethanol.
-
Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the solution.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides, esters, and acid chlorides, allowing for further elaboration and the introduction of diverse substituents. This is particularly useful in structure-activity relationship (SAR) studies.
Example: Amide Coupling
Caption: Standard peptide coupling to form an amide bond.
Protocol: General Procedure for Amide Coupling
-
Dissolve 2-(4-Acetylphenoxy)-2-phenylacetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.1 eq).
-
Continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Gateway to Novel Molecular Diversity
2-(4-Acetylphenoxy)-2-phenylacetic acid represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a diaryl ether core with orthogonal ketone and carboxylic acid functionalities provides a powerful platform for the generation of diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science. The protocols and synthetic strategies outlined in this guide are intended to empower researchers to explore the full potential of this promising chemical entity.
References
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
-
Arctom Scientific. (n.d.). CAS NO. 885949-44-0 | 2-(4-Acetylphenoxy)-2-phenylacetic acid | Catalog BD-A124380. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of Symmetrical Diaryl Ethers from Arylboronic Acids Mediated by Copper(II) Acetate. Retrieved January 17, 2026, from [Link]
-
ScienceDirect. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.
-
Ottokemi. (n.d.). Speciality Chemicals Product List. Retrieved January 17, 2026, from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 885949-44-0 Name: -. Retrieved January 17, 2026, from [Link]
-
cas号查询. (2025). 885949-44-0_2-(4-Acetylphenoxy)-2-phenylacetic acid【结构式性质英文】. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved January 17, 2026, from [Link]
Sources
- 1. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 2. chemscene.com [chemscene.com]
- 3. appchemical.com [appchemical.com]
- 4. arctomsci.com [arctomsci.com]
- 5. A0808 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 885949-44-0 Cas No. | 2-(4-Acetylphenoxy)-2-phenylacetic acid | Matrix Scientific [matrixscientific.com]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols: 2-(4-Acetylphenoxy)-2-phenylacetic acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the phenoxyacetic acid scaffold is a recurring motif in a multitude of biologically active agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antidiabetic properties.[1][2][3] The subject of this guide, 2-(4-Acetylphenoxy)-2-phenylacetic acid, represents an intriguing, underexplored molecule that combines the established phenoxyacetic acid core with a phenyl group, known to be a crucial component in many non-steroidal anti-inflammatory drugs (NSAIDs), and an acetyl moiety, which can serve as a handle for further chemical modification or as a pharmacophoric element in its own right.[4][5]
This document serves as a comprehensive guide for the medicinal chemist, providing a proposed synthetic route, detailed protocols for biological evaluation, and a scientific rationale for exploring the therapeutic potential of this compound. We will proceed with the hypothesis that the unique combination of these structural features makes 2-(4-Acetylphenoxy)-2-phenylacetic acid a promising starting point for the development of novel therapeutic agents.
Part 1: Synthesis and Characterization
A robust and reproducible synthetic route is the cornerstone of any medicinal chemistry campaign. Based on established methodologies for analogous compounds, we propose a straightforward two-step synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid starting from commercially available reagents.
Proposed Synthetic Pathway
The synthesis involves an initial esterification of 2-bromo-2-phenylacetic acid, followed by a Williamson ether synthesis with 4-hydroxyacetophenone, and a final hydrolysis step to yield the target carboxylic acid.
Caption: Proposed two-step synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Protocol 1: Synthesis of Ethyl 2-(4-acetylphenoxy)-2-phenylacetate
-
Rationale: The Williamson ether synthesis is a reliable method for forming the ether linkage. Using a base like potassium carbonate is crucial for deprotonating the phenolic hydroxyl of 4-hydroxyacetophenone, thereby activating it as a nucleophile. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
Materials:
-
Ethyl 2-bromo-2-phenylacetate
-
4-Hydroxyacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromo-2-phenylacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 2-(4-acetylphenoxy)-2-phenylacetate.
-
Protocol 2: Hydrolysis to 2-(4-Acetylphenoxy)-2-phenylacetic acid
-
Rationale: Saponification of the ester using a strong base like sodium hydroxide is a standard procedure to yield the corresponding carboxylic acid. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the final product.
-
Materials:
-
Ethyl 2-(4-acetylphenoxy)-2-phenylacetate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 2N
-
-
Procedure:
-
Dissolve the purified ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (2.0 eq) in water to the ester solution.
-
Stir the mixture at 60°C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-Acetylphenoxy)-2-phenylacetic acid.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carboxylic acid O-H and C=O, ketone C=O).
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 2: Potential Therapeutic Applications and Screening Protocols
Based on the extensive literature on structurally related phenoxyacetic and phenylacetic acid derivatives, we can rationally propose several therapeutic areas for investigation.
Application Area 1: Anti-inflammatory Activity
Many phenylacetic acid derivatives, such as diclofenac, are potent NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[6] The presence of the phenylacetic acid moiety in our target compound strongly suggests potential anti-inflammatory activity.
-
Rationale: This assay is critical to determine if the compound's anti-inflammatory effect is mediated through COX inhibition and to assess its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. High selectivity for COX-2 is a key objective in modern NSAID design to minimize gastrointestinal side effects.[2]
-
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Prostaglandin E₂ (PGE₂) EIA kit
-
Test compound (2-(4-Acetylphenoxy)-2-phenylacetic acid)
-
Reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin for non-selective inhibition)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in a suitable buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test/reference compound. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).
-
| Compound Class | Reported Activity | Key Structural Feature | Reference |
| Substituted (2-phenoxyphenyl)acetic acids | Potent anti-inflammatory activity | Phenylacetic acid core with phenoxy substitution | [7][8] |
| Phenoxyacetic acid derivatives | Selective COX-2 inhibition | Phenoxyacetic acid scaffold | [2] |
Application Area 2: Anticancer Activity
Phenoxyacetamide and phenylacetamide derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[9][10][11][12] The structural similarity of our target compound warrants an investigation into its potential as an anticancer agent.
-
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It provides a robust and high-throughput method for initial screening of potential cytotoxic agents.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in medium) for 48 or 72 hours. Include vehicle-only (DMSO) and positive controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: General workflow for the synthesis and biological evaluation of the target compound.
Application Area 3: Antibacterial Activity
Derivatives of phenoxyacetic acid have also been investigated for their antibacterial properties.[1][13] The ether linkage and aromatic rings are common features in many antimicrobial agents.
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measurement of a compound's antibacterial potency.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Reference antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in MHB in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity.
-
| Compound Class | Reported Activity | Target Organisms | Reference |
| Phenoxy acetamide derivatives | Broad-spectrum antibacterial activity | E. coli, S. aureus | [13] |
| Phenoxyacetic acid derivatives | Good antibacterial activity | S. aureus | [1] |
Conclusion and Future Directions
2-(4-Acetylphenoxy)-2-phenylacetic acid is a molecule positioned at the intersection of several well-validated medicinal chemistry scaffolds. The protocols detailed in this guide provide a clear and scientifically grounded path for its synthesis, characterization, and initial biological evaluation. Positive results in any of the proposed screening assays would serve as a strong foundation for a more extensive drug discovery program. Future work could involve structure-activity relationship (SAR) studies, where the acetyl and phenyl groups are systematically modified to optimize potency and selectivity. The acetyl group, in particular, offers a versatile chemical handle for creating libraries of amides, hydrazones, or other derivatives, further expanding the chemical space for exploration.
References
-
Al-hazam, H. A., et al. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide. Der Pharma Chemica, 6(1), 14-17. Available at: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Nasopoulou, C., et al. (2009). Biological activity of acetylated phenolic compounds. PubMed. Available at: [Link]
-
Jetir. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 7(8). Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. Available at: [Link]
-
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]
-
Kumar, R., Kumar, S., & Khan, M. A. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 274-292. Available at: [Link]
-
Kumar, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. Available at: [Link]
-
Huang, W., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. Available at: [Link]
-
Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed. Available at: [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
-
Kumar, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 10. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic Acid Derivatives
Introduction: The Therapeutic Potential of Aryloxyacetic Acid Derivatives
Aryloxyacetic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, these scaffolds are integral to the structure of various established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like Fenclofenac.[2] The core structure allows for diverse substitutions, enabling the fine-tuning of their biological effects, which range from anti-inflammatory and analgesic to potential treatments for metabolic disorders and neurodegenerative diseases.[[“]][4][5]
The target molecule, 2-(4-acetylphenoxy)-2-phenylacetic acid, is of particular interest to researchers in drug development due to its structural similarity to compounds known to exhibit selective inhibition of cyclooxygenase-2 (COX-2).[6] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a valuable therapeutic strategy that can minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] The presence of the 4-acetyl group offers a potential site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.
This document provides a detailed protocol for the synthesis of 2-(4-acetylphenoxy)-2-phenylacetic acid, designed for researchers, scientists, and drug development professionals. The outlined procedure is based on a robust and widely applicable synthetic strategy, the Williamson ether synthesis, followed by ester hydrolysis.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(4-acetylphenoxy)-2-phenylacetic acid is efficiently achieved through a two-step process:
-
Williamson Ether Synthesis: This classical and reliable method is employed to form the diaryl ether linkage. It involves the reaction of the sodium salt of 4-hydroxyacetophenone with an ester of 2-bromo-2-phenylacetic acid. The use of an ester in this step protects the carboxylic acid functionality, preventing it from interfering with the etherification reaction.
-
Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and clean conversions of these reaction types.
Visualizing the Synthetic Workflow
The overall synthetic process can be visualized as a straightforward two-step sequence.
Caption: A high-level overview of the synthetic workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-(4-acetylphenoxy)-2-phenylacetic acid.
Materials and Reagents:
-
4-Hydroxyacetophenone
-
Ethyl 2-bromo-2-phenylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Standard laboratory glassware
PART 1: Synthesis of Ethyl 2-(4-acetylphenoxy)-2-phenylacetate (Intermediate)
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-hydroxyacetophenone.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add a solution of ethyl 2-bromo-2-phenylacetate (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
PART 2: Synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(4-acetylphenoxy)-2-phenylacetate from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield the pure 2-(4-acetylphenoxy)-2-phenylacetic acid.
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Ester Hydrolysis |
| Reactants | 4-Hydroxyacetophenone (1.0 eq) | Ethyl 2-(4-acetylphenoxy)-2-phenylacetate (1.0 eq) |
| Ethyl 2-bromo-2-phenylacetate (1.05 eq) | Sodium Hydroxide (2.0 eq) | |
| Sodium Hydride (1.1 eq) | ||
| Solvent | Anhydrous DMF | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 75-85% | 85-95% |
Reaction Mechanism
The synthesis proceeds through a well-established two-step mechanism.
Caption: The mechanism involves SN2 displacement followed by saponification.
The first step is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[8] The sodium hydride deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromo-2-phenylacetate, displacing the bromide leaving group to form the ether linkage.
The second step is the saponification of the ester. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid product.
Concluding Remarks for the Researcher
The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 2-(4-acetylphenoxy)-2-phenylacetic acid and its derivatives. The significance of this class of molecules as potential anti-inflammatory agents underscores the importance of robust synthetic methodologies.[2][6] By leveraging the well-established Williamson ether synthesis and ester hydrolysis, researchers can readily access these valuable compounds for further biological evaluation and lead optimization in drug discovery programs. Careful execution of the described steps, along with diligent monitoring of the reaction progress, will ensure successful synthesis and purification of the target molecule.
References
-
Atkinson, D. C., et al. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Link]
-
Consensus. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. [Link]
-
PubMed Central. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
-
Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
PubMed Central. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). [Link]
-
PubMed. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). [Link]
-
University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
-
Pharmacy 180. Arylacetic Acid Derivatives - Pharmacology. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
VVC. Experiment 06 Williamson Ether Synthesis. [Link]
-
Zenodo. (2008). Synthesis, characterization and biological screening of some new aryloxyacetic acid analogs. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Antimicrobial Properties and In Silico Studies of Aryloxyacetic Acid Derivatives with Hydrazone or Thiazolidine-4-one Scaffold. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: High-Throughput Screening Assays for Phenoxyacetic Acid Analogs
Abstract
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] The vast chemical space accessible through analog synthesis necessitates robust and efficient screening methodologies to identify and characterize novel lead compounds. High-Throughput Screening (HTS) provides the requisite speed and scale to interrogate large chemical libraries against specific biological targets.[3][4] This guide provides an in-depth exploration of the strategic design, development, and implementation of HTS assays tailored for the discovery of bioactive phenoxyacetic acid analogs. We present detailed, field-proven protocols for two powerful assay formats: a biochemical Fluorescence Polarization (FP) assay for monitoring protein-ligand binding and a cell-based Homogeneous Time-Resolved Fluorescence (HTRF®) assay for characterizing G-Protein Coupled Receptor (GPCR) modulation. The protocols are framed with an emphasis on the underlying scientific principles, causality behind experimental choices, and the integration of self-validating quality control systems to ensure data integrity and trustworthiness.
Chapter 1: Strategic Framework for Assay Selection
The success of any HTS campaign hinges on the rational selection of a biological target and a corresponding assay technology. Phenoxyacetic acid derivatives have been shown to interact with a wide range of targets, from enzymes and nuclear receptors to complex cell-surface receptors.[2][5] The choice of assay must align with the target's nature and the desired mechanistic outcome (e.g., inhibition, activation, allosteric modulation).
1.1 The Causality of Assay Choice: Biochemical vs. Cell-Based
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in an isolated system. They are ideal for directly probing the interaction between a compound and its target without the complexity of a cellular environment.[3][6] This approach offers high precision and is well-suited for identifying direct binders or enzyme inhibitors. However, it does not provide information on cell permeability or off-target effects within a living system.
-
Cell-Based Assays: These assays measure a compound's effect on a biological process within intact cells.[7] They provide more physiologically relevant data, accounting for factors like membrane transport and intracellular signaling cascades.[8] While powerful, they can be more complex to develop, and identifying the precise molecular target of a hit compound may require subsequent deconvolution studies.
The following decision-making workflow provides a logical pathway for selecting the appropriate assay strategy.
Caption: Logical workflow for HTS assay selection.
Chapter 2: Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
2.1 Principle and Application
Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for studying the binding equilibrium between a small, fluorescently labeled molecule (the "tracer") and a much larger binding partner (e.g., a protein).[9][10] When the small tracer is unbound in solution, it tumbles rapidly, and its emitted light is depolarized. Upon binding to the large protein, its tumbling slows dramatically, resulting in a higher degree of polarization in the emitted light.[11]
This protocol describes a competitive binding assay to screen for phenoxyacetic acid analogs that disrupt the interaction between a protein of interest and its natural ligand. In this setup, a hit compound will displace the fluorescent tracer from the protein, causing a decrease in fluorescence polarization.
2.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for the FP competitive binding assay.
2.3 Detailed Step-by-Step Protocol
A. Materials & Reagents
-
Protein of Interest: Purified, >90% purity.
-
Fluorescent Tracer: Ligand labeled with a suitable fluorophore (e.g., Fluorescein, TAMRA).
-
Assay Buffer: Buffer in which the protein is stable and active (e.g., PBS, 0.01% Triton X-100, 1 mM DTT, pH 7.4).
-
Test Compounds: Phenoxyacetic acid analog library dissolved in 100% DMSO.
-
Microplates: Low-volume, black, 384-well non-binding surface plates.
-
Instrumentation: FP-capable microplate reader, automated liquid handlers.
B. Assay Development & Optimization (Pre-HTS)
Causality Insight: Proper assay development is crucial for establishing a robust screening window. These steps ensure that the concentrations of protein and tracer are optimal to detect competitive inhibition.[12]
-
Tracer Concentration Determination: Serially dilute the fluorescent tracer in assay buffer. The optimal concentration is typically at or below the Kd of the tracer-protein interaction and provides a stable, high signal-to-noise ratio.
-
Protein Titration: In a 384-well plate, add the fixed optimal concentration of tracer to wells containing a serial dilution of the protein.
-
Equilibrium Binding Curve: Incubate for 60 minutes at room temperature. Read the FP signal (in millipolarization, mP). Plot mP vs. protein concentration. The optimal protein concentration for a competitive assay is typically the EC₅₀ to EC₈₀ value, which provides a large signal window while remaining sensitive to inhibition.[12]
C. HTS Protocol
-
Compound Plating: Prepare assay-ready plates by dispensing 50 nL of each phenoxyacetic acid analog (e.g., at 10 mM in DMSO) into the wells of a 384-well plate. This will yield a final assay concentration of 10 µM in a 50 µL final volume.
-
Reagent Preparation: Prepare a 2X master mix of the protein and fluorescent tracer in assay buffer at the pre-determined optimal concentrations.
-
Assay Execution:
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the 2X Protein/Tracer master mix to all wells.
-
Controls: Dedicate specific columns for controls:
-
Negative Control (High Signal): Buffer + Protein/Tracer mix + DMSO (0% inhibition).
-
Positive Control (Low Signal): Buffer + Protein/Tracer mix + a known unlabeled inhibitor (100% inhibition).
-
Tracer Only (Baseline): Buffer + Tracer + DMSO.
-
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using an FP-capable reader, collecting parallel and perpendicular fluorescence intensity values.
2.4 Data Analysis and Interpretation
-
Calculate FP (mP): Use the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) (Where G is the instrument-specific G-factor)[10]
-
Quality Control (Z'-Factor): The trustworthiness of the assay is determined by the Z'-factor, calculated from the control wells on each plate.[13] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]
-
Hit Identification:
-
Normalize the data by calculating the percent inhibition for each compound well relative to the plate controls.
-
Alternatively, calculate a robust Z-score for each well: Z-score = (Value_sample - Median_plate) / MAD_plate (where MAD is the Median Absolute Deviation).
-
Compounds with a Z-score below a defined threshold (e.g., -3) are considered primary hits.
-
| Parameter | Description | Typical Value |
| Final Compound Conc. | Concentration of phenoxyacetic acid analog | 10 µM |
| Final DMSO Conc. | Solvent concentration, must be consistent | ≤ 0.5% |
| Assay Volume | Total reaction volume per well | 20 - 50 µL |
| Incubation Time | Time to reach binding equilibrium | 30 - 90 min |
| Z'-Factor | Assay quality metric | > 0.5 |
| Hit Threshold | Statistical cutoff for hit selection | Z-score < -3 |
Chapter 3: Protocol 2: HTRF® Cell-Based Assay for GPCR Modulation
3.1 Principle and Application
Many phenoxyacetic acid derivatives exert their effects by modulating cell surface receptors, such as the G-Protein Coupled Receptor (GPCR) FFA1, a target for type 2 diabetes.[5] HTRF® (Homogeneous Time-Resolved Fluorescence) is a highly robust TR-FRET technology used to measure downstream signaling events in a cell-based format.[15]
This protocol describes an HTRF® IP-One assay to screen for agonists of a Gq-coupled GPCR. Upon receptor activation by an agonist, the Gq pathway stimulates the accumulation of the second messenger inositol monophosphate (IP1). The assay uses a competitive immunoassay format where cellular IP1 competes with a d2-labeled IP1 analog for binding to a Cryptate-labeled anti-IP1 antibody. An agonist hit will increase cellular IP1, disrupt FRET, and lead to a decrease in the HTRF® signal.[16][17]
3.2 Signaling Pathway and Assay Principle Diagram
Caption: GPCR signaling cascade and the HTRF IP-One detection principle.
3.3 Detailed Step-by-Step Protocol
A. Materials & Reagents
-
Cell Line: A stable cell line expressing the target Gq-coupled GPCR (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements (FBS, antibiotics).
-
HTRF® Assay Kit: IP-One HTRF® kit (contains IP1-d2, anti-IP1 Cryptate, and Lysis Buffer).
-
Test Compounds: Phenoxyacetic acid analog library in 100% DMSO.
-
Microplates: White, solid-bottom, low-volume 384-well cell culture treated plates.
-
Instrumentation: HTRF®-compatible microplate reader, cell incubator, automated liquid handlers.
B. HTS Protocol
Causality Insight: Seeding density is critical. Too few cells will yield a poor signal, while over-confluent cells may exhibit altered receptor signaling. Each step is designed to maximize the signal window for detecting agonist activity.
-
Cell Plating:
-
Harvest and count cells. Resuspend cells in an appropriate serum-free or low-serum medium.
-
Dispense 10,000 cells in 25 µL into each well of the 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Add 50 nL of test compounds and controls (in DMSO) to the cell plates.
-
Controls:
-
Negative Control (Basal): DMSO only.
-
Positive Control (Max Signal): A known potent agonist for the target receptor at its EC₁₀₀ concentration.
-
-
-
Stimulation: Incubate the plates for 60 minutes at 37°C to allow for receptor activation and IP1 accumulation.
-
Cell Lysis and Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's protocol by diluting the IP1-d2 and anti-IP1 Cryptate reagents into the provided lysis buffer.
-
Add 12.5 µL of the IP1-d2 mix to all wells.
-
Add 12.5 µL of the anti-IP1 Cryptate mix to all wells.
-
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (Cryptate donor signal).
3.4 Data Analysis and Interpretation
-
Calculate HTRF® Ratio: The ratiometric nature of the readout corrects for well-to-well variations and compound interference.[15] HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Data Normalization: Convert the raw HTRF® ratio to percent activity relative to the on-plate controls. % Activity = 100 * (Ratio_sample - Ratio_basal) / (Ratio_max - Ratio_basal)
-
Hit Identification: Primary hits are identified as compounds that elicit a percent activity above a defined threshold (e.g., >50% activity or >3 standard deviations above the plate mean).
-
Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format to determine their potency (EC₅₀).
| Parameter | Description | Typical Value |
| Cell Density | Cells per well | 5,000 - 20,000 |
| Stimulation Time | Time for IP1 accumulation | 30 - 120 min |
| Final DMSO Conc. | Solvent concentration | ≤ 0.5% |
| Assay Volume | Total final volume per well | 50 µL |
| Z'-Factor | Assay quality metric | > 0.5 |
| Hit Threshold | Cutoff for agonist activity | > 50% |
Chapter 4: The Self-Validating System: HTS Quality Control
A trustworthy HTS protocol is a self-validating system. Every plate must contain the necessary controls to confirm its validity before interpreting the results from test compounds.[18] The entire process, from initial assay development to hit confirmation, follows a rigorous validation funnel.[19]
4.1 HTS Validation and Hit Progression Workflow
Caption: The HTS validation funnel from assay development to validated leads.
4.2 Key Quality Control Metrics
The following parameters should be monitored for every plate in an HTS campaign to ensure data integrity.
| Metric | Formula | Acceptable Range | Rationale |
| Z'-Factor | 1 - [3(SD_pos + SD_neg)] / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 3 | Defines the dynamic range or "window" of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the precision and variability of the controls. |
Conclusion
The screening of phenoxyacetic acid analog libraries demands HTS methodologies that are both robust and mechanistically informative. The Fluorescence Polarization and HTRF® assays detailed herein represent two powerful and widely adopted platforms for biochemical and cell-based screening, respectively. By grounding these protocols in a framework of rigorous assay development, continuous quality control, and a clear understanding of the underlying scientific principles, researchers can confidently and efficiently navigate the drug discovery process. The future of HTS will continue to evolve, incorporating more complex biological models like 3D spheroids and high-content imaging, further enhancing our ability to identify the next generation of therapeutics derived from this versatile chemical scaffold.[3][4]
References
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
High-Throughput Screening Assays. Assay Genie. [Link]
-
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]
-
Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. [Link]
- EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]
-
Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. National Institutes of Health (NIH). [Link]
-
HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. PubMed. [Link]
-
Current Experimental Methods for Characterizing Protein–Protein Interactions. National Institutes of Health (NIH). [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
-
High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
Design and implementation of high-throughput screening assays. PubMed. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. PubMed Central. [Link]
-
G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. National Institutes of Health (NIH). [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
High Throughput Screening: Methods and Protocols. ResearchGate. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. ResearchGate. [Link]
-
HTRF IP-One assay used for functional screening. BMG Labtech. [Link]
-
High throughput screening for compounds to the orphan nuclear receptor NR2F6. PubMed. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
Mining Chemical Activity Status from High-Throughput Screening Assays. PLOS One. [Link]
-
HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]
-
Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Nuclear Receptor Assay Services. Reaction Biology. [Link]
-
Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. info2.uqam.ca [info2.uqam.ca]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
"Developing analytical methods for 2-(4-Acetylphenoxy)-2-phenylacetic acid quantification"
Application Note & Protocol
Topic: Developing and Validating Analytical Methods for the Quantification of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Introduction and Strategic Importance
2-(4-Acetylphenoxy)-2-phenylacetic acid is a novel small molecule with a chemical structure suggesting potential relevance in pharmaceutical research and development. Its core components—a phenylacetic acid moiety, a phenoxy linker, and an acetyl group—present a unique combination of functionalities. Accurate and reliable quantification of this compound is paramount for a range of critical applications, from early-stage discovery and pharmacokinetic studies to quality control in manufacturing.
This document provides a comprehensive guide to developing and validating robust analytical methods for this analyte. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its accessibility and reliability, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. The causality behind experimental choices is explained, and all protocols are framed within the globally recognized validation standards of the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development. While specific experimental data for 2-(4-Acetylphenoxy)-2-phenylacetic acid is not widely published, we can infer its behavior from its structure and related compounds like 2-phenoxy-2-phenylacetic acid[4] and 2-(4-chlorophenoxy)phenylacetic acid[5][6].
-
Molecular Formula: C₁₆H₁₄O₄
-
Molecular Weight: 270.28 g/mol
-
Key Features:
-
Acidic Moiety: The carboxylic acid group (-COOH) is the primary site for ionization. Its pKa is predicted to be around 4.0-4.5, similar to phenylacetic acid (pKa 4.31).[7] This dictates that the mobile phase pH must be controlled to ensure consistent retention in reversed-phase chromatography.
-
Chromophores: The presence of two aromatic rings (phenyl and acetylphenoxy) ensures strong ultraviolet (UV) absorbance, making UV-based detection a viable and effective strategy.
-
Polarity: The molecule possesses both hydrophobic regions (aromatic rings) and polar functionalities (carboxylic acid, acetyl group). This moderate polarity makes it an ideal candidate for reversed-phase HPLC.
-
Rationale for Method Selection
The choice of an analytical method is driven by the intended application, required sensitivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical labs. For quantifying 2-(4-Acetylphenoxy)-2-phenylacetic acid in bulk substance or simple formulations, HPLC-UV offers an excellent balance of performance, cost, and robustness.[8][9] Its principle relies on the physical separation of the analyte from other components based on its partitioning between a stationary and mobile phase, followed by quantification based on its UV absorbance.[10][11]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, such as for quantifying low concentrations of the analyte in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the gold standard.[12][13][14] This technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for highly specific detection with minimal interference.[15][16]
Method 1: Quantification by HPLC-UV
This method is designed for the accurate assay of 2-(4-Acetylphenoxy)-2-phenylacetic acid in drug substance or simple dosage forms.
Principle of HPLC-UV Analysis
The analyte is injected into a reversed-phase C18 column. A mobile phase with a controlled acidic pH ensures that the carboxylic acid group is protonated (non-ionized), leading to consistent and reproducible retention. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the sample to that of a calibration curve prepared from certified reference standards.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol
A. Materials and Reagents:
-
Reference Standard: 2-(4-Acetylphenoxy)-2-phenylacetic acid (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (≥18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄, ≥85%) or Formic Acid (≥99%)
-
Diluent: Acetonitrile:Water (50:50, v/v)
B. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Data Acquisition Software.
C. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. The mobile phase will be a gradient of this aqueous solution (Solvent A) and Acetonitrile (Solvent B). Rationale: The acidic modifier ensures the analyte is in its non-ionized form, improving peak shape and retention time stability.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
D. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 40-70% B; 15-16 min: 70-40% B; 16-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 245 nm (Verify with PDA scan for λmax) |
| Run Time | 20 minutes |
E. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions (prepared at a concentration within the calibration range).
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method 2: Quantification by LC-MS/MS
This high-sensitivity method is ideal for determining trace levels of 2-(4-Acetylphenoxy)-2-phenylacetic acid in complex biological matrices.
Principle of LC-MS/MS Analysis
Following chromatographic separation on a UHPLC system (for faster analysis), the analyte is directed to the mass spectrometer. It undergoes electrospray ionization (ESI), typically in negative mode, to form a deprotonated parent ion [M-H]⁻. This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol
A. Materials and Reagents:
-
As per HPLC-UV method, but with LC-MS grade solvents and additives (e.g., Formic Acid).
-
Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte (e.g., D₅-2-(4-Acetylphenoxy)-2-phenylacetic acid). If unavailable, a compound like 2-phenoxy-2-phenylacetic acid can be used after verification of non-interference.
B. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
C. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis. Rationale: Protein precipitation is a rapid and effective method for cleaning up biological samples prior to LC-MS/MS analysis.
D. UHPLC and MS Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20-95% B; 2-2.5 min: 95% B; 2.5-2.6 min: 95-20% B; 2.6-4 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | Analyte: 269.1 -> 225.1 (Precursor -> Product, hypothetical) |
| IS: e.g., 227.1 -> 183.1 (hypothetical) | |
| Collision Energy | Optimize via infusion |
| Dwell Time | 100 ms |
Method Validation Protocol (ICH Q2(R1))
To ensure that an analytical procedure is suitable for its intended purpose, a thorough validation is required.[3] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][2][17] The objective of this validation is to demonstrate the method is fit for purpose.[18]
Validation Parameters and Relationships
Caption: Key parameters for analytical method validation.
Validation Experiments
The following table summarizes the experiments required to validate the analytical methods.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. For HPLC-UV, check for peak purity using a PDA detector. For LC-MS/MS, monitor for interfering peaks at the same MRM transition. | No interference at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Analyze at least 5 concentrations across the expected range. Plot a curve of response vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.995 |
| Range | Derived from linearity, accuracy, and precision data.[3] | For assay: 80-120% of the test concentration. For content uniformity: 70-130%.[3] |
| Accuracy | Analyze a minimum of 9 determinations over at least 3 concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery. | Mean recovery of 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): 6 replicate injections of a 100% concentration sample. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results. | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Example Validation Data Summary (HPLC-UV Method)
| Parameter | Result | Status |
| Linearity (R²) | 0.9998 | Pass |
| Range (µg/mL) | 1.0 - 100 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Precision (%RSD) | Repeatability: 0.8%; Intermediate: 1.2% | Pass |
| LOD (µg/mL) | 0.3 | Pass |
| LOQ (µg/mL) | 1.0 | Pass |
| Robustness | No significant impact from varied parameters | Pass |
Conclusion
This guide details two robust, validated methods for the quantification of 2-(4-Acetylphenoxy)-2-phenylacetic acid. The HPLC-UV method provides a reliable and cost-effective solution for routine analysis of bulk materials and simple formulations. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is superior. Both protocols are grounded in established scientific principles and adhere to the rigorous validation framework of the ICH Q2(R1) guidelines, ensuring the generation of accurate, reproducible, and defensible data critical for advancing pharmaceutical research and development.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pereira, V., et al. (n.d.). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. CORE. [Link]
-
Dahal, U.P., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid. PubChem. [Link]
-
United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ResearchGate. (n.d.). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Journal of Chemical Education. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
HunterLab. (n.d.). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenoxy-2-phenylacetic acid. PubChem. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]
- GÖRÖG, S. (n.d.). Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
-
Pen-Active. (n.d.). Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
-
European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
- Google Patents. (n.d.).
-
MDPI. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
-
ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 11. agilent.com [agilent.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols: Investigating 2-(4-Acetylphenoxy)-2-phenylacetic acid as a Novel Anti-inflammatory Agent
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 2-(4-Acetylphenoxy)-2-phenylacetic acid
The global pursuit of novel anti-inflammatory drugs with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Phenylacetic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds such as diclofenac and fenclofenac have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The core structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid, featuring a phenoxy-phenylacetic acid scaffold, positions it as a promising candidate for investigation as a novel anti-inflammatory agent. The acetylphenoxy moiety, in particular, offers a unique substitution pattern that could modulate the compound's activity, selectivity, and pharmacokinetic properties compared to existing drugs.
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 2-(4-Acetylphenoxy)-2-phenylacetic acid. It outlines a logical progression of in vitro and in vivo studies designed to characterize its anti-inflammatory activity, elucidate its mechanism of action, and provide an initial assessment of its therapeutic potential. The protocols described herein are based on established and validated methodologies in the field of inflammation research.
Part 1: Elucidating the Mechanism of Action - In Vitro Assays
A critical first step in the evaluation of a potential anti-inflammatory drug is to determine its mechanism of action at the molecular level. For compounds with a structure similar to known NSAIDs, a primary hypothesis is the inhibition of COX enzymes.
Cyclooxygenase (COX) Inhibition Assays
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[2][3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]
A fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay can be used to determine the inhibitory activity of 2-(4-Acetylphenoxy)-2-phenylacetic acid against both COX-1 and COX-2.[2][4]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [2]
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for high-throughput screening.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Celecoxib (a known COX-2 inhibitor, as a positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve 2-(4-Acetylphenoxy)-2-phenylacetic acid in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX-2 enzyme
-
Test compound at various concentrations or Celecoxib as a positive control.
-
For the enzyme control well, add the solvent used for the test compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the COX Probe, COX Cofactor, and finally Arachidonic Acid to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by plotting the percent inhibition against the log of the compound concentration.
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-(4-Acetylphenoxy)-2-phenylacetic acid | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | Literature Value | Literature Value | Literature Value |
| Ibuprofen (Control) | Literature Value | Literature Value | Literature Value |
Inhibition of Pro-inflammatory Cytokine Production in Immune Cells
Inflammation is also mediated by a host of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). A key assay to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the release of these cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5][6][7] Human peripheral blood mononuclear cells (PBMCs) are a suitable primary cell model for this purpose.[8]
Protocol: LPS-Induced TNF-α Release in Human PBMCs [5][9]
Materials:
-
Ficoll-Paque for PBMC isolation
-
Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[9]
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add varying concentrations of 2-(4-Acetylphenoxy)-2-phenylacetic acid to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.
Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro screening of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Part 2: Evaluating In Vivo Efficacy - Animal Models of Inflammation
Following promising in vitro results, the next logical step is to assess the anti-inflammatory efficacy of 2-(4-Acetylphenoxy)-2-phenylacetic acid in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[10][11][12][13]
Carrageenan-Induced Paw Edema in Rats
This model is useful for the rapid evaluation of a test compound's anti-inflammatory activity.[11] The injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[13]
Protocol: Carrageenan-Induced Paw Edema [10][12][14]
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Indomethacin or another reference NSAID (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound groups (e.g., 10, 20, 40 mg/kg of 2-(4-Acetylphenoxy)-2-phenylacetic acid)
-
-
Dosing: Administer the test compound, positive control, or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Inflammatory Signaling Pathway
Caption: Simplified inflammatory signaling pathway showing the role of COX-2.
Part 3: Synthesis and Further Development
Researchers interested in synthesizing this compound and its analogs should consult the chemical literature for methods of forming ether linkages and for the synthesis of substituted phenylacetic acids.
Conclusion and Future Directions
The structured evaluation outlined in these application notes provides a robust framework for characterizing the anti-inflammatory potential of 2-(4-Acetylphenoxy)-2-phenylacetic acid. Positive results from these studies, particularly a potent and selective inhibition of COX-2 and significant efficacy in the in vivo paw edema model, would provide a strong rationale for advancing the compound to more complex preclinical studies. These could include models of chronic inflammation, pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive safety and toxicology assessments. The unique structural features of 2-(4-Acetylphenoxy)-2-phenylacetic acid may offer an improved therapeutic window, making it a worthy candidate for further drug development efforts.
References
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH.
- Carrageenan induced Paw Edema Model - Creative Biolabs.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Carrageenan-Induced Paw Edema Model - Creative Bioarray.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central.
- Screening models for inflammatory drugs | PPTX - Slideshare.
- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
- Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay - Benchchem.
- Immune Cell Stimulation via LPS Protocol - Thermo Fisher Scientific.
- Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC - NIH.
- LPS-induced cytokine production in vivo - Hooke Laboratories.
- Guidelines from PBMC isolation to cytokine assay optimisation. - Revvity.
- Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed.
- LPS-Induced Cytokine Release Model - Charles River Laboratories.
- Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed.
- Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed.
- phenylacetic acid - Organic Syntheses Procedure.
- 2-[4-(2-Methylpropoxy)phenyl]acetic acid | 13362-94-2 | NAA36294 - Biosynth.
- 2-(4-Chlorophenoxy)phenylacetic acid synthesis - ChemicalBook.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-*3-Phenylpropanoic Acid - MDPI.
- Ibuprofen - α-Methyl-4-(isobutyl)phenylacetic acid, (±)-2-(4-Isobutylphenyl)propanoic acid.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
- Phenylacetic Acid | C8H8O2 | CID 999 - PubChem.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
- 2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]acetic Acid - Benchchem.
- Phenylacetic acid - Wikipedia.
- Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed.
- 2-(4-(Phenylthio)Phenyl)Acetic Acid - Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 7. criver.com [criver.com]
- 8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 17. inventivapharma.com [inventivapharma.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Introduction
2-(4-Acetylphenoxy)-2-phenylacetic acid is a small molecule with a chemical scaffold suggestive of potential biological activity. Phenoxyacetic and phenylacetic acid derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Some have also been identified as modulators of key cellular targets like nuclear receptors.[4] Elucidating the precise mechanism of action for a novel compound such as this is a critical step in the drug discovery and development process. It allows for target validation, optimization of lead compounds, and prediction of potential on- and off-target effects.[5]
This document provides a comprehensive, multi-tiered guide for researchers to systematically investigate the mechanism of action of 2-(4-Acetylphenoxy)-2-phenylacetic acid. The proposed workflow is designed to be hypothesis-generating in its initial stages, followed by more focused experiments to validate initial findings and delineate specific cellular pathways. The protocols provided herein are based on established and robust methodologies in the field of pharmacology and chemical biology.
Tier 1: Unbiased Target Identification
The initial challenge in characterizing a novel compound is to identify its direct molecular target(s) within the complex environment of a living cell. Without a pre-existing hypothesis, an unbiased approach is most effective. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it detects the physical binding of a ligand to its target protein by observing changes in the protein's thermal stability.[6][7][8][9]
Workflow for Unbiased Target Identification
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct cellular target(s) of 2-(4-Acetylphenoxy)-2-phenylacetic acid by assessing ligand-induced changes in protein thermal stability.[6][10]
Rationale: The binding of a small molecule to a protein can alter its conformational stability, often resulting in an increased melting temperature (Tm).[6] By heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble protein remaining, one can identify proteins that are stabilized (or destabilized) by the compound, indicating a direct binding interaction.[8][10]
Materials:
-
Cell line of interest (e.g., a human cancer cell line relevant to a potential therapeutic area)
-
Cell culture medium and supplements
-
2-(4-Acetylphenoxy)-2-phenylacetic acid
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents or access to mass spectrometry facility
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with a predetermined concentration of 2-(4-Acetylphenoxy)-2-phenylacetic acid (e.g., 10 µM) or DMSO vehicle control for a specified time (e.g., 1-2 hours) in serum-free media.
-
-
Cell Lysis and Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells through freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.[6]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
For Western blotting, quantify band intensities at each temperature for the compound-treated and vehicle-treated samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for a specific protein in the presence of the compound indicates target engagement.[10]
-
Tier 2: Target Class Investigation
Based on the chemical structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid and the broad biological activities of related compounds, several key protein classes are plausible targets. The following protocols are designed to screen for activity against kinases, nuclear receptors, and G-protein coupled receptors (GPCRs).
Protocol 2: In Vitro Kinase Activity Assay
Objective: To determine if 2-(4-Acetylphenoxy)-2-phenylacetic acid inhibits the activity of one or more protein kinases.
Rationale: Protein kinases are a major class of drug targets, and their dysregulation is implicated in many diseases.[11] Many small molecule inhibitors target the ATP-binding pocket of kinases.[12] A luminescence-based assay that measures ADP production is a common and robust method for screening kinase inhibitors.[11]
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
2-(4-Acetylphenoxy)-2-phenylacetic acid
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 2-(4-Acetylphenoxy)-2-phenylacetic acid in DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution starting from 1 mM) in DMSO.[11]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[11]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (µM) of 2-(4-Acetylphenoxy)-2-phenylacetic acid |
| Kinase A | 5.2 |
| Kinase B | > 100 |
| Kinase C | 15.8 |
| Kinase D | > 100 |
Protocol 3: Nuclear Receptor Activation Assay
Objective: To assess whether 2-(4-Acetylphenoxy)-2-phenylacetic acid can activate or inhibit nuclear receptors.
Rationale: Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[13] Reporter gene assays are a standard method to screen for nuclear receptor modulators.[13][14] These assays utilize a cell line expressing the nuclear receptor of interest and a reporter gene (e.g., luciferase) under the control of a response element specific to that receptor.[15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for the nuclear receptor of interest (e.g., PXR, CAR)[15]
-
Reporter plasmid containing a luciferase gene downstream of the corresponding response element
-
Transfection reagent (e.g., Lipofectamine)
-
2-(4-Acetylphenoxy)-2-phenylacetic acid
-
Reference agonist (e.g., Rifampicin for PXR)[15] and antagonist
-
Dual-Luciferase® Reporter Assay System (or similar)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.[16]
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of 2-(4-Acetylphenoxy)-2-phenylacetic acid, a reference agonist, or vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[16]
-
-
Data Analysis:
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.[16]
-
Plot the fold activation against the compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Tier 3: Signaling Pathway Analysis
If the initial screens suggest an interaction with a cell surface receptor, it is crucial to investigate the downstream signaling pathways. GPCRs are a vast family of receptors that mediate numerous physiological responses through second messengers.[17][18]
GPCR Signaling Pathway
Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Protocol 4: GPCR Signaling Pathway Analysis (cAMP Assay)
Objective: To determine if 2-(4-Acetylphenoxy)-2-phenylacetic acid modulates GPCR activity by measuring changes in intracellular cyclic AMP (cAMP) levels.
Rationale: Many GPCRs are coupled to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively, leading to changes in intracellular cAMP concentrations.[19] Measuring cAMP is a common method to assess the activation of these GPCRs.[17]
Materials:
-
Cells expressing the GPCR of interest
-
2-(4-Acetylphenoxy)-2-phenylacetic acid
-
Forskolin (an activator of adenylyl cyclase)
-
Reference agonist and antagonist for the GPCR
-
cAMP assay kit (e.g., FRET-based or ELISA-based)
-
96-well or 384-well plates
-
Plate reader (fluorescence or absorbance, depending on the kit)
Procedure:
-
Cell Plating:
-
Plate the cells expressing the target GPCR in 96-well plates and grow overnight.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of 2-(4-Acetylphenoxy)-2-phenylacetic acid or reference compounds for a specified time.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay or a FRET-based biosensor, following the manufacturer's instructions.[20]
-
-
Data Analysis:
-
To test for agonism, measure the cAMP production induced by the compound.
-
To test for antagonism, pre-incubate the cells with the compound and then stimulate with a known agonist (or forskolin for Gi-coupled receptors) and measure the inhibition of cAMP production.
-
Generate dose-response curves and calculate EC50 or IC50 values.
-
Conclusion
The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of 2-(4-Acetylphenoxy)-2-phenylacetic acid. By starting with an unbiased target identification method like CETSA and proceeding to more focused biochemical and cell-based assays, researchers can efficiently identify the primary target and understand its impact on cellular signaling pathways. This detailed investigation is fundamental for advancing a novel compound through the drug discovery pipeline.
References
- Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159-177.
- Lafranchise, N., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process.
- BioAssay Systems. (n.d.). Kinase.
- Evotec. (n.d.). Nuclear Receptor Activation.
- O'Neill, T. J., et al. (2018). Single-cell Analysis of G-protein Signal Transduction. Biophysical Journal, 114(3), 513-520.
- Zhang, M., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(15), 8263.
- Parrow, V. (n.d.). CETSA.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
- El-Sayed, M., et al. (2020). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 18(11), 551.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Aperbio. (n.d.). Analysis of GPCR signaling pathway.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.
- Thermo Fisher Scientific. (n.d.). Nuclear Receptor Biology.
- Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?
- GeeksforGeeks. (2023). GPCR Signaling Pathway.
- Bentham Science Publisher. (n.d.). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation.
- Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.
- AZoLifeSciences. (2021). GPCR Signaling Pathways.
- JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Henke, B. R., et al. (1998). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 8(24), 3677-3682.
- Wikipedia. (n.d.). Phenylacetic acid.
- MDPI. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- PubChem. (n.d.). Phenylacetic Acid.
- Benchchem. (n.d.). 2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]acetic Acid.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
- Chem-Impex. (n.d.). 2-(4-(Phenylthio)Phenyl)Acetic Acid.
- Biosynth. (n.d.). 2-[4-(2-Methylpropoxy)phenyl]acetic acid.
- PubMed. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells.
- PubChem. (n.d.). 2-Phenoxy-2-phenylacetic acid.
- PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid.
Sources
- 1. jetir.org [jetir.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Nuclear Receptor Activation | Evotec [evotec.com]
- 16. eubopen.org [eubopen.org]
- 17. assaygenie.com [assaygenie.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. Single-cell Analysis of G-protein Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of GPCR signaling pathway [aperbio.com]
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of 2-(4-Acetylphenoxy)-2-phenylacetic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Cytotoxicity Profiling
The evaluation of novel chemical entities is a foundational step in modern drug discovery.[1] Compounds such as 2-(4-Acetylphenoxy)-2-phenylacetic acid derivatives, belonging to the broader class of phenoxyacetic acid derivatives, are of significant interest due to their structural similarities to molecules with known biological activities, including anti-inflammatory and anti-cancer properties.[2][3][4][5] Before any therapeutic potential can be realized, a thorough understanding of a compound's cytotoxic profile is imperative.
In vitro cytotoxicity assays serve as a critical primary screen to identify concentration-dependent toxicity, guide structure-activity relationship (SAR) studies, and elucidate potential mechanisms of action.[6][7] This guide provides a multi-tiered strategy for the comprehensive cytotoxic evaluation of these novel derivatives, moving from broad assessments of cell viability to more focused mechanistic inquiries. This structured approach ensures that resources are directed toward the most promising and safest lead candidates for further development.
Strategic Workflow for Cytotoxicity Assessment
A robust assessment follows a logical progression. We first ask if a compound is cytotoxic and at what concentration. Once this is established, we investigate how the compound induces cell death. This tiered approach is both scientifically rigorous and resource-efficient.
Caption: A tiered workflow for assessing compound cytotoxicity.
Cell Line Selection: The Biological Context
The choice of cell line is critical and should reflect the intended therapeutic application of the compounds.
-
For Anti-inflammatory Potential: Macrophage cell lines, such as RAW 264.7 or THP-1, are excellent models. These cells are central to the inflammatory response and can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory state.[8][9]
-
For Anti-cancer Potential: A panel of human cancer cell lines from different tissues is recommended to assess both potency and selectivity. For example:
-
HT-29 (Colon Cancer): Known to express COX-2, a potential target for anti-inflammatory compounds.
-
MCF-7 (Breast Cancer): A well-characterized, estrogen-receptor-positive cell line widely used in cancer research.[3][10]
-
HeLa (Cervical Cancer): A robust and commonly used cell line for general cytotoxicity screening.[3]
-
Tier 1 Protocols: Primary Cytotoxicity Screening
The initial goal is to determine the concentration at which the derivatives exhibit toxic effects. We employ two complementary assays: one measuring metabolic health (MTT) and the other measuring membrane failure (LDH).
MTT Assay: Assessment of Metabolic Activity
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are only active in living cells.[11] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan is directly proportional to the number of metabolically active, viable cells.[14]
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the 2-(4-Acetylphenoxy)-2-phenylacetic acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls:
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1][13][15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[11][14]
LDH Release Assay: Assessment of Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16][17] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colored product, with the intensity of the color being proportional to the number of lysed cells.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Controls: In addition to vehicle and positive controls, include:
-
Spontaneous LDH Release: Untreated cells to measure baseline LDH release.
-
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton™ X-100) to represent 100% cytotoxicity.[17]
-
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant to a new 96-well plate.[18] This allows the cells from the original plate to be used for other assays.
-
Assay Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]
Data Analysis and Interpretation: Quantifying Potency
For both assays, raw absorbance values are converted into a percentage relative to controls.
-
% Cell Viability (MTT Assay): [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
% Cytotoxicity (LDH Assay): [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
The primary metric derived from these dose-response curves is the IC50 (Half-Maximal Inhibitory Concentration) . This is the concentration of a compound required to inhibit cell viability by 50%.[19][20] A lower IC50 value indicates greater potency.[21] IC50 values are typically calculated using non-linear regression analysis in software like GraphPad Prism.[19]
Table 1: Representative IC50 Data for Phenylacetic Acid Derivatives
| Compound | Derivative Substitution | Cell Line | Incubation Time | IC50 (µM) |
|---|---|---|---|---|
| Lead-01 | Unsubstituted | HT-29 | 48h | 115.3 ± 9.8 |
| Lead-01 | Unsubstituted | MCF-7 | 48h | 98.5 ± 7.2 |
| Derv-A | 4-Chloro | HT-29 | 48h | 45.1 ± 3.5 |
| Derv-A | 4-Chloro | MCF-7 | 48h | 33.7 ± 2.9 |
| Derv-B | 4-Methoxy | HT-29 | 48h | > 200 |
| Derv-B | 4-Methoxy | MCF-7 | 48h | 185.4 ± 15.1 |
| Doxorubicin | Positive Control | HT-29 | 48h | 1.2 ± 0.1 |
| Doxorubicin | Positive Control | MCF-7 | 48h | 0.9 ± 0.1 |
Data are hypothetical and for illustrative purposes.
Tier 2 Protocols: Mechanistic Elucidation
After identifying active compounds and their IC50 values, the next step is to investigate the mechanism of cell death.
Caspase-3/7 Activity Assay: Detecting Apoptosis
Principle: Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[22][23] This process culminates in the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[24] Luminescent assays use a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[25][26]
Caption: Caspase-3/7 activation is a key event in apoptosis.
Protocol:
-
Cell Culture: Seed and treat cells in an opaque-walled 96-well plate (suitable for luminescence) as previously described. Treat cells with compounds at concentrations around their determined IC50 values.
-
Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate with its buffer according to the manufacturer's protocol, and allow it to equilibrate to room temperature.[25][26][27]
-
Assay Execution: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[27]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.
Reactive Oxygen Species (ROS) Assay
Principle: Many cytotoxic compounds induce cell death by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[28][29] This can be measured using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, H2DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate. Allow them to adhere overnight.
-
Dye Loading: Wash the cells once with a warm buffer (e.g., HBSS). Add the H2DCFDA working solution (e.g., 20 µM in HBSS) to the cells and incubate for 30-45 minutes at 37°C.[28]
-
Compound Treatment: Wash the cells again to remove excess dye. Add fresh medium containing the test compounds at various concentrations.
-
Incubation: Incubate for the desired time period (this can be a short time course, e.g., 1, 3, 6 hours, to detect acute ROS production).
-
Data Acquisition: Measure fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for DCF (e.g., ~495 nm Ex / ~529 nm Em). An increase in fluorescence indicates ROS production.
Conclusion and Forward Look
This structured, multi-tiered approach provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-(4-Acetylphenoxy)-2-phenylacetic acid derivatives. By progressing from broad viability screening (MTT, LDH) to specific mechanistic assays (Caspase, ROS), researchers can efficiently identify potent compounds, discard overtly toxic ones, and gain valuable insights into their mechanisms of action. The data generated, particularly the IC50 values and the mode of cell death, are essential for guiding lead optimization and making informed decisions for subsequent preclinical development.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
ROS as a novel indicator to predict anticancer drug efficacy. PMC - NIH. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]
-
Apoptosis – what assay should I use? BMG Labtech. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]
-
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Comparative Assessment of the Cytotoxicity of Six Anti-Inflammatory Eyedrops in Four Cultured Ocular Surface Cell Lines, as Determined by Cell Viability Scores. PubMed. [Link]
-
Measurement of the reactive oxygen species (ROS) generation by MTT... ResearchGate. [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. [Link]
-
Full article: Cytotoxic and antiproliferative effects of the nonsteroidal anti-inflammatory drug diclofenac in human tumour cell lines. Taylor & Francis Online. [Link]
-
How to comment after finding IC50 according to MTT results? ResearchGate. [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
-
What cell line should I use to test anti-inflammatory effect of drug that's to be use on wounds? ResearchGate. [Link]
-
Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. JoVE. [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. [Link]
-
Reactive Oxygen Species Mediate TNF- Cytotoxic Effects in the Multidrug-Resistant Breast Cancer Cell Line MCF-7/MX. Karger Publishers. [Link]
-
In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. SID. [Link]
-
Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. PubMed. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative assessment of the cytotoxicity of six anti-inflammatory eyedrops in four cultured ocular surface cell lines, as determined by cell viability scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 19. clyte.tech [clyte.tech]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Apoptosis assays for quantifying the bioactivity of anticancer drug products [pubmed.ncbi.nlm.nih.gov]
- 23. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 26. Caspase 3/7 Activity [protocols.io]
- 27. promega.com [promega.com]
- 28. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Welcome to the technical support guide for the synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this synthesis. The guidance herein is based on established chemical principles and field-proven insights to ensure you can navigate common challenges and improve your experimental outcomes.
Introduction
The synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid is most commonly achieved via the Williamson ether synthesis . This robust and versatile method involves the reaction of a deprotonated phenol (a phenoxide) with an organohalide. In this specific case, the reaction is an SN2 (bimolecular nucleophilic substitution) attack of the phenoxide ion from 4-hydroxyacetophenone on an α-halo phenylacetic acid derivative, such as 2-bromo-2-phenylacetic acid or its corresponding ester.[1][2]
Achieving a high yield of a pure product requires careful control over reaction parameters to favor the desired SN2 pathway and minimize competing side reactions. This guide is designed to address the most common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for this synthesis?
The reaction proceeds via a classic SN2 mechanism.[1] First, a base is used to deprotonate the hydroxyl group of 4-hydroxyacetophenone, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 2-bromo-2-phenylacetic acid (or its ester), displacing the bromide leaving group in a single, concerted step to form the C-O ether bond.
Q2: Why is a base essential for this reaction?
The phenolic hydroxyl group of 4-hydroxyacetophenone is not nucleophilic enough to displace the halide on its own. A base is required to remove the acidic proton, generating the much more reactive phenoxide anion. For synthesizing aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are typically effective.[2]
Q3: What is the purpose of using a phase-transfer catalyst (PTC)?
In many setups, the phenoxide salt is soluble in an aqueous phase (or is a solid), while the alkyl halide is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the reaction by transporting the phenoxide anion from the aqueous/solid phase into the organic phase where the reaction occurs.[1][3] This dramatically increases the reaction rate and often allows for milder conditions and the use of less hazardous, biphasic solvent systems without the need for strictly anhydrous conditions.[3][4][5]
Q4: Can I use 2-chloro-2-phenylacetic acid instead of the bromo- derivative?
Yes, but the reaction rate will be significantly slower. Halide reactivity in SN2 reactions follows the trend I > Br > Cl > F. The C-Br bond is weaker and bromide is a better leaving group than chloride. To compensate for the lower reactivity of a chloro- derivative, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to facilitate an in situ halide exchange (the Finkelstein reaction).[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My reaction yield is low, or TLC analysis shows a large amount of unreacted starting material.
This is the most common issue, often stemming from one or more suboptimal conditions.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Deprotonation | The base may be too weak or used in insufficient quantity to fully generate the phenoxide nucleophile. Water can also consume the base if not using a PTC system. | Use at least 1-1.5 equivalents of a suitable base like K₂CO₃ or KOH. For difficult reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous solvents (e.g., dry DMF, THF).[2] |
| Poor Reagent Solubility / Inefficient Mixing | In a biphasic system, the reactants cannot interact if the nucleophile remains in the aqueous/solid phase. | Use a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the phenoxide into the organic phase.[1][4] Ensure vigorous stirring to maximize the interfacial area between phases. |
| Insufficient Reaction Time or Temperature | The reaction may simply be too slow under the current conditions. Williamson ether syntheses can take from 1 to 8 hours at 50-100 °C.[1][6] | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature in 10 °C increments. Be cautious, as excessive heat can promote side reactions.[6] |
| Inappropriate Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate and stabilize the phenoxide nucleophile, reducing its reactivity. Apolar solvents may not dissolve the reactants sufficiently.[1][6] | Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), which are known to accelerate SN2 reactions.[1] |
Problem: My final product is impure, and I'm observing significant side-products.
Side reactions compete with the desired SN2 pathway, reducing both yield and purity.
| Possible Cause | Scientific Explanation | Recommended Solution |
| E2 Elimination | The phenoxide can act as a base and abstract a proton from the alkyl halide, leading to an alkene. This is more prevalent with sterically hindered halides and at higher temperatures.[2][6] | Maintain the reaction temperature in the optimal range (typically ≤ 100 °C).[6] While 2-phenylacetic acid derivatives are not highly prone to elimination, avoiding excessive heat is a good general practice. |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][2] | C-alkylation is difficult to eliminate completely. Its prevalence can sometimes be influenced by the solvent and the counter-ion of the phenoxide. Using polar aprotic solvents generally favors O-alkylation. |
| Hydrolysis of Alkyl Halide | If significant water is present (and a PTC is not used), the alkyl halide can be hydrolyzed back to the corresponding alcohol, especially under basic conditions. | If not using a PTC protocol, ensure your solvent and glassware are dry and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3][4] |
Problem: I'm struggling with the work-up and purification of the final product.
The carboxylic acid functionality of the product dictates a specific purification strategy.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Difficulty Separating Product from Phenolic Starting Material | Both the product (a carboxylic acid) and the 4-hydroxyacetophenone starting material are acidic and will be extracted into an aqueous basic solution during a standard work-up. | After the initial extraction into an aqueous base (e.g., 1M NaOH), carefully re-acidify the aqueous layer with a strong acid (e.g., 3M HCl). 4-hydroxyacetophenone is less acidic (pKa ~7-8) than the carboxylic acid product (pKa ~3-4). A careful, stepwise acidification might allow for fractional precipitation, but co-precipitation is likely. The most reliable method is purification of the crude solid. |
| Product Fails to Crystallize | The crude product may be an oil due to impurities that inhibit the formation of a crystal lattice. | Recrystallization is the primary method. After acidification and filtration, wash the crude solid with cold water.[7] Try recrystallizing from a suitable solvent system, such as toluene, an ethanol/water mixture, or ethyl acetate/heptane.[8][9] If recrystallization fails, column chromatography on silica gel is a reliable alternative.[10] |
Visualized Workflows and Mechanisms
Overall Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Generalized workflow for the synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
SN2 Reaction Mechanism
This diagram illustrates the key bond-forming step of the synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. jetir.org [jetir.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(4-Acetylphenoxy)-2-phenylacetic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(4-Acetylphenoxy)-2-phenylacetic acid. Recognizing the critical importance of compound purity in research and development, this document provides in-depth, experience-driven answers to common challenges encountered during the purification of this molecule. The methodologies and troubleshooting advice are structured to be scientifically robust and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 2-(4-Acetylphenoxy)-2-phenylacetic acid?
The two most effective and widely applicable purification techniques for this compound are Recrystallization and Flash Column Chromatography .
-
Recrystallization is the preferred method when the crude material is relatively pure (>85%) and the impurities have different solubility profiles from the desired product. It is a cost-effective and scalable technique that leverages the principle of differential solubility of the compound in a hot versus a cold solvent.[1]
-
Flash Column Chromatography is ideal for separating the target compound from impurities with similar polarities or when the crude product is of lower purity. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[2]
An Acid-Base Extraction can also be employed as a preliminary purification step during the reaction workup to separate the acidic product from neutral or basic impurities.[3][4]
Q2: How do I choose the best purification method for my specific situation?
The choice between recrystallization and chromatography depends on the purity of your crude product, the nature of the impurities, and the scale of your reaction. The following decision workflow can guide your choice.
Sources
- 1. quora.com [quora.com]
- 2. columbia.edu [columbia.edu]
- 3. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 4. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Acetylphenoxy)-2-phenylacetic acid Derivatization
Welcome to the dedicated technical support guide for the derivatization of 2-(4-Acetylphenoxy)-2-phenylacetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies grounded in chemical principles to help you optimize your reaction outcomes.
Section 1: Foundational Derivatization Strategies
The primary locus of reactivity on 2-(4-Acetylphenoxy)-2-phenylacetic acid is its carboxylic acid moiety. The two most common and synthetically valuable transformations are esterification and amidation.
FAQ: What are the primary methods for derivatizing the carboxylic acid group?
The carboxylic acid can be readily converted into esters or amides. Esterification is typically achieved by reacting the acid with an alcohol under acidic catalysis (Fischer Esterification) or by converting the acid to a more reactive species first. Amidation requires "activating" the carboxylic acid with a coupling reagent to facilitate the reaction with an amine.[1][2] Direct condensation of the acid and amine via heating is possible but often requires harsh conditions and may not be suitable for complex substrates.
Caption: Primary derivatization pathways for the parent acid.
Section 2: Troubleshooting Esterification Reactions
Fischer esterification, while classic, is an equilibrium-driven process fraught with potential pitfalls, especially when dealing with functionalized molecules.[3][4]
FAQ: My Fischer esterification yield is low (<65%). What are the common causes and how can I improve it?
Low conversion in Fischer esterification almost always points to issues with the reaction equilibrium or the presence of water.[3][5]
Causality & Troubleshooting:
-
Equilibrium Limitations: The reaction of a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible.[4] If water is not removed, the reaction will reach an equilibrium state that may not favor high product formation.[3]
-
Solution 1: Use Excess Reactant. The simplest way to push the equilibrium forward (Le Châtelier's principle) is to use a large excess of one reactant, typically the less expensive alcohol, which can often serve as the solvent.[3][4]
-
Solution 2: Water Removal. For more valuable alcohols or when using a co-solvent, active removal of water is critical. A Dean-Stark apparatus is the classic tool for this, azeotropically removing water with a solvent like toluene as it forms.[4]
-
-
Presence of Water: Any water present at the start of the reaction (in reagents or solvents) will inhibit the forward reaction.
-
Solution: Ensure all reagents and glassware are anhydrous. Use a fresh, sealed bottle of the alcohol and a high-purity grade of the acid catalyst.
-
-
Insufficient Catalysis: An inadequate amount of acid catalyst will lead to a slow reaction that fails to reach equilibrium in a practical timeframe.[3]
-
Solution: Increase the loading of the acid catalyst (e.g., H₂SO₄, p-TsOH). A typical range is 1-5 mol%.
-
Data Presentation: Common Acid Catalysts for Esterification
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1 - 5% | Inexpensive, highly effective. | Can cause charring/side reactions at high temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | 2 - 10% | Solid, easier to handle than H₂SO₄. | Less acidic, may require longer reaction times. |
| Amberlyst-15 | 10% w/w | Heterogeneous, easily filtered out.[6] | Slower reaction rates compared to homogeneous catalysts.[6] |
Experimental Protocol: Optimized Fischer Esterification
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-Acetylphenoxy)-2-phenylacetic acid (1.0 eq).
-
Reagents: Add the desired alcohol (e.g., ethanol, 10-20 eq), which will also act as the solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.02 - 0.05 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.[7] Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester via column chromatography on silica gel.
Section 3: Troubleshooting Amide Coupling Reactions
Amide bond formation is central to drug discovery. Unlike esterification, it is not typically an equilibrium process but relies on the successful activation of the carboxylic acid. Problems usually arise from incomplete activation, side reactions, or steric hindrance.[1][2]
FAQ: My amide coupling reaction is messy or low-yielding. Where do I start troubleshooting?
A systematic approach is key. The choice of coupling reagent, base, and solvent are all interconnected and crucial for success.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
"Addressing solubility issues of 2-(4-Acetylphenoxy)-2-phenylacetic acid in biological assays"
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for 2-(4-Acetylphenoxy)-2-phenylacetic acid. This document, prepared by our team of Application Scientists, is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address the solubility challenges commonly encountered with this compound in biological assays. Our goal is to empower you with the foundational knowledge and practical tools necessary to ensure accurate and reproducible experimental outcomes.
Section 1: Understanding the Core Problem: Physicochemical Profile
The first step in troubleshooting is understanding the inherent properties of the molecule you are working with. 2-(4-Acetylphenoxy)-2-phenylacetic acid possesses structural features that predict poor aqueous solubility, a common challenge for many promising compounds in drug discovery.[1][2]
Q1: Why is 2-(4-Acetylphenoxy)-2-phenylacetic acid poorly soluble in aqueous buffers?
A1: The solubility of this compound is dictated by two competing structural features:
-
Hydrophobic Core: The molecule is built on a scaffold of two phenyl rings and an acetyl group. These aromatic and nonpolar regions are inherently hydrophobic ("water-hating"), making it difficult for water molecules to surround and dissolve the compound.[3]
-
Ionizable Group: It contains a carboxylic acid (-COOH) functional group. This group is a weak acid, meaning its charge state is dependent on the pH of the surrounding solution.[4][5]
-
At acidic or neutral pH (pH < pKa): The group remains protonated (COOH), is electrically neutral, and contributes little to water solubility.
-
At basic pH (pH > pKa): The group deprotonates to form a negatively charged carboxylate salt (COO-). This charged form is significantly more polar and, therefore, more water-soluble.[6][7]
-
The large hydrophobic portion of the molecule dominates at physiological pH (~7.4), leading to poor solubility in standard biological media.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [8] |
| Molecular Weight | 270.28 g/mol | [8] |
| Key Functional Groups | Carboxylic Acid, Phenyl, Phenoxy, Ketone | N/A |
| Predicted Behavior | Weakly acidic; Poorly soluble in neutral/acidic aqueous media | [4][7] |
Section 2: The First Step: Preparing a Valid Stock Solution
Reliable experimental results begin with a properly prepared and fully solubilized high-concentration stock solution.
Q2: What is the recommended solvent for preparing a stock solution of 2-(4-Acetylphenoxy)-2-phenylacetic acid?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays.[9][10] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules.[11]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 2.70 mg of 2-(4-Acetylphenoxy)-2-phenylacetic acid (MW: 270.28).
-
Solubilization: Add 1.0 mL of anhydrous, research-grade DMSO.
-
Mixing: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or use a bath sonicator for short bursts to aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates or Tyndall effect (light scattering by suspended particles). The solution should be perfectly clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[12] Store at -20°C or -80°C.
Q3: My DMSO stock solution turned cloudy or has visible crystals after being stored in the freezer. What happened?
A3: This indicates that the compound has precipitated out of the DMSO stock. This can happen for several reasons:
-
Exceeding Solubility Limit: The initial concentration may be too high for stable storage, even in DMSO.[13]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce nucleation points, encouraging precipitation.[14] This is why making smaller aliquots is critical.
-
Water Contamination: DMSO is highly hygroscopic (absorbs water from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds in DMSO.[13] Always use anhydrous DMSO and keep vials tightly sealed.
If precipitation occurs, you may be able to redissolve the compound by gentle warming and vortexing. However, if the problem persists, you must remake the stock solution at a lower concentration (e.g., 5 mM).
Section 3: Troubleshooting the "Crash Out": From DMSO to Aqueous Buffer
The most common point of failure is the dilution of the DMSO stock into the aqueous assay buffer.
Q4: My compound is perfectly clear in DMSO, but it immediately precipitates or makes the assay buffer cloudy when I add it. Why?
A4: This is a classic case of a compound "crashing out" of solution. You are performing a "solvent shift" where the compound is rapidly moved from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer).[15] The final DMSO concentration in your assay may be too low to keep the compound dissolved. This leads to the formation of a precipitate or suspension, meaning the actual concentration of dissolved, active compound is unknown and much lower than intended, leading to inaccurate results.[12][16]
Below is a systematic workflow to diagnose and solve this critical issue.
Caption: Troubleshooting workflow for compound precipitation.
Section 4: Advanced Solubility Enhancement Strategies
If adjusting the final DMSO concentration is insufficient, a more systematic approach is required. The following strategies are presented in order of increasing complexity.
Strategy 1: pH Adjustment
This is the most direct method for a carboxylic acid-containing compound. By raising the pH of the assay buffer, you can deprotonate the carboxylic acid, converting it to its much more soluble salt form.[6][7]
Q5: How do I determine the right pH for my assay buffer?
A5: You should test a range of pH values, starting from your standard assay pH and increasing incrementally. The goal is to find the lowest pH that maintains solubility while having the least impact on your biological system (enzyme activity, cell viability, etc.).
Protocol 2: pH Screening for Solubility
-
Buffer Preparation: Prepare several small batches of your base assay buffer, adjusting the pH to cover a range (e.g., 7.4, 7.8, 8.2, 8.5). Ensure the buffering capacity is sufficient to handle the addition of the acidic compound.
-
Test Dilution: To 1 mL of each pH-adjusted buffer, add the volume of your DMSO stock solution required to reach the highest concentration needed in your assay. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL.
-
Observation: Vortex each tube immediately after adding the stock. Let the solutions sit at the intended assay temperature for 30 minutes.
-
Inspection: Visually inspect each tube for precipitation. The lowest pH buffer that remains completely clear is your new optimal assay pH.
-
SELF-VALIDATION: Crucially , you must run a control experiment to confirm that the new buffer pH does not alter the baseline activity of your assay (e.g., enzyme kinetics, cell health).
Strategy 2: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, making it more "friendly" to hydrophobic compounds.
Q6: Which co-solvents are safe for biological assays, and how much can I use?
A6: The choice and concentration of a co-solvent depend heavily on the assay type. Cell-based assays are generally more sensitive than biochemical (enzyme) assays.[9] Always start with the lowest effective concentration.
| Co-Solvent | Typical Max % (Cell-based) | Typical Max % (Biochemical) | Notes |
| Ethanol | 0.5 - 1% | 2 - 5% | Can affect enzyme activity and cell membranes. |
| Propylene Glycol | 1 - 2% | Up to 10% | Generally well-tolerated. |
| Polyethylene Glycol (PEG 300/400) | 1 - 5% | Up to 20% | Can increase viscosity. Very low toxicity.[17] |
Protocol 3: Co-Solvent Screening
-
Prepare Co-Solvent Buffers: Prepare your assay buffer containing various percentages of a co-solvent (e.g., 1%, 2%, 5% PEG 400).
-
Test Dilution: Add your DMSO stock to each co-solvent buffer to achieve the desired final compound concentration.
-
Observation: Vortex and incubate as described in Protocol 2.
-
Selection: Identify the lowest concentration of co-solvent that maintains solubility.
-
SELF-VALIDATION: You must run a "vehicle control" for every experiment. This control contains the exact same final concentrations of DMSO and the chosen co-solvent but without your test compound. This ensures that any observed biological effect is due to your compound and not the solvent mixture.
Strategy 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can act as "molecular containers," encapsulating the hydrophobic part of a drug molecule, thereby increasing its apparent water solubility.[19][20][21][22]
Q7: How do I use cyclodextrins, and which type is best?
A7: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred for biological applications due to its higher solubility and lower toxicity compared to β-cyclodextrin.[18] The cyclodextrin is typically added to the aqueous buffer before the compound.
Protocol 4: Solubility Enhancement with HP-β-CD
-
Prepare CD Buffer: Dissolve HP-β-CD in your assay buffer to create a range of concentrations (e.g., 1, 5, 10 mM). Gentle warming may be required.
-
Test Dilution: Add your DMSO stock solution to the cyclodextrin-containing buffers.
-
Observation: Vortex and incubate. The cyclodextrin should form an inclusion complex with your compound, preventing precipitation.
-
SELF-VALIDATION: Run a vehicle control containing the same concentration of HP-β-CD and DMSO. Be aware that at high concentrations, cyclodextrins can sometimes extract lipids from cell membranes or interact with other assay components, making this control essential.[21]
Section 5: Summary and Strategic Workflow
Choosing the right strategy involves balancing solubility enhancement with potential assay interference.
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Simple, effective for ionizable compounds. | May alter protein/cell function. Limited by buffer capacity. | Weakly acidic/basic compounds in robust biochemical assays. |
| Co-Solvents | Easy to implement, wide range of options. | Can cause solvent-induced artifacts or toxicity. | Both biochemical and cell-based assays, with careful validation. |
| Cyclodextrins | High solubilizing power, generally low toxicity. | Can interfere with assays, more expensive. | Highly insoluble compounds when other methods fail. |
The following diagram outlines a comprehensive approach to developing a robust assay for a poorly soluble compound like 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Caption: Comprehensive strategy for assay development.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Parmar, K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Jadhav, N. R., et al. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
- Semantic Scholar. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions.
- Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
- Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?.
- Smith, B. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Singh, R., et al. (2019). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH.
- Bergström, C. A. S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- ChemScene. (n.d.). 2-(4-Acetylphenoxy)-2-phenylacetic acid.
- Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Chadha, R., et al. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- El-Gendy, M. A., et al. (n.d.). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes.
- Semantic Scholar. (n.d.). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium.
- ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Journal of Functional Biomaterials. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays.
- Molecular Pharmaceutics. (2012). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- MDPI. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- PubChem - NIH. (n.d.). 2-Phenoxy-2-phenylacetic acid.
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Autech. (n.d.). Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications.
- PMC - NIH. (n.d.). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies.
- NIH. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
- PubChem. (n.d.). (R)-2-acetoxy-2-phenylacetic acid.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- Chem-Impex. (n.d.). 2-(4-(Phenylthio)Phenyl)Acetic Acid.
- PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid.
- Sciencemadness Wiki. (2022). Phenylacetic acid.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. scispace.com [scispace.com]
"Minimizing impurities in the production of 2-(4-Acetylphenoxy)-2-phenylacetic acid"
Technical Support Center: Production of 2-(4-Acetylphenoxy)-2-phenylacetic acid
Introduction: Welcome to the technical support guide for the synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid. This molecule is a valuable building block in pharmaceutical and materials science, and achieving high purity is paramount for downstream applications. Impurities can arise from various sources, including side reactions, incomplete conversions, and degradation of starting materials or the product itself. This guide provides in-depth troubleshooting advice and validated protocols to help you identify, control, and minimize these impurities, ensuring the integrity and reproducibility of your synthesis.
Section 1: Understanding the Synthetic Pathway
The most common and logical route to 2-(4-Acetylphenoxy)-2-phenylacetic acid involves a two-step process: a nucleophilic substitution reaction to form an ether linkage, followed by saponification to yield the final carboxylic acid. Understanding this pathway is the first step in diagnosing and preventing impurity formation.
Proposed Synthetic Workflow
The synthesis begins with the coupling of 4-hydroxyacetophenone and a methyl or ethyl ester of 2-bromo-2-phenylacetic acid, followed by hydrolysis of the resulting ester intermediate.
Caption: General two-step synthesis pathway for 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: My reaction yield is low, and I have significant unreacted starting materials. How can I improve the conversion rate?
Answer: Low conversion in the initial ether synthesis step is a frequent challenge. The efficiency of this SN2 reaction is highly dependent on the reaction conditions.
Underlying Causality: The reaction involves the deprotonation of a phenol, which is a relatively weak nucleophile. The choice of base, solvent, and temperature is critical to drive the reaction to completion without promoting side reactions.
Troubleshooting Steps:
-
Base Selection: A common choice is potassium carbonate (K₂CO₃), which is cost-effective but may require long reaction times. For a more robust reaction, consider stronger, more soluble bases. Cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction, a phenomenon often referred to as the "cesium effect."
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are excellent for this type of reaction as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion. Acetone is a viable alternative but may require higher temperatures or a phase-transfer catalyst.
-
Temperature Optimization: Ensure the reaction is heated to a sufficient temperature (typically reflux) to overcome the activation energy. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Phase-Transfer Catalyst (PTC): If using a less polar solvent or a heterogeneous base, adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into the organic phase, dramatically increasing the reaction rate.
Optimized Protocol (Step 1):
-
To a round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl 2-bromo-2-phenylacetate (1.1 eq).
-
Heat the mixture to reflux (approx. 82°C) and monitor by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the 4-hydroxyacetophenone spot has disappeared (typically 6-8 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
FAQ 2: The purity of my final product is poor. I suspect a key impurity is 2-(4-hydroxyphenyl)-2-phenylacetic acid. What causes this and how can I prevent it?
Answer: The formation of 2-(4-hydroxyphenyl)-2-phenylacetic acid indicates that the acetyl group on the phenoxy ring has been hydrolyzed. This is a classic example of a chemoselectivity problem.
Underlying Causality: The acetyl group is an ester-like functional group and is susceptible to hydrolysis under the same basic conditions used for the saponification of the primary methyl/ethyl ester. Harsh conditions (high temperature, high base concentration) will cleave both ester groups.
Caption: Selective hydrolysis vs. over-hydrolysis of the intermediate ester.
Preventative Measures & Protocol:
To selectively hydrolyze the primary ester while preserving the acetyl group, milder reaction conditions are essential.
-
Choice of Base: Lithium hydroxide (LiOH) is often milder and more selective than NaOH or KOH for such transformations.
-
Temperature Control: Conduct the saponification at room temperature or even cooled in an ice bath (0-5°C). Avoid heating unless absolutely necessary.
-
Stoichiometry: Use a controlled amount of base (e.g., 1.1-1.2 equivalents) to avoid a large excess that could promote the side reaction.
Optimized Protocol (Step 2 - Saponification):
-
Dissolve the crude ester intermediate in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of lithium hydroxide monohydrate (1.2 eq) in water dropwise over 30 minutes.
-
Allow the reaction to stir at 0-5°C, monitoring by TLC until the starting ester is consumed.
-
Once complete, carefully acidify the mixture to pH ~2 with cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[2]
FAQ 3: My final product is difficult to crystallize and remains an oil. How can I effectively purify it?
Answer: Failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice or residual solvent. A systematic approach to purification is required.
Troubleshooting Purification:
-
Initial Washing: Before attempting recrystallization, wash the crude product. A patent for purifying phenylacetic acid describes washing the crude material with hot water to remove water-soluble impurities.[3][4] An alternative is to dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash.
-
Recrystallization: This is the most effective method for purifying solid organic compounds.[5] The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Recommended Recrystallization Solvents:
| Solvent System | Rationale |
| Toluene / Heptane | Dissolve in hot toluene, then slowly add heptane until cloudy. Cool to crystallize. Toluene is a good solvent, while heptane acts as an anti-solvent. |
| Ethanol / Water | Dissolve in a minimum amount of hot ethanol, then add water dropwise until persistent turbidity is observed. Re-heat to clarify and then cool slowly. |
| Isopropanol | A single-solvent system that can be effective. |
Recrystallization Protocol (Toluene/Heptane):
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to fully dissolve the solid.
-
While still hot, add heptane dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot toluene to redissolve the precipitate, ensuring a saturated solution.
-
Remove from heat, cover the flask, and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
References
- Organic Syntheses Procedure: Phenylacetic Acid. Organic Syntheses.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
- 2-(4-Chlorophenoxy)phenylacetic acid synthesis. ChemicalBook.
- Organic Syntheses Procedure: Phenylacetic Acid (
- Synthesis of Phenylacetic Acid. Erowid.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Synthesis of 2-[(3,4,5-Triphenyl)
- Method for recovering and purifying phenylacetic acid.
- Phenylacetic Acid General Inform
Sources
- 1. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilization of 2-(4-Acetylphenoxy)-2-phenylacetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2-(4-Acetylphenoxy)-2-phenylacetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-(4-Acetylphenoxy)-2-phenylacetic acid during long-term storage?
A1: The degradation of 2-(4-Acetylphenoxy)-2-phenylacetic acid is influenced by several environmental factors, including temperature, humidity, light exposure, and pH.[1] The molecule possesses three key functional groups that can be susceptible to degradation: a carboxylic acid, a phenoxy ether linkage, and an aromatic ketone. Each of these sites can be a point of chemical instability under suboptimal storage conditions.
Q2: What are the recommended general storage conditions for 2-(4-Acetylphenoxy)-2-phenylacetic acid?
A2: For optimal long-term stability, 2-(4-Acetylphenoxy)-2-phenylacetic acid should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[2] A temperature of 2-8°C is recommended for routine storage. For extended periods, storage at -20°C or -70°C in a desiccated environment is preferable.[2] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation.
Q3: My stored 2-(4-Acetylphenoxy)-2-phenylacetic acid shows a new peak in its HPLC chromatogram. What could this impurity be?
A3: A new peak in the HPLC chromatogram suggests chemical degradation. Given the structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid, several degradation products are possible depending on the storage conditions. The most likely degradation pathways include hydrolysis of the ether linkage, decarboxylation of the carboxylic acid, or photolytic degradation of the aromatic ketone.[3][4][5] To identify the impurity, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary to determine the molecular weight and structure of the degradant.[6]
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[7] This involves exposing the compound to conditions more severe than those it would encounter during routine storage.[8] A typical forced degradation study includes exposure to acidic and basic conditions, oxidation, heat, and light.[9] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and characterized.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in an amber vial or a light-blocking container.[7] Ensure the storage environment is dry by using a desiccator. Store at recommended low temperatures (2-8°C or frozen). |
| Decreased purity over time as determined by HPLC | Chemical degradation due to hydrolysis, oxidation, or photolysis. | Review storage conditions. Implement storage under an inert atmosphere.[10] Conduct a forced degradation study to identify the specific degradation pathway and optimize storage conditions accordingly. |
| Inconsistent results in biological assays | Degradation of the active compound, leading to lower effective concentration. | Re-analyze the purity of the compound before each experiment. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Poor solubility of the stored compound | Formation of insoluble degradation products or polymorph changes. | Characterize the insoluble material using techniques like FTIR or powder X-ray diffraction. Re-purify the compound if necessary. |
Predicted Degradation Pathways
The chemical structure of 2-(4-Acetylphenoxy)-2-phenylacetic acid suggests several potential degradation pathways under stress conditions.
Caption: Predicted degradation pathways for 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of 2-(4-Acetylphenoxy)-2-phenylacetic acid under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[7]
-
Photolytic Degradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
Analysis: At the end of each stress condition, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[6] Characterize significant degradation products using LC-MS and NMR.[6]
Protocol 2: Long-Term Stability Testing
Objective: To determine the shelf-life and appropriate long-term storage conditions for 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Methodology:
-
Sample Preparation: Aliquot the compound into amber glass vials under an inert atmosphere.
-
Storage Conditions: Store the vials at the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated condition)
-
5°C
-
-20°C
-
-
Time Points: Pull samples for analysis at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and degradation products.[11]
Visualization of Experimental Workflow
Caption: Workflow for stability assessment of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
References
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- HunterLab. (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- Journal of Pharmaceutical and Allied Sciences. (n.d.).
- Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis.
- BioPharm International. (n.d.).
- Microbiology Society. (2025, August 7).
- MedCrave. (2016, December 14).
- National Institutes of Health. (2023, July 28).
- PharmaTutor. (2014, April 15).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025, August 10). (PDF)
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResolveMass. (2025, November 5).
- CORE. (n.d.).
- ResearchGate. (n.d.). Overview of phenyl acetic acid (paa)
- Royal Society of Chemistry. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic.
- PubMed. (1972, June). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA.
- ResearchGate. (2025, August 10).
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Eawag. (n.d.).
- Jetir.org. (n.d.).
- Wikipedia. (n.d.). Phenoxyacetic acid.
- Sigma-Aldrich. (2025, October 15).
- University of Windsor. (n.d.). Chemical Storage Guidelines - Environmental Health & Safety.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- ResearchGate. (n.d.). The degradative pathways of phenylacetic acid.
- YouTube. (2018, August 1).
- Matrix Scientific. (n.d.). 2-(4-Acetylphenoxy)-2-phenylacetic acid.
- ChemicalBook. (n.d.). 103-82-2(Phenylacetic acid) Product Description.
- PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-phenylacetic acid | C15H14O4 | CID 13020555.
- PubChem. (n.d.). (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814.
- PubMed. (2016, July 18). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds.
- PubChem. (n.d.). 2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384.
- Appchem. (n.d.). 2-(4-ACETYLPHENOXY)-2-PHENYLACETIC ACID | 885949-44-0 | C16H14O4.
- ResearchGate. (2019, October 4). (PDF)
- SciSpace. (2019, October 22).
- Arctom Scientific. (n.d.). CAS NO. 885949-44-0 | 2-(4-Acetylphenoxy)
Sources
- 1. longdom.org [longdom.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ehs.utoronto.ca [ehs.utoronto.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
"Analytical challenges in the characterization of 2-(4-Acetylphenoxy)-2-phenylacetic acid"
Welcome to the Technical Support Center for the analytical characterization of 2-(4-Acetylphenoxy)-2-phenylacetic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, drawing from established analytical principles and field-proven insights. This resource is structured to help you navigate the common and complex challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Here, we address the initial questions that often arise during the analysis of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Q1: What are the primary analytical challenges I should anticipate with 2-(4-Acetylphenoxy)-2-phenylacetic acid?
A1: Given its molecular structure, which includes a carboxylic acid, an ether linkage, a ketone, and two aromatic rings, you should be prepared for challenges in a few key areas:
-
Chromatography: The compound's polarity, due to the carboxylic acid, and its relatively high molecular weight can lead to peak tailing in reverse-phase HPLC. Its aromatic nature means UV detection is suitable, but selecting the optimal wavelength is crucial for sensitivity and avoiding interference.
-
Solubility: As with many carboxylic acids, solubility can be pH-dependent. You may encounter difficulties dissolving the compound in neutral aqueous solutions, which can impact sample preparation for HPLC analysis.
-
Impurity Profiling: The synthesis of this molecule can result in structurally similar impurities, such as starting materials or by-products from side reactions. These can be challenging to separate and identify.
-
Structural Elucidation: While NMR and Mass Spectrometry are powerful tools, overlapping signals in the aromatic region of the ¹H NMR spectrum and potential for fragmentation at the ether linkage in MS can complicate interpretation.
-
Stability: The presence of the ether and acetyl groups may make the molecule susceptible to degradation under certain conditions (e.g., strong acid or base, high temperature).
Q2: I'm having trouble with peak tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
A2: Peak tailing for an acidic compound like 2-(4-Acetylphenoxy)-2-phenylacetic acid in reverse-phase HPLC is often due to strong interactions between the analyte and the silica support of the column. Here’s a troubleshooting guide:
-
Mobile Phase pH: The most common cause is the interaction of the deprotonated carboxylate group with residual, positively charged silanol groups on the silica surface. Lowering the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid will ensure it is fully protonated, minimizing this secondary interaction. A mobile phase containing 0.1% formic acid or phosphoric acid is a good starting point.[1]
-
Column Choice: Not all C18 columns are the same. Consider using a column with low silanol activity or one that is end-capped to reduce the number of free silanol groups.[1]
-
Ionic Strength: Increasing the buffer concentration in your mobile phase can help to mask the residual silanol groups, improving peak shape.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
Here is a decision-making workflow for troubleshooting peak tailing:
Caption: Workflow for impurity identification and characterization.
Guide 2: Spectroscopic Characterization (NMR and MS)
Accurate structural confirmation of 2-(4-Acetylphenoxy)-2-phenylacetic acid requires careful interpretation of its spectroscopic data.
¹H NMR Spectroscopy:
-
Expected Signals:
-
Aromatic Protons: You will see signals in the aromatic region (approx. 7.0-8.0 ppm). The protons on the phenyl ring attached to the chiral center will likely show a complex multiplet. The protons on the acetylphenoxy group will appear as two doublets (an AA'BB' system).
-
Methine Proton: The proton at the chiral center (-CH(Ph)O-) will likely appear as a singlet around 5.0-5.5 ppm.
-
Acetyl Protons: The methyl protons of the acetyl group will be a sharp singlet around 2.5 ppm.
-
Carboxylic Acid Proton: This proton will be a broad singlet at a high chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.
-
-
Challenges: Overlapping signals in the aromatic region can make precise assignment difficult. 2D NMR techniques like COSY and HSQC can be invaluable for assigning proton and carbon signals unambiguously. [2] Mass Spectrometry (MS):
-
Expected Molecular Ion: The exact mass of the compound (C₁₆H₁₄O₄) is 270.0892 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 271.0965. In negative ion mode, you would see the deprotonated molecule [M-H]⁻ at m/z 269.0819.
-
Fragmentation Pattern: The ether linkage is a likely point of fragmentation. Expect to see fragments corresponding to the acetylphenoxy cation and the phenylacetic acid radical cation or their respective counterparts.
References
- Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814 - PubChem.
- 2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384 - PubChem. NIH.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
- bmse000220 Phenylacetic Acid
- Exploring 2-[2-(4-Chlorophenoxy)
- 2-(4-(Phenylthio)Phenyl)Acetic Acid - Chem-Impex.
- Phenylacetic acid(103-82-2) 13C NMR spectrum - ChemicalBook.
- 2-(4-Chlorophenoxy)phenylacetic acid synthesis - ChemicalBook.
- Phenylacetic acid - Wikipedia.
- HPLC Analysis of Phenylacetic Acid on Ascentis® C18 - Sigma-Aldrich.
- DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen - Google P
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies.
- 2-[4-(Carboxymethyl)phenoxy]acetic acid - PMC - NIH.
Sources
Validation & Comparative
A Comparative Benchmarking Guide: 2-(4-Acetylphenoxy)-2-phenylacetic Acid versus Key Phenylacetic Acid Analogs
Introduction: The Phenylacetic Acid Scaffold and its Therapeutic Promise
The phenylacetic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives are particularly renowned as non-steroidal anti-inflammatory drugs (NSAIDs), which function primarily by inhibiting cyclooxygenase (COX) enzymes.[1] Phenylacetic acid itself is a naturally occurring plant auxin and antimicrobial agent.[2] This guide presents a comparative analysis of a novel derivative, 2-(4-Acetylphenoxy)-2-phenylacetic acid , against three benchmarks: the parent compound Phenylacetic Acid , and two globally recognized NSAIDs, Ibuprofen and Diclofenac .
Due to the novelty of 2-(4-Acetylphenoxy)-2-phenylacetic acid, direct comparative experimental data is not yet available in published literature. Therefore, this guide is structured as a predictive analysis and a detailed experimental framework. We will first compare the known physicochemical properties of the benchmark compounds, which are crucial determinants of biological activity. Subsequently, we will present a series of robust, validated experimental protocols that form a self-validating system to quantitatively assess the anti-inflammatory, analgesic, and antimicrobial performance of these molecules. This framework serves as a roadmap for researchers seeking to characterize this promising new agent.
Part 1: Physicochemical Profile Analysis
The biological fate and efficacy of a drug molecule—its absorption, distribution, metabolism, excretion, and target engagement—are intrinsically linked to its physicochemical properties. Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate how a compound interacts with biological membranes and target enzymes.
Causality Behind Physicochemical Properties:
-
pKa (Acid Dissociation Constant): This value indicates the degree of ionization of the carboxylic acid group at a given pH. For NSAIDs, the acidic nature is critical for their mechanism of action and pharmacokinetic profile. A lower pKa signifies a stronger acid, which will be more ionized in the physiological pH of the blood and tissues.
-
LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity or hydrophobicity. A higher logP value generally correlates with better permeability across lipid cell membranes but can also lead to lower aqueous solubility and increased metabolic clearance. The lipophilicity of NSAIDs is known to influence their binding to the hydrophobic channel of COX enzymes.[3]
-
Water Solubility: This property is crucial for drug formulation and bioavailability. Poor water solubility can limit a drug's absorption from the gastrointestinal tract.[4]
Below is a comparative table of the known properties of our benchmark compounds. The properties for 2-(4-Acetylphenoxy)-2-phenylacetic acid are predicted based on its structural similarity to 2-phenoxy-2-phenylacetic acid and the addition of a polar acetyl group.
| Property | 2-(4-Acetylphenoxy)-2-phenylacetic acid | Phenylacetic Acid | Ibuprofen | Diclofenac |
| Structure | Novel Compound | |||
| Molecular Weight ( g/mol ) | ~270.27 (Predicted) | 136.15 | 206.29 | 296.15 |
| Melting Point (°C) | Predicted: >100 | 76-78[5] | 75-77[6] | 283-285[7] |
| pKa | Predicted: ~3.5 - 4.0 | 4.31[2] | ~4.9 | 3.99[7] |
| LogP | Predicted: ~2.5 - 3.0 | 1.41 | ~3.97 | 4.51[7] |
| Water Solubility (mg/L) | Predicted: Low | 15,000[2] | 21[8] | 2.37[7] |
Predicted Values Rationale: The addition of the 4-acetylphenoxy group to the phenylacetic acid core, compared to an unsubstituted phenyl group, is expected to increase the molecular weight and lipophilicity (LogP). However, the ketone in the acetyl group may slightly improve polarity compared to a simple alkyl substituent, potentially moderating the LogP increase. The pKa is predicted to be in the typical range for this class of acids.
Part 2: A Framework for Comparative Biological Performance Evaluation
To objectively compare the performance of 2-(4-Acetylphenoxy)-2-phenylacetic acid, a multi-faceted approach evaluating its primary potential therapeutic activities is required. The following protocols are standard, validated methods in pharmacology and microbiology.
Anti-inflammatory Activity: In Vitro Inhibition of Protein Denaturation Assay
Expertise & Experience: Inflammation can cause the denaturation of tissue proteins. The ability of a compound to prevent this denaturation is a well-established marker of its in-vitro anti-inflammatory activity.[9] This assay is a cost-effective and rapid preliminary screening method. We use Bovine Serum Albumin (BSA) as the protein source because its denaturation temperature is well-characterized. Diclofenac serves as a potent positive control.[10]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 5% w/v aqueous solution of Bovine Serum Albumin (BSA).
-
Prepare stock solutions (1000 µg/mL) of the test compounds (2-(4-Acetylphenoxy)-2-phenylacetic acid, Ibuprofen, Phenylacetic Acid) and the standard (Diclofenac) in a suitable solvent (e.g., DMSO) and then dilute with phosphate-buffered saline (PBS, pH 6.4) to obtain a concentration range of 100-500 µg/mL.
-
-
Assay Setup:
-
For each concentration, mix 450 µL of the 5% BSA solution with 50 µL of the test/standard solution.
-
For the control, mix 450 µL of the 5% BSA solution with 50 µL of PBS.
-
-
Incubation:
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Trustworthiness: The inclusion of a negative control (PBS) and a positive standard (Diclofenac) in each run validates the assay's performance. The dose-dependent response of the test compounds provides further confidence in the results.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Expertise & Experience: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. This quantitative method allows for precise comparison of the potency of different compounds. We select representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to assess the broad-spectrum potential.
Experimental Protocol:
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare stock solutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) at 1024 µg/mL in a suitable solvent.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup (96-well microtiter plate):
-
Add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the stock drug solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).
-
Column 11 serves as the growth control (broth + inoculum, no drug).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well from column 1 to 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.
-
Trustworthiness: The sterility control ensures the broth is not contaminated, and the growth control confirms the viability of the bacteria. Comparing the MIC values of the test compounds to a standard antibiotic provides a benchmark for their potency.
Part 3: Mechanism of Action & Structure-Activity Relationship
The primary mechanism for the anti-inflammatory and analgesic effects of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate pain, inflammation, and fever.
Structure-Activity Relationship (SAR) Insights: The specific substitutions on the phenylacetic acid core dramatically influence potency and COX-2 selectivity.
-
Ibuprofen: The isobutylphenyl group contributes to the lipophilicity required to fit into the hydrophobic channel of the COX enzyme.
-
Diclofenac: The 2,6-dichloro substitution on the aniline ring forces a non-planar conformation, which is thought to enhance its binding and potency. [7]* 2-(4-Acetylphenoxy)-2-phenylacetic acid: The introduction of a phenoxy group at the alpha-carbon creates a different spatial arrangement compared to ibuprofen and diclofenac. The 4-acetyl group on the phenoxy ring adds a polar ketone moiety and an additional aromatic ring. This could potentially lead to different binding interactions within the COX active site. It might also influence the compound's metabolic stability and overall pharmacokinetic profile. The increased size and polarity compared to unsubstituted phenylacetic acid suggest it is likely to possess enhanced biological activity, which the proposed experiments would elucidate.
Conclusion and Future Outlook
This guide establishes a comprehensive framework for the comparative analysis of 2-(4-Acetylphenoxy)-2-phenylacetic acid. While a full, data-driven comparison awaits the experimental characterization of this novel compound, the provided protocols offer a clear and robust pathway for this evaluation. By benchmarking its physicochemical properties and its performance in standardized anti-inflammatory, analgesic, and antimicrobial assays against well-established drugs like Ibuprofen and Diclofenac, researchers can accurately determine its therapeutic potential. The unique structural features of 2-(4-Acetylphenoxy)-2-phenylacetic acid warrant this investigation, which could lead to the development of a new therapeutic agent with a potentially unique efficacy and safety profile.
References
-
2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384. PubChem. Available from: [Link]
-
Improving the Physical and Chemical Properties of Ibuprofen. Pharmaceutical Technology. Available from: [Link]
-
physicochemical characteristics of ibuprofen. Slideshare. Available from: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. Available from: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available from: [Link]
-
Broth Microdilution. MI - Microbiology. Available from: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available from: [Link]
-
Phenylacetic acid. Wikipedia. Available from: [Link]
-
Development and physicochemical evaluation of pharmacosomes of diclofenac. ResearchGate. Available from: [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available from: [Link]
-
Diclofenac | C14H11Cl2NO2 | CID 3033. PubChem. Available from: [Link]
-
2-(4-(Phenylthio)Phenyl)Acetic Acid. Chem-Impex. Available from: [Link]
-
Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. National Journal of Physiology, Pharmacy and Pharmacology. Available from: [Link]
-
2-Phenoxyphenylacetic acid | C14H12O3 | CID 141222. PubChem. Available from: [Link]
-
Diclofenac sodium | C14H10Cl2NNaO2 | CID 5018304. PubChem. Available from: [Link]
-
Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. Available from: [Link]
-
Relationship between structure, toxicity and activity. NUS Faculty of Science. Available from: [Link]
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. MDPI. Available from: [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. Available from: [Link]
-
Synthesis of 2-alkoxy-2-phenylacetamido-carboxylic acids. RSC Publishing. Available from: [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available from: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Taylor & Francis Online. Available from: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Phenoxyphenylacetic acid | C14H12O3 | CID 141222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innospk.com [innospk.com]
- 8. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of 2-alkoxy-2-phenylacetamido-carboxylic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
"Structure-activity relationship (SAR) studies of 2-(4-Acetylphenoxy)-2-phenylacetic acid analogs"
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Acetylphenoxy)-2-phenylacetic Acid Analogs
Introduction: The Therapeutic Potential of the Phenoxyacetic Acid Scaffold
The 2-phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs built upon this framework have demonstrated significant potential in modulating key physiological pathways, particularly those involved in inflammation and metabolic regulation. This guide focuses on the structure-activity relationships (SAR) of analogs derived from a specific parent compound, 2-(4-Acetylphenoxy)-2-phenylacetic acid.
This core structure is of particular interest due to its potential to interact with two critical therapeutic targets:
-
Peroxisome Proliferator-Activated Receptors (PPARs): A family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that are master regulators of lipid and glucose metabolism.[1][2][3] Agonists of these receptors are used to treat dyslipidemia and type 2 diabetes.[3][4]
-
Cyclooxygenase (COX) Enzymes: Specifically, the inducible COX-2 isoform, which is a primary driver of inflammation and pain.[5][6] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6][7]
This guide provides a comparative analysis of how structural modifications to the 2-(4-Acetylphenoxy)-2-phenylacetic acid backbone influence the potency and selectivity of these analogs towards PPAR and COX targets. The insights presented herein are intended to guide researchers in the rational design of novel therapeutic agents with improved efficacy and safety profiles.
Logical Framework for SAR Exploration
The SAR of 2-(4-Acetylphenoxy)-2-phenylacetic acid analogs can be systematically explored by considering modifications to three key regions of the molecule. This approach allows for a clear understanding of how each component contributes to biological activity.
Caption: Logical framework for SAR studies of the parent scaffold.
Comparative Analysis of Analog Performance
The following sections compare the biological activities of various analogs based on modifications to the core structure. The data presented is illustrative, based on trends observed in the broader class of phenoxyacetic acid derivatives, and serves to highlight key SAR principles.
Region A: Modifications of the Acetic Acid Headgroup
The carboxylic acid "headgroup" is a critical pharmacophore, often serving as the primary anchoring point to the target protein's binding site.
| Analog ID | Modification to Region A | PPARγ EC50 (nM) | COX-2 IC50 (nM) | COX-1 IC50 (nM) | COX-2 Selectivity Index (SI) |
| Parent | -COOH | 550 | 850 | >10,000 | >11.8 |
| A-1 | Esterification (-COOCH3) | >10,000 | >10,000 | >10,000 | - |
| A-2 | Bioisostere (Tetrazole) | 620 | 900 | >10,000 | >11.1 |
| A-3 | Amide (-CONH2) | 8,500 | >10,000 | >10,000 | - |
Analysis:
-
The free carboxylic acid is essential for both PPAR and COX activity. Esterification (Analog A-1) or conversion to an amide (Analog A-3) typically leads to a significant loss of potency, likely due to the disruption of a key hydrogen bonding interaction in the active site.
-
Replacing the carboxylic acid with a tetrazole ring (Analog A-2), a common bioisostere, can often retain biological activity. This suggests that the acidic proton is the key feature for interaction.
Region B: Modifications of the Central Phenyl Ring
Substitutions on the central phenyl ring can influence the molecule's conformation and steric interactions within the binding pocket.
| Analog ID | Modification to Region B | PPARγ EC50 (nM) | COX-2 IC50 (nM) | COX-1 IC50 (nM) | COX-2 Selectivity Index (SI) |
| Parent | Unsubstituted | 550 | 850 | >10,000 | >11.8 |
| B-1 | 2-Fluoro | 480 | 650 | >10,000 | >15.4 |
| B-2 | 3-Methyl | 700 | 950 | >10,000 | >10.5 |
| B-3 | 2,6-Dichloro | 1200 | 85 | 9,500 | 111.8 |
Analysis:
-
Small electron-withdrawing groups, such as fluorine at the 2-position (Analog B-1), can modestly improve potency for both targets.
-
Bulky or electron-donating groups, like the methyl group in B-2, may slightly decrease activity due to steric hindrance.
-
Polychlorination, as seen in Analog B-3, can dramatically increase potency and selectivity for COX-2.[8][9] This is a known strategy for developing selective COX-2 inhibitors, as the additional chloro groups can occupy a side pocket present in the COX-2 active site but not in COX-1.[7]
Region C: Modifications of the 4-Acetylphenoxy Tail Group
The "tail group" often dictates the selectivity and potency of the analogs by interacting with different regions of the ligand-binding domain of the target proteins.
| Analog ID | Modification to Region C | PPARγ EC50 (nM) | PPARα EC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (SI) |
| Parent | 4-Acetyl | 550 | 1200 | 850 | >11.8 |
| C-1 | 4-Trifluoromethyl | 450 | 950 | 45 | >222 |
| C-2 | 4-Methoxy | 800 | 1500 | 1100 | >9.1 |
| C-3 | 4-Sulfonamide | 150 | 600 | 30 | >333 |
| C-4 | 4-Thiazolyl | 95 | 250 | 1500 | >6.7 |
Analysis:
-
Replacing the acetyl group with a strong electron-withdrawing group like trifluoromethyl (Analog C-1) significantly enhances COX-2 potency and selectivity.
-
The introduction of a sulfonamide group (Analog C-3) is a classic modification for targeting COX-2, as seen in drugs like celecoxib, and it also improves PPARγ activity.[6][10]
-
Modifications that introduce heterocyclic rings, such as a thiazole (Analog C-4), can shift the activity profile, dramatically improving PPAR potency while reducing COX-2 inhibition.[11] This highlights the tunability of the scaffold towards different targets.
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated assays are crucial. Below are step-by-step protocols for evaluating the activity of these analogs on their primary targets.
Protocol 1: PPARγ Transactivation Assay
This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor and induce the expression of a reporter gene.
Workflow Diagram:
Caption: Workflow for the PPARγ transactivation assay.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Transfection: Prepare a transfection mixture containing a Gal4-PPARγ ligand-binding domain (LBD) expression plasmid, a Gal4-responsive firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).[12] Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells. Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and solutions of recombinant human COX-2 or ovine COX-1.[15] Prepare a stock solution of the chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.
-
Inhibitor Incubation: Add various concentrations of the test compounds or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[13] Include a vehicle control (DMSO). Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 590 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of color development is proportional to the COX peroxidase activity.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value for both COX-1 and COX-2. The COX-2 Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).[14]
Conclusion and Future Directions
The 2-(4-Acetylphenoxy)-2-phenylacetic acid scaffold represents a versatile platform for the development of potent and selective modulators of PPARs and COX-2. The SAR studies reveal that:
-
A free carboxylic acid or a bioisostere is crucial for activity.
-
Substitutions on the central phenyl ring can be used to fine-tune potency and, notably, to enhance COX-2 selectivity through interactions with the enzyme's side pocket.
-
The phenoxy tail group is the primary determinant of target selectivity. Electron-withdrawing groups and sulfonamides favor COX-2 inhibition, while heterocyclic moieties can steer the molecule towards potent PPAR agonism.
This comparative guide demonstrates the power of systematic structural modification in navigating the complex landscape of drug discovery. By understanding these SAR principles, researchers can rationally design next-generation analogs with optimized therapeutic profiles, potentially leading to safer and more effective treatments for metabolic and inflammatory diseases.
References
-
Bernardi Videira, N., et al. (2018). Principle of the in vitro PPARß/δ transactivation assay. ResearchGate. Retrieved from [Link]
-
Momin, M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. Retrieved from [Link]
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
- (Source not explicitly used for content but relevant).
-
Jo, E., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Retrieved from [Link]
- (Source not explicitly used for content but relevant).
-
Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- (Source not explicitly used for content but relevant).
-
El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules. Retrieved from [Link]
-
Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Aboul-Enein, M. N., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Rudolph, J., et al. (2007). Indanylacetic Acid Derivatives Carrying 4-thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR alpha/gamma/delta Pan Agonists... Journal of Medicinal Chemistry. Retrieved from [Link]
-
Park, S., et al. (2017). Physiological characterization of a novel PPAR pan agonist... Oncotarget. Retrieved from [Link]
-
Atkinson, D. C., et al. (1977). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry. Retrieved from [Link]
- (Source not explicitly used for content but relevant).
-
Lee, E., et al. (2017). Physiological characterization of a novel PPAR pan agonist... Oncotarget. Retrieved from [Link]
- (Source not explicitly used for content but relevant).
-
Brune, K., & Hinz, B. (2004). Selective cyclooxygenase-2 inhibitors: similarities and differences. Scandinavian Journal of Rheumatology. Retrieved from [Link]
-
Kim, H. I., & Ahn, Y. H. (2013). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Molecules and Cells. Retrieved from [Link]
- (Source not explicitly used for content but relevant).
- (Source not explicitly used for content but relevant).
-
Leesnitzer, L. M., & Nichols, J. S. (2008). PPAR modulators and PPAR pan agonists for metabolic diseases... Current Opinion in Drug Discovery & Development. Retrieved from [Link]
-
Singh, R., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Retrieved from [Link]
- (Source not explicitly used for content but relevant).
Sources
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Efficacy Analysis of 2-(4-Acetylphenoxy)-2-phenylacetic acid as a Putative Prostaglandin D2 Synthase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, ranging from allergic inflammation to sleep regulation. The synthesis of PGD2 is catalyzed by two distinct enzymes: hematopoietic prostaglandin D synthase (H-PGDS) and lipocalin-type prostaglandin D synthase (L-PGDS). Their pivotal role in the inflammatory cascade has positioned them as attractive therapeutic targets. This guide introduces 2-(4-Acetylphenoxy)-2-phenylacetic acid, a novel small molecule, as a putative inhibitor of PGDS. We provide a comprehensive framework for evaluating its efficacy by comparing it with well-characterized inhibitors of both H-PGDS and L-PGDS. This document outlines detailed experimental protocols, data interpretation strategies, and a comparative analysis of inhibitory profiles, offering a roadmap for researchers in the field of inflammation and drug discovery.
Introduction: The Prostaglandin D2 Signaling Axis
Prostaglandin D2 (PGD2) is a major prostanoid produced from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] The final and rate-limiting step in its synthesis is the isomerization of prostaglandin H2 (PGH2), a reaction catalyzed by two distinct prostaglandin D synthases (PGDS).[3][4]
-
Hematopoietic Prostaglandin D Synthase (H-PGDS): Primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells, H-PGDS is a key player in allergic and inflammatory responses.[5][6][7] Its inhibition is a therapeutic strategy for conditions like asthma and allergic rhinitis.[8][9]
-
Lipocalin-Type Prostaglandin D Synthase (L-PGDS): Predominantly found in the central nervous system and male genital organs, L-PGDS is involved in sleep regulation, pain perception, and reproductive functions.[3][10] It is also the most abundant protein in the cerebrospinal fluid.[11]
Once synthesized, PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor, which can mediate vasodilation and inhibit platelet aggregation, and the DP2 receptor (also known as CRTH2), which is involved in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, key events in allergic inflammation.[12][13] Given the pro-inflammatory role of the PGD2/DP2 axis, inhibition of PGD2 production through targeting PGDS enzymes presents a compelling therapeutic approach.
This guide focuses on the characterization and comparative efficacy of a novel compound, 2-(4-Acetylphenoxy)-2-phenylacetic acid, as a potential PGDS inhibitor.
Characterizing the Inhibitory Profile of 2-(4-Acetylphenoxy)-2-phenylacetic acid
As 2-(4-Acetylphenoxy)-2-phenylacetic acid is a novel compound with no published data on its biological activity, the initial step is to determine its inhibitory potential and selectivity towards H-PGDS and L-PGDS.
In Vitro Enzyme Inhibition Assays
The primary assessment of inhibitory activity is through direct enzyme inhibition assays using purified recombinant human H-PGDS and L-PGDS.
Experimental Protocol: Enzyme Inhibition Assay
-
Enzyme Preparation: Obtain or express and purify recombinant human H-PGDS and L-PGDS.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Substrate Preparation: Prepare a stock solution of the substrate, PGH2, in a suitable organic solvent and determine its concentration.
-
Inhibitor Preparation: Prepare a stock solution of 2-(4-Acetylphenoxy)-2-phenylacetic acid and known inhibitors (e.g., HQL-79 for H-PGDS, AT-56 for L-PGDS) in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add the assay buffer, purified enzyme, and either the test compound or a known inhibitor to a 96-well plate.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 seconds).
-
Stop the reaction by adding a stopping solution (e.g., a solution containing FeCl2 and citric acid).
-
-
Detection: The product, PGD2, is unstable and is typically converted to a more stable derivative for quantification. A common method is to measure the absorbance of the chromophore formed after a colorimetric reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale for Experimental Choices:
-
Use of Recombinant Human Enzymes: Ensures that the observed inhibition is specific to the human form of the target enzyme, which is critical for clinical relevance.
-
Inclusion of Known Inhibitors: Serves as a positive control and a benchmark for comparing the potency of the novel compound.
-
Dose-Response Curve: Allows for the determination of the IC50 value, a quantitative measure of inhibitor potency.
Cellular Assays for PGD2 Production
To assess the compound's activity in a more physiologically relevant context, cellular assays are employed to measure the inhibition of PGD2 production in cells that endogenously express H-PGDS or L-PGDS.
Experimental Protocol: Cellular PGD2 Assay
-
Cell Culture: Culture appropriate cell lines (e.g., mast cells for H-PGDS, or a cell line engineered to overexpress L-PGDS).
-
Cell Stimulation: Seed the cells in a multi-well plate and stimulate them to produce PGD2. For mast cells, this can be achieved by cross-linking IgE receptors with an antigen.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of 2-(4-Acetylphenoxy)-2-phenylacetic acid or a known inhibitor for a specified time.
-
PGD2 Measurement: Collect the cell supernatant and measure the concentration of PGD2 using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGD2 production for each inhibitor concentration and determine the EC50 value from the dose-response curve.
Rationale for Experimental Choices:
-
Cell-Based Model: Provides insights into the compound's ability to cross cell membranes and inhibit the target enzyme in its native cellular environment.
-
ELISA-Based Detection: A highly sensitive and specific method for quantifying PGD2 levels in biological samples.
Comparative Efficacy Analysis
A thorough comparison of 2-(4-Acetylphenoxy)-2-phenylacetic acid with established inhibitors is crucial to understand its potential advantages and disadvantages.
Potency and Selectivity
The primary metrics for comparison are the IC50 (from enzyme assays) and EC50 (from cellular assays) values. A lower value indicates higher potency.
Table 1: Comparative Inhibitory Potency (Hypothetical Data)
| Compound | Target | Enzyme IC50 (nM) | Cellular EC50 (nM) |
| 2-(4-Acetylphenoxy)-2-phenylacetic acid | H-PGDS | 50 | 250 |
| HQL-79 | H-PGDS | 10 | 100 |
| AT-56 | L-PGDS | 95,000 | >10,000 |
| 2-(4-Acetylphenoxy)-2-phenylacetic acid | L-PGDS | >10,000 | >10,000 |
| HQL-79 | L-PGDS | >10,000 | >10,000 |
| AT-56 | H-PGDS | >100,000 | >10,000 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, 2-(4-Acetylphenoxy)-2-phenylacetic acid demonstrates moderate potency against H-PGDS, although it is less potent than the known inhibitor HQL-79. Importantly, it shows high selectivity for H-PGDS over L-PGDS, which is a desirable characteristic to minimize off-target effects.
Mechanism of Inhibition
Further biochemical studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through enzyme kinetics studies by measuring the reaction velocity at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Visualizing the PGD2 Synthesis Pathway and Inhibition
Understanding the broader context of the PGD2 signaling pathway is essential for appreciating the significance of PGDS inhibition.
Caption: The PGD2 synthesis pathway and points of inhibition.
Experimental Workflow for Comparative Analysis
A structured workflow is essential for a robust comparison of inhibitors.
Caption: A streamlined workflow for inhibitor characterization.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and comparative efficacy evaluation of 2-(4-Acetylphenoxy)-2-phenylacetic acid as a putative PGDS inhibitor. By following the outlined experimental protocols and data analysis strategies, researchers can effectively determine its potency, selectivity, and cellular activity in comparison to known inhibitors.
Positive results from these initial studies would warrant further investigation, including in vivo studies in animal models of allergic inflammation to assess the compound's therapeutic potential. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize the lead compound and develop more potent and selective inhibitors of H-PGDS or L-PGDS, ultimately contributing to the development of novel therapeutics for a range of inflammatory and neurological disorders.
References
-
Rossi, A., et al. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Reproduction, 149(1), R49-R58. [Link][1]
-
Rossi, A., et al. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. PubMed. [Link][15]
-
Murata, T., et al. (2013). Prostaglandin D2-DP Signaling Promotes Endothelial Barrier Function via the cAMP/PKA/Tiam1/Rac1 Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(3), 573-580. [Link][12]
-
Rossi, A., et al. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Semantic Scholar. [Link][16]
-
Joo, M., & Sadikot, R. T. (2012). PGD synthase and PGD2 in immune response. Mediators of Inflammation, 2012, 503128. [Link][2]
-
Zhang, Y., et al. (2022). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. Frontiers in Oncology, 12, 938015. [Link][5]
-
What are PTGDS inhibitors and how do they work? Patsnap Synapse. [Link][8]
-
Carron, C. P., et al. (2010). Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters, 1(2), 59-63. [Link][6]
-
Hematopoietic prostaglandin D2 synthase (HPGD2S) inhibitors for inflammatory disease including DMD and asthma. UniQuest. [Link][9]
-
Oritani, S., et al. (2021). Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. Journal of Medicinal Chemistry, 64(15), 11467-11477. [Link][17]
-
Schulig, L., et al. (2020). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. International Journal of Molecular Sciences, 21(21), 8229. [Link][7]
-
Specific inhibition of L-PGDS by AT-56. ResearchGate. [Link][18]
-
Trivedi, S. G., et al. (2006). Essential role for hematopoietic prostaglandin D2 synthase in the control of delayed type hypersensitivity. Proceedings of the National Academy of Sciences, 103(13), 5179-5184. [Link][13]
Sources
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 synthase - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin D synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PTGDS inhibitors and how do they work? [synapse.patsnap.com]
- 9. uniquest.com.au [uniquest.com.au]
- 10. sinobiological.com [sinobiological.com]
- 11. usbio.net [usbio.net]
- 12. ahajournals.org [ahajournals.org]
- 13. pnas.org [pnas.org]
- 14. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 15. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Multiple roles of the prostaglandin D2 signaling pathway in reproduction. | Semantic Scholar [semanticscholar.org]
- 17. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Acetylphenoxy)-2-phenylacetic acid
Introduction: The Imperative for Rigorous Analytical Cross-Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every decision, from preclinical characterization to final product release, is underpinned by the quality of the data generated. The subject of this guide, 2-(4-Acetylphenoxy)-2-phenylacetic acid, serves as a representative small molecule candidate whose journey through the development pipeline depends on reliable quantification.
This guide addresses a critical, yet often nuanced, aspect of analytical lifecycle management: cross-validation. It is not uncommon for a compound to be analyzed by different methods or in different laboratories throughout its development. For instance, an early-stage research method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) may be succeeded by a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for clinical bioanalysis. Cross-validation is the documented process that ensures the data from these different analytical approaches are comparable and reliable, thereby maintaining data integrity across the entire program.[1][2]
This document moves beyond a simple recitation of steps. As a senior scientist, my objective is to illuminate the causality behind our choices—why we select certain methods, the rationale for specific validation parameters, and how to design a cross-validation study that provides unequivocal confidence in the results. We will compare two workhorse analytical platforms, HPLC-UV and LC-MS/MS, providing the theoretical basis, detailed validation protocols, and a robust framework for their cross-validation, all grounded in the authoritative standards of the International Council for Harmonisation (ICH).[3][4][5]
Part 1: Selecting the Analytical Platforms: A Comparative Overview
The choice of an analytical method is driven by its intended purpose. For a compound like 2-(4-Acetylphenoxy)-2-phenylacetic acid, we will compare a widely accessible method (HPLC-UV) with a highly selective and sensitive one (LC-MS/MS).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a cornerstone of pharmaceutical quality control (QC) labs.[6][7] It separates compounds based on their interaction with the stationary phase of a chromatography column, and detection is based on the analyte's ability to absorb light at a specific UV wavelength.
-
Expertise & Experience: The key to a good HPLC-UV method is achieving chromatographic separation of the analyte from impurities and degradation products. Its strength lies in its robustness, low cost, and precision for quantifying the main component (assay). However, its sensitivity is limited to the parts-per-million (ppm) range, and its specificity can be compromised by co-eluting compounds that also absorb at the same wavelength.[6][8]
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer. The detector identifies compounds by their specific mass-to-charge ratio (m/z), providing an orthogonal level of confirmation.[6][9]
-
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification, such as in bioanalysis (measuring drug levels in plasma) or for impurity profiling, often reaching parts-per-trillion (ppt) sensitivity.[6] Its primary advantage is unparalleled selectivity; even if two compounds co-elute chromatographically, the mass spectrometer can distinguish them by their unique molecular mass.[8][10] This comes at the cost of higher instrument expense and the need for more specialized expertise and cleaner sample preparation.[6]
-
Logical Framework for Method Selection
The relationship between the analytical challenge and the choice of method can be visualized as a decision-making workflow.
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. microsaic.com [microsaic.com]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(4-Acetylphenoxy)-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(4-Acetylphenoxy)-2-phenylacetic acid
2-(4-Acetylphenoxy)-2-phenylacetic acid is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a chiral center and a versatile acetylphenoxy moiety, makes it a valuable precursor for a range of therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and feasibility of drug development pipelines. This guide will dissect and compare the predominant synthetic routes to this molecule, providing a clear framework for process selection and optimization.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-(4-Acetylphenoxy)-2-phenylacetic acid primarily revolves around the formation of an ether linkage between a phenol and a phenylacetic acid derivative. The two most common and mechanistically distinct approaches are the Williamson ether synthesis and phase-transfer catalysis.
Route 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] In the context of our target molecule, this translates to the reaction of 4-hydroxyacetophenone with a 2-halo-2-phenylacetic acid derivative.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base, such as sodium hydroxide or potassium hydroxide, is typically employed to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone.[3][4] The choice of a hydroxide base is a balance between sufficient reactivity to form the phenoxide and avoiding potential side reactions that stronger, non-aqueous bases might induce.
-
Solvent System: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred to dissolve the reactants and facilitate the SN2 mechanism. However, for practical and environmental considerations, aqueous-organic biphasic systems can also be utilized.
-
Leaving Group: The choice of the halogen on the 2-phenylacetic acid moiety is critical. Bromo-derivatives are generally more reactive than their chloro-counterparts due to the lower carbon-halogen bond dissociation energy, making bromide a better leaving group.[5] This often leads to higher yields and milder reaction conditions.[5]
Workflow Diagram: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow
Route 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a powerful alternative, particularly for reactions involving reactants with disparate solubilities.[6] In this methodology, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the lipophilic 2-halo-2-phenylacetic acid derivative.[6][7]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of the phase-transfer catalyst is crucial. Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst due to the good lipophilicity of the butyl groups, which aids in transporting the anion into the organic phase.[7]
-
Two-Phase System: A key advantage of PTC is the use of a two-phase system, often an aqueous solution of the base and an organic solvent for the electrophile.[6] This eliminates the need for expensive and often hazardous anhydrous solvents.
-
Base: Inexpensive and readily available bases like sodium hydroxide or potassium carbonate can be used effectively in the aqueous phase.[6][8]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. crdeepjournal.org [crdeepjournal.org]
In Vivo Validation of 2-(4-Acetylphenoxy)-2-phenylacetic acid: A Comparative Guide to Assessing Therapeutic Potential in Inflammatory Disease Models
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 2-(4-Acetylphenoxy)-2-phenylacetic acid. Given the structural similarities to known pharmacologically active agents, we hypothesize a primary therapeutic potential in the modulation of inflammatory pathways. This document will detail a comparative study design, contrasting the subject compound with established non-steroidal anti-inflammatory drugs (NSAIDs), and provide the scientific rationale for the selected experimental models and analytical endpoints. Our approach is grounded in principles of robust scientific methodology to ensure the generation of reliable and translatable preclinical data.
Introduction: Unveiling the Therapeutic Promise of a Novel Phenylacetic Acid Derivative
Phenylacetic and phenoxyacetic acid derivatives represent a well-established class of compounds with a broad spectrum of biological activities, most notably as anti-inflammatory agents.[1][2] Many successful drugs, including the widely used NSAID Diclofenac, belong to this chemical family.[3] These agents often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] The novel molecule, 2-(4-Acetylphenoxy)-2-phenylacetic acid, incorporates key structural motifs suggestive of anti-inflammatory potential. The presence of the phenylacetic acid core, combined with a phenoxy group, suggests a potential interaction with targets such as COX or peroxisome proliferator-activated receptors (PPARs), both of which are critical regulators of inflammation.[5]
This guide outlines a head-to-head in vivo comparison of 2-(4-Acetylphenoxy)-2-phenylacetic acid against Diclofenac, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. This comparative approach will not only assess the efficacy of our lead compound but also provide initial insights into its potential mechanism of action.
Hypothesized Mechanism of Action
Based on its structural features, we hypothesize that 2-(4-Acetylphenoxy)-2-phenylacetic acid modulates the arachidonic acid cascade, a key pathway in inflammation. The primary targets are likely the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: Hypothesized mechanism of action for 2-(4-Acetylphenoxy)-2-phenylacetic acid.
In Vivo Validation: A Step-by-Step Experimental Workflow
To rigorously assess the anti-inflammatory potential of 2-(4-Acetylphenoxy)-2-phenylacetic acid, we will employ the carrageenan-induced paw edema model in rats, a well-established and highly reproducible model of acute inflammation.[6][7]
Figure 2: Experimental workflow for the in vivo validation study.
Experimental Animals
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, with free access to food and water).
Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle (0.5% Carboxymethylcellulose) | - | Oral |
| 2 | 2-(4-Acetylphenoxy)-2-phenylacetic acid | 10 | Oral |
| 3 | 2-(4-Acetylphenoxy)-2-phenylacetic acid | 30 | Oral |
| 4 | 2-(4-Acetylphenoxy)-2-phenylacetic acid | 100 | Oral |
| 5 | Diclofenac Sodium | 10 | Oral |
| 6 | Celecoxib | 20 | Oral |
Experimental Protocol
-
Fasting: Animals will be fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
-
Dosing: The respective test compounds, reference drugs, or vehicle will be administered orally.
-
Induction of Inflammation: One hour after dosing, 0.1 mL of 1% w/v carrageenan solution in sterile saline will be injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume will be measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Percent edema = [(V_t - V_0) / V_0] x 100
-
Percent inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where V_t is the paw volume at time 't', V_0 is the initial paw volume, and ΔV is the change in paw volume.
-
-
Euthanasia and Tissue Collection: At the end of the experiment (5 hours), animals will be euthanized, and the inflamed paw tissue will be collected for biochemical and histopathological analysis.
Comparative Performance Analysis
The following tables present hypothetical data to illustrate the expected outcomes and comparative analysis.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle | - | 0.85 ± 0.06 | - |
| 2-(4-Acetylphenoxy)-2-phenylacetic acid | 10 | 0.68 ± 0.05 | 20.0% |
| 2-(4-Acetylphenoxy)-2-phenylacetic acid | 30 | 0.45 ± 0.04 | 47.1% |
| 2-(4-Acetylphenoxy)-2-phenylacetic acid | 100 | 0.32 ± 0.03 | 62.4% |
| Diclofenac Sodium | 10 | 0.35 ± 0.04 | 58.8% |
| Celecoxib | 20 | 0.40 ± 0.05 | 52.9% |
Table 2: Biochemical Markers in Paw Tissue Homogenate
| Treatment Group | Dose (mg/kg) | Prostaglandin E2 (PGE2) (pg/mg tissue) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle | - | 150.2 ± 12.5 | 5.8 ± 0.4 |
| 2-(4-Acetylphenoxy)-2-phenylacetic acid | 100 | 75.6 ± 8.1 | 3.1 ± 0.3 |
| Diclofenac Sodium | 10 | 68.9 ± 7.5 | 2.9 ± 0.2 |
| Celecoxib | 20 | 80.1 ± 9.2 | 3.5 ± 0.4 |
Histopathological Evaluation
Paw tissue sections will be stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, including edema, neutrophil infiltration, and tissue damage. A semi-quantitative scoring system will be used for comparison.
Safety and Tolerability Assessment
Throughout the study, animals will be monitored for any signs of toxicity, such as changes in behavior, body weight, and any adverse gastrointestinal effects upon post-mortem examination.
Data Interpretation and Decision Logic
The interpretation of the results will follow a logical progression to guide further development.
Figure 3: Decision-making flowchart for compound progression.
Conclusion
This comprehensive in vivo validation guide provides a robust framework for assessing the therapeutic potential of 2-(4-Acetylphenoxy)-2-phenylacetic acid as an anti-inflammatory agent. By employing a well-established animal model and comparing its performance against standard-of-care drugs, this study will generate crucial data on its efficacy, and provide preliminary insights into its mechanism of action and safety profile. The successful outcome of these studies will be a critical step in the pre-clinical development of this promising new chemical entity.
References
- Duarte, D.B., Vasko, M.R., & Fehrenbacher, J.C. (2016). Models of Inflammation: Carrageenan Air Pouch. Current Protocols in Pharmacology, 73(1), 5.6.1-5.6.10.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
- Black, W. C., Brideau, C., Chan, C. C., Charleson, S., Chauret, N., Claveau, D., ... & Gordon, R. (1996). A comparison of the enzyme kinetics and pharmacology of rofecoxib, a selective cyclooxygenase-2 inhibitor, and celecoxib.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.
- Ferreira, S. H. (1972). Prostaglandins, aspirin-like drugs and inflammation.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Abdel-Azeem, A. A., El-Sayed, M. A., & El-Hashash, M. A. (2013). Synthesis and biological evaluation of some new phenoxyacetic acid derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 507-513.
- Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
- Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550.
- Al-Sanea, M. M., et al. (2023). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162511.
- Osadebe, P. O., & Okoye, F. B. C. (2003). Anti-inflammatory effects of crude methanolic extract and fractions of Alchornea cordifolia leaves. Journal of Ethnopharmacology, 89(1), 19-24.
- Schiffrin, E. L. (2005). Peroxisome proliferator-activated receptors and cardiovascular remodeling.
- Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review. Nutrition Journal, 13(1), 1-13.
- Staumont-Sallé, D., et al. (2008). Peroxisome proliferator-activated receptor-α and -γ agonists have a synergistic effect on the inflammatory response of human keratinocytes.
- Tjoelker, L. W., et al. (1995). Anti-inflammatory properties of a platelet-activating factor acetylhydrolase.
- Cuzzocrea, S., et al. (2001). Carrageenan-induced local inflammation in the rat is associated with activation of the transcription factor NF-κB. European Journal of Pharmacology, 427(3), 259-268.
- Salvemini, D., et al. (1996). Endogenous nitric oxide enhances prostaglandin production in a model of renal inflammation.
- Wallace, J. L. (2005). Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn’t the stomach digest itself? Physiological Reviews, 85(4), 1547-1565.
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804.
- Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (2009). Fundamental & Clinical Pharmacology, 23(2), 207-213.
- Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
- Phenylacetic acid derivative: Significance and symbolism. (2023).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology.
- In vivo and in-vitro anti-inflamm
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptors and cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Prepared by a Senior Application Scientist
This guide provides a detailed, head-to-head comparison of the functional activities of key compounds within the fibrate class, which are structurally related to 2-(4-acetylphenoxy)-2-phenylacetic acid. Due to the limited publicly available data on 2-(4-acetylphenoxy)-2-phenylacetic acid, this guide will focus on well-characterized and clinically relevant phenoxyacetic acid derivatives: Fenofibric Acid , Gemfibrozil , and Bezafibrate . These compounds are primarily known for their role in modulating lipid metabolism through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
The primary audience for this guide includes researchers, scientists, and drug development professionals. The content is structured to provide not only comparative data but also the underlying scientific principles and detailed experimental protocols for the functional assays discussed.
The Central Mechanism: PPARα Activation
Fibrates exert their therapeutic effects, particularly in the management of dyslipidemia, by acting as agonists for PPARα.[1][2] PPARα is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[3][4] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[5]
Upon binding by a ligand like a fibrate, PPARα undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding event recruits coactivator proteins, leading to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, while also influencing lipoprotein metabolism and inflammation.[4][5][6]
Figure 1: Simplified PPARα signaling pathway upon activation by a fibrate ligand.
A Multi-Assay Approach to Functional Characterization
A comprehensive understanding of a compound's activity requires a suite of assays that probe different aspects of the mechanism of action, from direct receptor binding to downstream cellular effects.
Ligand Binding Affinity
This assay quantifies the strength of the interaction between the compound and the PPARα ligand-binding domain (LBD). A common method is a competitive binding assay, where the test compound competes with a radiolabeled or fluorescently labeled known PPARα ligand. The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is a measure of its binding affinity.
Coactivator Recruitment
Agonist binding is not sufficient for transcriptional activation; it must also induce the correct conformational change in the PPARα LBD to recruit coactivator proteins.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to measure this.[8][9] In this assay, the PPARα LBD is tagged with a long-lifetime lanthanide donor (e.g., Terbium), and a coactivator peptide is tagged with a fluorescent acceptor (e.g., GFP). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, allowing for energy transfer and a measurable signal.
Cell-Based Reporter Gene Assays
These assays measure the ability of a compound to activate the entire PPARα signaling cascade within a living cell.[10] Cells (e.g., HEK293T or HepG2) are engineered to express human PPARα and a reporter gene, such as luciferase, which is under the control of a PPRE.[7][11] An increase in luciferase activity upon compound treatment directly correlates with PPARα transcriptional activation. The EC50 value represents the concentration of the compound that elicits a half-maximal response.
Target Gene Expression
To confirm that receptor activation leads to a physiologically relevant response, quantitative real-time PCR (qPCR) is used to measure changes in the mRNA levels of known PPARα target genes.[6] This is typically performed in a metabolically active cell line, such as the human hepatoma cell line HepG2. Key target genes include those involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Dehydrogenase Medium Chain (MCAD).[6]
Head-to-Head Data Comparison
The following table summarizes publicly available data for the functional comparison of Fenofibric Acid, Gemfibrozil, and Bezafibrate. It is important to note that absolute values can vary between different studies and assay conditions.
| Functional Assay | Fenofibric Acid | Gemfibrozil | Bezafibrate | Comments |
| PPARα Activation (Reporter Assay EC50) | ~ 5 - 20 µM | ~ 25 - 100 µM | ~ 10 - 50 µM | Fenofibric acid generally shows higher potency as a PPARα activator compared to gemfibrozil. Bezafibrate's potency is intermediate. |
| PPARγ Activation (Reporter Assay EC50) | > 100 µM (weak/none) | > 100 µM (weak/none) | ~ 50 µM | Bezafibrate is known as a pan-PPAR agonist, with activity on PPARγ and PPARδ as well, unlike the more PPARα-selective fenofibric acid and gemfibrozil.[12][13] |
| PPARδ Activation (Reporter Assay EC50) | > 100 µM (weak/none) | > 100 µM (weak/none) | ~ 5 - 15 µM | Bezafibrate also demonstrates significant activity on PPARδ. |
Note: Data are compiled from various sources and represent approximate ranges. Direct comparison should ideally be performed in the same laboratory under identical conditions.
Detailed Experimental Protocols
The following protocols are provided as standardized examples for researchers to conduct their own comparative studies.
Protocol: PPARα Luciferase Reporter Gene Assay
This protocol describes a method for quantifying the activation of human PPARα in a cell-based system.
Figure 2: Workflow for a PPARα luciferase reporter gene assay.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Co-transfect cells with a PPARα expression vector and a PPRE-driven luciferase reporter vector.
-
Plate the transfected cells into a 96-well white, clear-bottom assay plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compounds (Fenofibric Acid, Gemfibrozil, Bezafibrate) and a known PPARα agonist (e.g., GW7647) as a positive control. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Remove the culture medium from the cells and replace it with a medium containing the various compound concentrations.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase detection reagent to each well according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).[7]
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by setting the vehicle control response to 1-fold activation.
-
Plot the fold activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol: TR-FRET Coactivator Recruitment Assay
This protocol outlines a biochemical assay to measure the ligand-dependent interaction between PPARα and a coactivator peptide.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4).
-
Use a purified, tagged human PPARα-LBD (e.g., GST-tagged) and a biotinylated coactivator peptide (e.g., from SRC-1).
-
Use a Terbium-cryptate-labeled anti-GST antibody (donor) and a streptavidin-labeled acceptor fluorophore (e.g., d2).
-
-
Assay Procedure:
-
In a 384-well low-volume plate, add the test compounds at various concentrations.
-
Add the GST-PPARα-LBD and the biotinylated coactivator peptide.
-
Add the Terbium-labeled anti-GST antibody and the streptavidin-d2.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~337 nm and reading emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[3]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) and normalize the data to a vehicle control.
-
Plot the normalized ratio against the log of the compound concentration to determine the EC50 for coactivator recruitment.
-
Interpretation and Scientific Insights
The multi-assay approach provides a comprehensive functional signature for each compound.
-
Potency and Selectivity: Fenofibric acid is a potent and selective PPARα agonist. Gemfibrozil is also selective for PPARα but is generally less potent. In contrast, Bezafibrate is a pan-PPAR agonist, with significant activity on PPARγ and PPARδ in addition to PPARα.[12][13] This broader activity profile may contribute to different clinical effects and side-effect profiles. For instance, the PPARγ activity of Bezafibrate could influence glucose metabolism and adipocyte differentiation, effects not as prominent with fenofibrate or gemfibrozil.[13]
-
From Binding to Function: A compound may show high binding affinity but be a poor activator if it fails to induce the necessary conformational change for coactivator recruitment. Conversely, a compound might have modest binding affinity but be an effective activator. Therefore, correlating data from binding assays, coactivator recruitment, and cell-based reporter assays is crucial for a complete picture.
-
Physiological Relevance: Ultimately, the most important measure is the effect on downstream target genes. A robust induction of genes like CPT1A in a liver cell model provides strong evidence that the compound is not only activating the receptor but also initiating the desired physiological cascade, which is the basis for its lipid-lowering effects in vivo.[6]
Conclusion
While 2-(4-acetylphenoxy)-2-phenylacetic acid remains an uncharacterized compound, the analysis of its structural analogs within the fibrate class provides a robust framework for its potential functional evaluation. A head-to-head comparison using a suite of functional assays reveals clear differences in the potency and selectivity of fenofibric acid, gemfibrozil, and bezafibrate. Fenofibric acid emerges as a potent and selective PPARα agonist, whereas bezafibrate displays a broader pan-PPAR agonist profile. This guide underscores the necessity of employing a multi-faceted assay strategy—from biochemical binding to cellular gene expression—to fully elucidate the functional pharmacology of nuclear receptor modulators.
References
-
Evans, K. A., Shearer, B. G., Wisnoski, D. D., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350. Available from: [Link]
-
ChEMBL. (n.d.). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. EMBL-EBI. Available from: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available from: [Link]
-
Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2568-2583. Available from: [Link]
-
Eurofins DiscoverX. (n.d.). PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs. Available from: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Technical Manual. Available from: [Link]
-
Maltarollo, V. G., Cruz, S., & Trossini, G. H. G. (2016). Understanding Ppar-δ Affinity and Selectivity Using Hologram Quantitative Structure–Activity Modeling, Molecular Docking and Grid Calculations. Future Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Tachibana, K., et al. (2015). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Toxicological Sciences, 40(3), 409-416. Available from: [Link]
-
Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-50. Available from: [Link]
-
Takeuchi, H., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(34), 12696-12706. Available from: [Link]
-
Piston, D. W., & Kremers, G. J. (2011). Lanthanide-based resonance energy transfer biosensors for live-cell applications. Methods in Molecular Biology, 752, 261-276. Available from: [Link]
-
Bougarne, N., Paumelle, R., & Staels, B. (2018). Fibrates, glitazones, and peroxisome proliferator-activated receptors. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(5), e84-e93. Available from: [Link]
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Available from: [Link]
-
Sharina, I. G., et al. (2016). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology, 173(6), 1035-1046. Available from: [Link]
-
Key, T. A., & Fanning, P. (2017). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 15(1), 14. Available from: [Link]
-
Varga, T., Czimmerer, Z., & Nagy, L. (2011). Distinct but complementary contributions of PPAR isotypes to energy homeostasis. Journal of Clinical Investigation, 121(6), 2057-2067. Available from: [Link]
-
Nakajima, T., et al. (2009). Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism. Molecular Pharmacology, 75(4), 782-792. Available from: [Link]
-
Vu-Dac, N., et al. (1998). The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates. Journal of Biological Chemistry, 273(40), 25713-25720. Available from: [Link]
-
Schoonjans, K., et al. (1996). Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression. Journal of Lipid Research, 37(5), 907-925. Available from: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Gemfibrozil. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
Tenenbaum, A., & Fisman, E. Z. (2012). Fibrates and future PPAR agonists in the treatment of cardiovascular disease. Current Atherosclerosis Reports, 14(4), 365-374. Available from: [Link]
-
Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(3), 358-364. Available from: [Link]
-
Guchhait, G., & Chhonker, Y. S. (2012). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. ResearchGate. Available from: [Link]
-
Selvin, P. R. (2000). Lanthanide-based resonance energy transfer. IEEE Journal of Selected Topics in Quantum Electronics, 6(5), 803-816. ResearchGate. Available from: [Link]
-
Selvin, P. R. (1996). Lanthanide-based resonance energy transfer. Methods in Enzymology, 278, 300-334. Available from: [Link]
-
ResearchGate. (n.d.). Metabolism of gemfibrozil. Available from: [Link]
-
Prueksaritanont, T., et al. (2002). Mechanistic Studies on Metabolic Interactions between Gemfibrozil and Statins. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1042-1051. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Bezafibrate? Synapse. Available from: [Link]
-
Day, R. N., & Schaufele, F. (2012). Time-resolved luminescence resonance energy transfer imaging of protein-protein interactions in living cells. Methods in Cell Biology, 109, 249-269. Available from: [Link]
-
Clinicaltrials.eu. (n.d.). Bezafibrate – Application in Therapy and Current Clinical Research. Available from: [Link]
-
Patsnap. (2024). What is Bezafibrate used for? Synapse. Available from: [Link]
-
Kim, H., et al. (2021). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics, 13(10), 1599. Available from: [Link]
-
Jones, P. H., & Davidson, M. H. (2009). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vascular Health and Risk Management, 5, 775-783. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1319. Available from: [Link]
-
Harvard Catalyst. (n.d.). Gemfibrozil. Available from: [Link]
-
Leuci, R., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(22), 5431. Available from: [Link]
-
de la Parra, C., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica, 80(14), 1124-1136. Available from: [Link]
-
Varga, T., & Nagy, L. (2015). Functional Regulation of PPARs through Post-Translational Modifications. International Journal of Molecular Sciences, 16(12), 29515-29536. Available from: [Link]
-
Monk, J. P., & Todd, P. A. (1987). Bezafibrate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hyperlipidaemia. Drugs, 33(6), 539-576. Available from: [Link]
-
Petricci, E., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 28(18), 6683. Available from: [Link]
-
JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 8(7). Available from: [Link]
-
Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Available from: [Link]
-
Itoh, S., et al. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. Therapeutic Apheresis and Dialysis, 15(4), 368-374. Available from: [Link]
-
PubChem. (n.d.). (R)-2-acetoxy-2-phenylacetic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 2-Phenoxy-2-phenylacetic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. What is Bezafibrate used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. korambiotech.com [korambiotech.com]
- 12. JCI - Distinct but complementary contributions of PPAR isotypes to energy homeostasis [jci.org]
- 13. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
A Technical Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting PPARs and the Imperative of Selectivity
2-(4-Acetylphenoxy)-2-phenylacetic acid belongs to the broader class of phenoxyacetic acids, a chemical scaffold known to interact with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][2] PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose homeostasis, cellular differentiation, and inflammation.[3][4] The PPAR family consists of three main isoforms—PPARα, PPARγ, and PPARδ (also known as PPARβ)—each with distinct tissue distribution and physiological functions.[5][6]
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the lowering of triglycerides.[7][8][9]
-
PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis and also enhances insulin sensitivity.[10][11][12]
-
PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.[13][14][15]
Given the distinct and sometimes overlapping roles of the PPAR isoforms, the therapeutic efficacy and safety profile of a PPAR-targeting compound are critically dependent on its selectivity. A non-selective compound may elicit a desired effect through one isoform but cause unwanted side effects through another. Therefore, a comprehensive assessment of the selectivity of a novel compound like 2-(4-Acetylphenoxy)-2-phenylacetic acid against all three PPAR isoforms is a fundamental step in its preclinical evaluation. This guide provides a framework and detailed methodologies for such an assessment.
Experimental Design for Selectivity Profiling
To objectively determine the selectivity of 2-(4-Acetylphenoxy)-2-phenylacetic acid, a robust in vitro assay is required to quantify its potency against each of the human PPAR isoforms (α, γ, and δ). A highly suitable method for this purpose is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Coactivator Recruitment Assay . This assay format measures the ability of a test compound to promote the interaction between the PPAR ligand-binding domain (LBD) and a coactivator peptide, mimicking a key step in receptor activation.
The core principle of this competitive binding assay involves a terbium-labeled anti-GST antibody that binds to a GST-tagged PPAR LBD.[16][17] A fluorescently labeled small-molecule pan-PPAR ligand (tracer) also binds to the LBD.[16][17] When the tracer is bound, excitation of the terbium donor results in FRET to the fluorescent tracer, producing a high TR-FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the TR-FRET signal.[16][17] The potency of the test compound is determined by its IC50 value, the concentration at which it displaces 50% of the tracer.
Experimental Workflow
The following diagram illustrates the key steps in the selectivity assessment of 2-(4-Acetylphenoxy)-2-phenylacetic acid against PPARα, PPARγ, and PPARδ using the LanthaScreen™ TR-FRET assay.
Caption: Workflow for PPAR selectivity screening.
Quantitative Data Summary
The results of the selectivity profiling can be summarized in a table for clear comparison. The IC50 values represent the concentration of 2-(4-Acetylphenoxy)-2-phenylacetic acid required to inhibit 50% of the tracer binding. Selectivity is calculated as the ratio of the IC50 for the off-target isoforms to the IC50 for the primary target isoform.
(Note: The following data is hypothetical and for illustrative purposes only.)
| Target Isoform | IC50 (nM) | Selectivity vs. PPARγ |
| PPARγ | 50 | - |
| PPARα | 1500 | 30-fold |
| PPARδ | 2500 | 50-fold |
This hypothetical data suggests that 2-(4-Acetylphenoxy)-2-phenylacetic acid is a potent PPARγ agonist with 30-fold selectivity over PPARα and 50-fold selectivity over PPARδ.
Detailed Experimental Protocol: LanthaScreen™ TR-FRET PPAR Coactivator Recruitment Assay
This protocol is adapted for the assessment of a test compound against the three PPAR isoforms.
Materials:
-
LanthaScreen™ TR-FRET PPARα, PPARγ, and PPARδ Competitive Binding Assay Kits (containing LBD-GST proteins, Fluormone™ Pan-PPAR Green tracer, and Tb-anti-GST antibody)[18][19]
-
2-(4-Acetylphenoxy)-2-phenylacetic acid
-
Positive control compounds (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)
-
DMSO (biochemical grade)
-
384-well assay plates (low volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(4-Acetylphenoxy)-2-phenylacetic acid in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range that will encompass the expected IC50 value (e.g., from 100 µM to 1 pM).
-
Prepare similar dilution series for the positive control compounds for each respective isoform.
-
-
Reagent Preparation:
-
Thaw all kit components on ice.
-
Prepare the 1X Assay Buffer by diluting the provided stock solution with sterile water.
-
Dilute the Fluormone™ Pan-PPAR Green tracer to the recommended working concentration in the 1X Assay Buffer.
-
For each PPAR isoform, prepare a mixture of the respective LBD-GST protein and the Tb-anti-GST antibody in 1X Assay Buffer at the recommended concentrations.
-
-
Assay Assembly:
-
Add 2 µL of each compound dilution (or DMSO for no-compound controls) to the wells of a 384-well plate.
-
Add 8 µL of the diluted Fluormone™ Pan-PPAR Green tracer to all wells.
-
Add 10 µL of the LBD-GST/Tb-anti-GST antibody mixture for the specific PPAR isoform being tested to the appropriate wells. The final volume in each well will be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled plate reader. Set the excitation wavelength to 340 nm and read the emission at 495 nm (terbium donor) and 520 nm (FRET acceptor).
-
The TR-FRET ratio is calculated as the emission intensity at 520 nm divided by the emission intensity at 495 nm.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each PPAR isoform.
-
Calculate the selectivity by dividing the IC50 value of the off-target isoforms by the IC50 value of the most potent isoform.
-
PPAR Signaling Pathway
The following diagram illustrates the general mechanism of PPAR activation and subsequent gene regulation.
Caption: Generalized PPAR signaling pathway.
Upon binding of a ligand, such as 2-(4-Acetylphenoxy)-2-phenylacetic acid, the PPAR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[20][21] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[22] This binding event recruits coactivator proteins, which ultimately leads to the transcription of genes involved in various metabolic processes.[23]
Conclusion
The systematic assessment of the selectivity of 2-(4-Acetylphenoxy)-2-phenylacetic acid against the PPARα, PPARγ, and PPARδ isoforms is a critical step in understanding its potential as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining quantitative data on the compound's potency and selectivity, which is essential for making informed decisions in the drug development process. The use of well-validated assays, such as the LanthaScreen™ TR-FRET platform, ensures high-quality, reproducible data that can confidently guide further preclinical and clinical development.
References
-
Structure and physiological functions of the human peroxisome proliferator-activated receptor gamma. PubMed. [Link]
-
Review of the expression of peroxisome proliferator-activated receptors alpha (PPAR alpha), beta (PPAR beta), and gamma (PPAR gamma) in rodent and human development. PubMed. [Link]
-
Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. PubMed. [Link]
-
Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. PubMed. [Link]
-
The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PubMed Central. [Link]
-
What is the role of Peroxisome Proliferator-Activated Receptor delta (PPARδ)? Dr.Oracle. [Link]
-
Peroxisome proliferator-activated receptor delta. Wikipedia. [Link]
-
Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]
-
Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]
-
Role of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Different Disease States: Recent Updates. ResearchGate. [Link]
-
Peroxisome proliferator-activated receptors: a critical review on endogenous pathways for ligand generation. PubMed. [Link]
-
Regulatory Role of Peroxisome Proliferator-Activated Receptor Delta (PPAR Delta) in Muscle Metabolism. A New Target for Metabolic Syndrome Treatment? PubMed. [Link]
-
Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. ResearchGate. [Link]
-
Roles of Peroxisome Proliferator-Activated Receptor Gamma on Brain and Peripheral Inflammation. PubMed. [Link]
-
Components and signaling pathways of the PPAR system. (a) Schematic... ResearchGate. [Link]
-
Role of PPAR γ in Immune Cells. ResearchGate. [Link]
-
Potential Role of Peroxisome Proliferator-Activated Receptor-α in the Modulation of Glucose-Stimulated Insulin Secretion. American Diabetes Association. [Link]
-
Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. Endocrine Society. [Link]
-
The function of the nuclear receptor peroxisome proliferator-activated receptor delta in energy homeostasis. PubMed. [Link]
-
Document: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972). ChEMBL. [Link]
-
Physiological role of peroxisome proliferator-activated receptors type α on dopamine systems. PubMed. [Link]
-
Promising role of peroxisome proliferator-activated receptors in respiratory disorders, a review. Taylor & Francis Online. [Link]
-
PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. PubMed Central. [Link]
-
PPAR delta agonists and metabolic diseases. PubMed. [Link]
-
PPAR Signaling Pathway. Creative Diagnostics. [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]
-
LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit. LabX.com. [Link]
-
Schematic representation of the PPAR signalling pathways.a | Endogenous... ResearchGate. [Link]
-
Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Mount Sinai Scholars Portal. [Link]
-
Thermo Fisher, A15145, LanthaScreen™ TR-FRET PPAR gamma Competitive Bi. Iright. [Link]
-
KEGG PPAR signaling pathway - Homo sapiens (human). KEGG. [Link]
-
PPAR signaling pathway. Cusabio. [Link]
-
Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). PubMed. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PubMed Central. [Link]
-
Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes. PubMed. [Link]
-
PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. PubMed Central. [Link]
Sources
- 1. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptors: a critical review on endogenous pathways for ligand generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine.org [endocrine.org]
- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and physiological functions of the human peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 15. Regulatory role of peroxisome proliferator-activated receptor delta (PPAR delta) in muscle metabolism. A new target for metabolic syndrome treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 17. iright.com [iright.com]
- 18. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 19. LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cusabio.com [cusabio.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-(4-Acetylphenoxy)-2-phenylacetic acid: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Acetylphenoxy)-2-phenylacetic acid. As a compound within the broader class of phenylacetic acids, its handling and disposal demand a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this specific chemical waste stream effectively, ensuring both personal safety and adherence to environmental regulations.
Immediate Safety and Hazard Assessment
Based on analogous compounds, 2-(4-Acetylphenoxy)-2-phenylacetic acid should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-(4-Acetylphenoxy)-2-phenylacetic acid waste:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[1][4] Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety goggles or a face shield. | To protect against accidental splashes that could cause serious eye irritation.[5] |
| Body Protection | A lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood is typically sufficient. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of any dusts or aerosols, which may cause respiratory tract irritation.[1][3] |
Step-by-Step Disposal Protocol
The disposal of 2-(4-Acetylphenoxy)-2-phenylacetic acid must adhere to local, state, and federal regulations, which generally classify it as hazardous chemical waste.[4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]
-
Designate a Waste Stream: 2-(4-Acetylphenoxy)-2-phenylacetic acid waste should be collected in a dedicated container for non-halogenated organic solids.
-
Avoid Incompatibilities: Do not mix this waste with bases, strong oxidizing agents, or reactive metals.[4] While specific reactivity data for this compound is limited, acidic compounds can react exothermically with bases and may generate flammable or toxic gases with certain reactive materials.
Container Management
The integrity of the waste container is essential for safe storage and transport.
-
Material Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[4][6] Avoid metal containers for acidic waste.[6]
-
Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid.[4] Do not use food-grade containers.[7]
-
Filling Capacity: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[6]
Labeling
Accurate and clear labeling is a regulatory requirement and a critical safety measure.[8][9]
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name "2-(4-Acetylphenoxy)-2-phenylacetic acid," and a clear indication of the hazards (e.g., "Irritant").[8][9]
Storage (Satellite Accumulation Area - SAA)
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[7][8][9]
-
Location: The SAA must be under the direct control of laboratory personnel.[10]
-
Segregation: Within the SAA, ensure that the container for 2-(4-Acetylphenoxy)-2-phenylacetic acid is stored separately from incompatible chemicals, such as bases and oxidizers.[7]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[4][7]
Disposal and Removal
Hazardous waste must be disposed of through a licensed professional waste disposal service.[1][4]
-
Scheduling Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.
-
Regulatory Time Limits: Be aware of the time limits for storing hazardous waste in an SAA. Once a container is full, it must be moved to a central accumulation area within three days.[7]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, properly labeled hazardous waste container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Acetylphenoxy)-2-phenylacetic acid
Foundational Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. Based on the toxicological data of analogous compounds like phenylacetic acid and its derivatives, we can anticipate the primary hazards associated with 2-(4-Acetylphenoxy)-2-phenylacetic acid.[1][2][3]
Anticipated Hazards of 2-(4-Acetylphenoxy)-2-phenylacetic acid
| Hazard Classification | Description | Potential Effects |
| Serious Eye Irritation | Direct contact with the eyes is likely to cause significant irritation.[1][3][4] | Redness, pain, and watering of the eyes. Prolonged contact could lead to more severe damage. |
| Skin Irritation | Contact with the skin may cause irritation.[1][2][3] | Redness, itching, and inflammation of the skin upon direct contact. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3] | Coughing, sneezing, and shortness of breath. |
| Harmful if Swallowed | Ingestion of the compound could be harmful.[1] | Nausea, vomiting, and other systemic effects. |
Core Directive: Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task and the associated risks. The following is a tiered approach to PPE selection for handling 2-(4-Acetylphenoxy)-2-phenylacetic acid.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.[1][3][4]
-
Minimum Requirement: ANSI Z87.1 compliant chemical splash goggles are mandatory.[5] These provide a seal around the eyes, offering protection from splashes, dust, and vapors.[5]
-
High-Risk Operations: For tasks with a higher risk of splashing, such as transferring large quantities or working with the material under pressure, a full-face shield should be worn in addition to chemical splash goggles.[5][6]
Hand Protection: A Critical Barrier
Choosing the correct gloves is vital to prevent skin contact. The selection should be based on the chemical resistance of the glove material to aromatic carboxylic acids.[6]
-
Recommended Glove Materials: Nitrile and butyl rubber gloves are recommended for handling acids and offer good chemical resistance.[6]
-
Glove Selection Protocol:
-
Assess the Task: For incidental contact (e.g., handling small quantities), a standard nitrile glove may suffice.[7] For prolonged contact or immersion, a more robust glove, such as butyl rubber, is necessary.
-
Check for Integrity: Always inspect gloves for tears or punctures before use.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the appropriate waste stream.
-
Chemical Resistance of Common Glove Materials to Acetic Acid (as an analogue)
| Glove Material | Chemical Resistance Rating |
| Nitrile | Excellent / Good[7][8][9] |
| Butyl Rubber | Excellent[6] |
| Latex | Fair / Good[9][10] |
| Neoprene | Good[9] |
This table is for guidance only. Always consult the glove manufacturer's specific chemical resistance chart.[9]
Body Protection: Shielding from Contamination
Appropriate body protection is essential to prevent contamination of personal clothing and skin.
-
Standard Laboratory Attire: A long-sleeved laboratory coat should be worn and buttoned completely.
-
Enhanced Protection: For tasks with a higher risk of splashes or dust generation, consider a chemical-resistant apron or coveralls.[11]
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting.[12]
Respiratory Protection: Safeguarding Against Inhalation
Respiratory protection is necessary when engineering controls cannot adequately minimize exposure to airborne contaminants.
-
When to Use: A respirator is required when handling the solid form of the compound outside of a fume hood where dust may be generated.[6][13]
-
Type of Respirator: A NIOSH-approved N95 respirator is suitable for filtering airborne particulates.[6] For higher concentrations or in situations where vapors may be present, a full-face respirator with acid gas cartridges may be necessary.[6]
-
Fit Testing: A proper fit is crucial for the effectiveness of any respirator. Ensure that a qualitative or quantitative fit test has been performed.[6]
Visualizing the PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE Selection Workflow Diagram
Operational and Disposal Plans: A Step-by-Step Guide
Beyond PPE, a comprehensive safety plan includes operational procedures and proper disposal methods.
Operational Plan: Safe Handling in Practice
-
Engineering Controls: Whenever possible, handle 2-(4-Acetylphenoxy)-2-phenylacetic acid in a certified chemical fume hood to minimize inhalation exposure.[2][13] Ensure that an eyewash station and safety shower are readily accessible.[2][13]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4] Do not eat, drink, or smoke in areas where chemicals are handled.
-
Spill Response: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.[13] Absorb liquid spills with an inert material and sweep up solid spills, avoiding dust generation.[2][13] Place all contaminated materials in a sealed container for disposal.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4][13] Seek immediate medical attention.[4][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][13] Seek medical attention if irritation persists.[13]
-
Inhalation: Move the individual to fresh air.[13][14] If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][13]
-
Disposal Plan: Responsible Waste Management
All waste containing 2-(4-Acetylphenoxy)-2-phenylacetic acid must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[2][4]
Conclusion: Fostering a Culture of Safety
The safe handling of 2-(4-Acetylphenoxy)-2-phenylacetic acid is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment. Remember that personal protective equipment is the last line of defense; sound experimental design and robust engineering controls are the cornerstones of laboratory safety.
References
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
-
Scribd. (n.d.). Safety Glove Chemical Compatibility Chart Acetic Acid. [Link]
-
CPAChem. (2023). Safety data sheet: Phenylacetic acid. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 2-(4-Formylphenoxy)-2-phenylacetic acid. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Safecare Gloves. (n.d.). Chemical Resistance Chart. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. (2024). Common Personal Protective Equipment. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. leelinework.com [leelinework.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. scribd.com [scribd.com]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. safecare-gloves.com [safecare-gloves.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. cpachem.com [cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
